Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOPYWOLIYKTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380894-77-9 | |
| Record name | Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the synthesis of various pharmaceutical compounds, notably himbacine analogs which are potent thrombin receptor antagonists. This document details a robust and scalable synthetic strategy, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core aryl-pyridine framework, followed by functional group manipulations leading to the final phosphonate product via a Michaelis-Arbuzov reaction. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The guide is intended to provide researchers and process chemists with the necessary information to confidently replicate and optimize this synthesis.
Introduction: Significance and Retrosynthetic Analysis
This compound (CAS Number: 380894-77-9) is a crucial building block in medicinal chemistry. Its structural motif, featuring a substituted pyridine ring linked to a phosphonate ester, is a key component in the development of novel therapeutics. The primary utility of this compound lies in its role as an intermediate for the synthesis of complex molecules like vorapaxar, a thrombin receptor antagonist.
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-phosphorus bond, pointing to a Michaelis-Arbuzov reaction as the final key transformation. This approach necessitates the preparation of a suitable electrophile, specifically a haloalkylpyridine derivative. The core 5-arylpyridine scaffold can be efficiently constructed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to a convergent and efficient synthetic strategy.
Figure 1: Retrosynthetic analysis of the target phosphonate.
Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a three-step sequence:
-
Step 1: Suzuki-Miyaura Cross-Coupling to form 5-(3-fluorophenyl)-2-methylpyridine.
-
Step 2: Oxidation of the methyl group to a hydroxymethyl group, yielding (5-(3-fluorophenyl)pyridin-2-yl)methanol.
-
Step 3: Halogenation and Michaelis-Arbuzov Reaction to afford the final product, this compound.
Step 1: Synthesis of 5-(3-fluorophenyl)-2-methylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of C-C bonds, particularly for creating biaryl structures. In this initial step, commercially available 5-bromo-2-methylpyridine is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Figure 2: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC
A Comprehensive Technical Guide to the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, in-depth methodology for the synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the development of advanced pharmaceutical compounds such as himbacine analogs, which are known to be potent thrombin receptor antagonists.[1][2] Starting from the readily available precursor 5-bromo-2-hydroxymethyl-pyridine, this document outlines a robust and efficient three-step synthetic pathway. The guide delves into the mechanistic principles and strategic considerations behind each core transformation: a Suzuki-Miyaura cross-coupling, a functional group activation via chlorination, and a concluding Michaelis-Arbuzov reaction. Each protocol is presented with step-by-step instructions, quantitative data, and a discussion of the underlying chemical principles to ensure reproducibility and a thorough understanding of the process.
Introduction
Pyridine-based phosphonates are a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a phosphonate moiety onto a pyridine scaffold can impart unique physicochemical properties, including enhanced metal chelation capabilities, improved biological membrane permeability, and the ability to act as stable mimics of phosphate esters. The target molecule, this compound, serves as a critical building block in the synthesis of complex therapeutic agents.[1][2] This guide presents a validated synthetic route that is both efficient and scalable, starting from 5-bromo-2-hydroxymethyl-pyridine.
Overall Synthetic Strategy
The transformation of 5-bromo-2-hydroxymethyl-pyridine into the target phosphonate is achieved through a logical three-step sequence. This strategy is designed to first construct the core bi-aryl structure, then activate the benzylic position for nucleophilic attack, and finally install the diethyl phosphonate group.
The overall workflow can be visualized as follows:
Caption: High-level overview of the 3-step synthetic pathway.
Step-by-Step Synthesis and Mechanistic Discussion
This section provides a detailed exploration of each reaction, including the rationale for the chosen methodology and a complete experimental protocol.
Step 1: Suzuki-Miyaura Cross-Coupling
Principle and Rationale: The first step involves the formation of a carbon-carbon bond between the pyridine ring and the 3-fluorophenyl group. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[4]
Experimental Protocol: Synthesis of (5-(3-Fluorophenyl)pyridin-2-yl)methanol
-
To a suitable reaction vessel, add 5-bromo-2-hydroxymethyl-pyridine, (3-fluorophenyl)boronic acid, and a solvent mixture such as toluene and ethanol.
-
Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[3]
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (5-(3-fluorophenyl)pyridin-2-yl)methanol as a solid.
Data Summary Table:
| Reagent/Parameter | Molar Ratio | Typical Quantity | Purpose |
| 5-Bromo-2-hydroxymethyl-pyridine | 1.0 eq | (Scale Dependent) | Starting Material |
| (3-Fluorophenyl)boronic acid | 1.1 - 1.5 eq | (Scale Dependent) | Arylating Agent |
| Pd(PPh₃)₄ | 0.01 - 0.05 eq | (Scale Dependent) | Catalyst |
| Sodium Carbonate (2M aq.) | 2.0 - 3.0 eq | (Scale Dependent) | Base |
| Toluene/Ethanol | - | (Sufficient Volume) | Solvent |
| Temperature | - | 85 °C | Reaction Condition |
| Time | - | 4 - 12 hours | Reaction Condition |
Step 2: Chlorination of the Hydroxymethyl Group
Principle and Rationale: The hydroxyl group of the intermediate is a poor leaving group. To facilitate the subsequent nucleophilic substitution with triethyl phosphite, it must be converted into a better leaving group. Chlorination using thionyl chloride (SOCl₂) is a highly effective method for this purpose.[5][6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and driving the reaction to completion.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine
-
Dissolve the starting material, (5-(3-fluorophenyl)pyridin-2-yl)methanol, in a suitable inert solvent such as toluene or dichloromethane (DCM).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution. This reaction is exothermic and releases HCl gas.[1][2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat (e.g., 45 °C) to ensure complete conversion.[1][2]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude 2-(chloromethyl)-5-(3-fluorophenyl)pyridine is often used in the next step without further purification.
Data Summary Table:
| Reagent/Parameter | Molar Ratio | Typical Quantity | Purpose |
| (5-(3-Fluorophenyl)pyridin-2-yl)methanol | 1.0 eq | (Scale Dependent) | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 eq | (Scale Dependent) | Chlorinating Agent |
| Toluene or DCM | - | (Sufficient Volume) | Solvent |
| Temperature | - | 0 °C to 45 °C | Reaction Condition |
| Time | - | 2 - 4 hours | Reaction Condition |
Step 3: Michaelis-Arbuzov Reaction
Principle and Rationale: The final step is the formation of the C-P bond to yield the target phosphonate. The Michaelis-Arbuzov reaction is the classic and most widely used method for synthesizing phosphonates.[7][8] The mechanism involves the Sₙ2 attack of the nucleophilic trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 2-(chloromethyl)-5-(3-fluorophenyl)pyridine.[7] This forms a quasi-phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final pentavalent phosphonate product and ethyl chloride as a volatile byproduct.[9]
Experimental Protocol: Synthesis of this compound
-
Place the crude 2-(chloromethyl)-5-(3-fluorophenyl)pyridine in a reaction flask.
-
Add an excess of triethyl phosphite. The phosphite often serves as both the reagent and the solvent.[10]
-
Heat the mixture, typically to a temperature between 120-160 °C, and maintain it for several hours.[7] The high temperature is necessary to drive the dealkylation of the phosphonium intermediate.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the resulting residue by column chromatography on silica gel to obtain the final product, this compound, typically as a clear, pale-yellow liquid or low-melting solid.[1][11]
Data Summary Table:
| Reagent/Parameter | Molar Ratio | Typical Quantity | Purpose |
| 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine | 1.0 eq | (Scale Dependent) | Starting Material |
| Triethyl Phosphite | 3.0 - 5.0 eq | (Scale Dependent) | Phosphonating Agent |
| Temperature | - | 140 - 150 °C | Reaction Condition |
| Time | - | 4 - 16 hours | Reaction Condition |
Detailed Process Workflow
The following diagram illustrates the interconnectedness of the synthetic steps, highlighting the key inputs and outputs for each stage.
Caption: Detailed workflow of the synthesis process.
Characterization of Final Product
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Appearance: Clear, pale-yellow liquid.[11]
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals.[1][2]
-
δ 1.3 (t, 6H, -OCH₂CH₃ )
-
δ 3.47 (d, J=22.0 Hz, 2H, P-CH₂ -Py)
-
δ 4.12 (q, 4H, -OCH₂ CH₃)
-
δ 7.10 - 7.83 (m, 6H, Ar-H)
-
δ 8.76 (d, 1H, Ar-H)
-
-
Purity (HPLC): ≥98.5%.[11]
-
Mass Spectrometry: To confirm the molecular weight (323.30 g/mol ).
Conclusion
The synthesis of this compound from 5-bromo-2-hydroxymethyl-pyridine can be reliably achieved through a three-step sequence involving a Suzuki-Miyaura coupling, chlorination, and a Michaelis-Arbuzov reaction. Each step utilizes well-established and robust chemical transformations, making the overall process suitable for laboratory-scale synthesis and amenable to scale-up for industrial production. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.
References
- 1. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 2. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 10. scholars.unh.edu [scholars.unh.edu]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate (CAS 380894-77-9): Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate, identified by CAS number 380894-77-9, is a key intermediate in the synthesis of Vorapaxar, a potent antiplatelet agent. Understanding the chemical properties and unequivocally confirming the structure of this organophosphonate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical characteristics of this compound and a detailed, multi-faceted approach to its structure elucidation, grounded in established analytical techniques.
Physicochemical Properties
The compound is typically a white to off-white solid or a clear pale-yellow liquid, with its physical state being dependent on purity and ambient temperature.[1][2] It is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone, but insoluble in water.[3]
| Property | Value | Source(s) |
| IUPAC Name | Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate | [4] |
| CAS Number | 380894-77-9 | [4] |
| Molecular Formula | C₁₆H₁₉FNO₃P | [5] |
| Molecular Weight | 323.30 g/mol | |
| Physical Form | White to off-white solid or clear pale-yellow liquid | [1][2] |
| Melting Point | 61-63 °C | [6] |
| Boiling Point | Predicted: 445.2 ± 45.0 °C; Experimental: 285-290 °C (decomposes) | [3][6] |
| Density | Predicted: 1.191 ± 0.06 g/cm³; Experimental: 1.23 g/cm³ at 25 °C | [3][6] |
| Solubility | Miscible with DCM, THF, and acetone; insoluble in water | [3] |
Synthesis and Reaction Mechanism
The synthesis of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative and a fluorinated phenyl ring.
Synthetic Protocol
A common synthetic route involves the reaction of diethyl (5-bromopyridin-2-yl)methylphosphonate with 3-fluorophenylboronic acid.[6] The reaction is catalyzed by a palladium catalyst, such as 5% palladium on carbon (Pd/C), in the presence of a base like sodium carbonate.[6] The choice of a biphasic solvent system, for instance, isobutyl acetate and water, facilitates the reaction and subsequent work-up.[6]
Step-by-Step Synthesis Workflow:
Caption: Synthetic workflow for Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate.
Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.[6] The subsequent work-up involves filtering the catalyst, separating the organic layer, washing with brine, and concentrating the solution.[6] Crystallization from a suitable solvent system, such as a mixture of isobutyl acetate and heptane, yields the final product.[6]
Structure Elucidation: A Multi-technique Approach
The definitive confirmation of the chemical structure of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate requires the synergistic application of various spectroscopic techniques.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) provides a detailed fingerprint of the proton environments within the molecule.[6]
Reported ¹H NMR Data (CDCl₃): δ 1.3 (t, J=7.05Hz, 6H), 3.47 (d, J=22.02Hz, 2H), 4.12 (q, J=7.08Hz, 4H), 7.10 (ddd, J=8.42, 2.55, 0.88 Hz, 1H), 7.28 (ddd, J=9.85, 2.36, 1.80 Hz, 1H), 7.36 (dt, J=7.86, 1.27 Hz, 1H), 7.46 (m, 1H), 7.83 (ddd, J=8.1, 2.2, 0.32 Hz, 1H), 8.76 (d, J=2.38, 1H).[6]
Interpretation of the ¹H NMR Spectrum:
-
δ 1.3 (t, J=7.05Hz, 6H): This triplet, integrating to 6 protons, is characteristic of the two methyl groups (-CH₃) of the diethyl phosphonate moiety. The triplet multiplicity arises from the coupling with the adjacent methylene protons (-CH₂-).
-
δ 4.12 (q, J=7.08Hz, 4H): The quartet, integrating to 4 protons, corresponds to the two methylene groups (-O-CH₂-) of the diethyl phosphonate. The quartet splitting is due to coupling with the neighboring methyl protons.
-
δ 3.47 (d, J=22.02Hz, 2H): This doublet, integrating to 2 protons, is assigned to the methylene group (-CH₂-) directly attached to the phosphorus atom and the pyridine ring. The significant doublet splitting with a large coupling constant (J=22.02 Hz) is a hallmark of a two-bond coupling to the phosphorus nucleus (²JHP).
-
δ 7.10 - 7.83 (m, 4H): This complex multiplet region corresponds to the four protons of the 3-fluorophenyl ring. The splitting patterns (ddd, dt, m) are consistent with a meta-substituted benzene ring, further complicated by coupling to the fluorine atom.
-
δ 8.76 (d, J=2.38, 1H): This doublet in the downfield region is characteristic of the proton at the 6-position of the pyridine ring, deshielded by the electronegative nitrogen atom. The small coupling constant indicates a meta-coupling.
Caption: Correlation of ¹H NMR signals with the molecular structure.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping (Predicted)
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (ethoxy) | ~16 | Typical range for methyl carbons in an ethyl ester.[10] |
| -O-CH₂- (ethoxy) | ~62 | Methylene carbons adjacent to oxygen in an ethyl ester.[10] |
| -CH₂-P | ~35 (doublet) | Methylene carbon directly bonded to phosphorus, showing a ¹JCP coupling.[11] |
| Pyridine C2 | ~158 | Carbon adjacent to nitrogen in the pyridine ring.[12] |
| Pyridine C3, C4, C5 | ~120-140 | Aromatic carbons of the pyridine ring. |
| Pyridine C6 | ~150 | Carbon adjacent to nitrogen in the pyridine ring.[12] |
| Fluorophenyl C1' | ~140 (doublet) | Carbon attached to the pyridine ring. |
| Fluorophenyl C3' | ~163 (doublet) | Carbon bonded to fluorine, exhibiting a large ¹JCF coupling. |
| Fluorophenyl C2', C4', C5', C6' | ~114-131 | Aromatic carbons of the fluorophenyl ring, with shifts influenced by the fluorine substituent.[13] |
³¹P NMR Spectroscopy: Direct Observation of Phosphorus (Predicted)
³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds.[14] For diethyl alkylphosphonates, the ³¹P chemical shift is influenced by the electronic and steric nature of the alkyl group.[15]
Predicted ³¹P NMR Chemical Shift:
-
A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.
-
Based on data for similar diethyl benzylphosphonates, the chemical shift is predicted to be in the range of δ 20-30 ppm .[15] This downfield shift from the reference (85% H₃PO₄) is characteristic of phosphonates.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis (Predicted)
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.[16]
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 323, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of organophosphonates often involves cleavages at the C-P bond and within the ester groups.[17][18] A plausible fragmentation pathway for Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate is outlined below.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
The comprehensive analysis presented in this guide, integrating chemical property data with a multi-pronged spectroscopic approach, provides a robust framework for the characterization and structural confirmation of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate (CAS 380894-77-9). The detailed interpretation of ¹H NMR data, coupled with predictive analysis of ¹³C NMR, ³¹P NMR, and mass spectrometry, offers a high degree of confidence in the assigned structure. For researchers and professionals in drug development, this level of analytical rigor is essential for ensuring the integrity of starting materials and the quality of the final pharmaceutical products.
References
- 1. Diethyl cyanomethylphosphonate(2537-48-6) 13C NMR spectrum [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. compoundchem.com [compoundchem.com]
- 10. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR spectrum [chemicalbook.com]
- 11. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate mechanism of action in thrombin receptor antagonism
An in-depth technical guide on the core mechanism of action of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in thrombin receptor antagonism.
Introduction: A New Frontier in Antiplatelet Therapy
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade and a potent activator of platelets through the cleavage and activation of Protease-Activated Receptors (PARs), primarily PAR-1. The activation of PAR-1 on platelets leads to a cascade of intracellular events, culminating in platelet aggregation and thrombus formation. Consequently, antagonism of PAR-1 has emerged as a promising strategy for the development of novel antiplatelet therapies for the prevention of arterial thrombosis. While several PAR-1 antagonists have been developed, the quest for compounds with improved efficacy, safety, and pharmacokinetic profiles continues.
This technical guide delves into the mechanistic underpinnings of a novel class of PAR-1 antagonists, exemplified by this compound. We will explore its hypothesized mechanism of action, the experimental methodologies to validate its activity, and its potential as a therapeutic agent.
The Thrombin Receptor (PAR-1): A Unique Mechanism of Activation
Unlike conventional receptor-ligand interactions, PAR-1 activation is an irreversible proteolytic process. Thrombin cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the extracellular loop 2 (ECL2) of the receptor to induce a conformational change and initiate downstream signaling.
An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Introduction
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a key intermediate in the synthesis of Vorapaxar, a potent protease-activated receptor-1 (PAR-1) antagonist used for the reduction of thrombotic cardiovascular events.[1] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this molecule.
This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. While experimentally obtained spectra are not publicly available in peer-reviewed literature, this document offers a robust theoretical interpretation based on fundamental principles and spectral data of analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, enabling them to anticipate, interpret, and verify the spectroscopic features of this important synthetic intermediate.
Molecular Structure and Functional Group Analysis
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses a unique combination of functional groups that give rise to characteristic spectroscopic signals.
-
Core Heterocyclic System: A substituted pyridine ring forms the core of the molecule.
-
Aromatic Moieties: The structure includes a 3-fluorophenyl group attached to the pyridine ring.
-
Phosphonate Ester: A diethyl phosphonate group is connected to the pyridine ring via a methylene bridge.
These features, including the various types of protons and carbons, the phosphorus center, and the specific bonds, will be systematically analyzed in the following sections.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons. The chemical shifts are influenced by the electronic environment and spin-spin coupling to neighboring protons and the phosphorus atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Integration |
| H6 (Pyridine) | 8.6 - 8.8 | d | J(H6-H4) ≈ 2.0 | 1H |
| H4 (Pyridine) | 7.8 - 8.0 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 | 1H |
| H3 (Pyridine) | 7.3 - 7.5 | d | J(H3-H4) ≈ 8.0 | 1H |
| H2', H4', H5', H6' (Fluorophenyl) | 7.0 - 7.6 | m | 4H | |
| CH₂ (Methylene Bridge) | 3.2 - 3.5 | d | J(H-P) ≈ 22.0 | 2H |
| OCH₂ (Ethyl) | 3.9 - 4.2 | qd | J(H-H) ≈ 7.0, J(H-P) ≈ 7.0 | 4H |
| CH₃ (Ethyl) | 1.2 - 1.4 | t | J(H-H) ≈ 7.0 | 6H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0 - 8.8 ppm): The three protons on the pyridine ring will appear as distinct signals due to their different electronic environments. The H6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The protons of the 3-fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Methylene Bridge (3.2 - 3.5 ppm): The two protons of the methylene group connecting the pyridine ring to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus. The large coupling constant (around 22 Hz) is characteristic of a two-bond H-P coupling.
-
Ethyl Groups (1.2 - 1.4 and 3.9 - 4.2 ppm): The two ethyl groups of the phosphonate ester are chemically equivalent. The methylene protons (OCH₂) will appear as a quartet of doublets due to coupling with the methyl protons (triplet) and the phosphorus atom. The methyl protons (CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-P Coupling (Hz) |
| Pyridine C2 | 155 - 160 | J(C-P) ≈ 5-10 |
| Pyridine C3 | 120 - 125 | |
| Pyridine C4 | 135 - 140 | |
| Pyridine C5 | 130 - 135 | |
| Pyridine C6 | 148 - 152 | |
| Fluorophenyl C1' | 140 - 145 | |
| Fluorophenyl C2' | 115 - 120 (d, J(C-F) ≈ 20-25) | |
| Fluorophenyl C3' | 161 - 164 (d, J(C-F) ≈ 240-250) | |
| Fluorophenyl C4' | 113 - 118 (d, J(C-F) ≈ 20-25) | |
| Fluorophenyl C5' | 130 - 135 | |
| Fluorophenyl C6' | 122 - 127 | |
| CH₂ (Methylene Bridge) | 30 - 35 | J(C-P) ≈ 135-145 |
| OCH₂ (Ethyl) | 60 - 65 | J(C-P) ≈ 5-10 |
| CH₃ (Ethyl) | 15 - 20 | J(C-P) ≈ 5-10 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (113 - 164 ppm): The spectrum will show distinct signals for all the aromatic carbons. The carbon attached to the fluorine atom (C3') will appear as a doublet with a large C-F coupling constant. The carbons ortho and para to the fluorine will also show smaller C-F couplings.
-
Methylene Bridge Carbon (30 - 35 ppm): This carbon will appear as a doublet with a very large one-bond C-P coupling constant, which is a key diagnostic signal.
-
Ethyl Group Carbons (15 - 20 and 60 - 65 ppm): The methylene and methyl carbons of the ethyl groups will also exhibit coupling to the phosphorus atom, though with smaller coupling constants.
Predicted ³¹P NMR Spectrum
The ³¹P NMR spectrum is a simple yet highly informative experiment for this molecule.
-
Predicted Chemical Shift: A single resonance is expected in the range of +20 to +25 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of an alkyl phosphonate ester. The signal will likely be a complex multiplet in a proton-coupled spectrum due to coupling with the methylene and ethoxy protons. In a proton-decoupled spectrum, it will appear as a sharp singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C, C=N (Aromatic) | 1450 - 1600 | Medium to Strong |
| P=O (Phosphoryl) | 1230 - 1260 | Strong, Sharp |
| P-O-C (Phosphonate Ester) | 1020 - 1050 | Strong |
| C-F (Aryl Fluoride) | 1100 - 1250 | Strong |
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by a strong, sharp absorption band around 1230-1260 cm⁻¹ corresponding to the P=O stretching vibration. Other key absorptions will include the P-O-C and C-F stretching vibrations, as well as the characteristic bands for the aromatic rings and aliphatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 323 .
-
Major Fragmentation Pathways:
-
Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 278 .
-
Loss of an ethylene molecule (CH₂=CH₂) from the m/z 278 fragment to give a fragment at m/z 250 .
-
Cleavage of the C-P bond to generate the pyridinylmethyl cation at m/z 170 .
-
Formation of the diethyl phosphonate cation at m/z 137 .
-
References
Physical and chemical properties of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a key organophosphorus compound with significant applications in pharmaceutical synthesis. Its structure, featuring a fluorophenyl-substituted pyridine moiety linked to a diethyl phosphonate group, makes it a valuable intermediate in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its primary application, particularly in the synthesis of thrombin receptor antagonists.
Chemical Identity and Properties
This section details the fundamental chemical and physical characteristics of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester, providing a foundational understanding for its handling and application.
Chemical Structure:
-
Chemical Name: [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester[1][2]
-
Molecular Weight: 323.30 g/mol [4]
Physicochemical Properties:
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Clear pale-yellow liquid or amorphous solid | [1][7] |
| Melting Point | 61-63 °C | [8] |
| Boiling Point | 445.2 ± 45.0 °C (Predicted) | [2][5] |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Miscible with dichloromethane (DCM), tetrahydrofuran (THF), and acetone; insoluble in water.[1] | [1][7] |
| pKa | 3.44 ± 0.23 (Predicted) | [2] |
| Odor | Characteristic ester-like aroma | [1] |
Spectroscopic Data:
The ¹H NMR spectrum provides crucial information for the structural confirmation of the compound.
-
¹H NMR (CDCl₃): δ 1.3 (t, J=7.05Hz, 6H), 3.47 (d, J=22.02Hz, 2H), 4.12 (q, J=7.08Hz, 4H), 7.10 (ddd, J=8.42, 2.55, 0.88, Hz, 1H), 7.28 (ddd, J=9.85, 2.36, 1.80 Hz, 1H), 7.36 (dt, J=7.86, 1.27, Hz, 1H), 7.46 (m, 1H), 7.83 (ddd, J=8.1, 2.2, 0.32 Hz, 1H), 8.76 (d, J=2.38, 1H).[8]
Synthesis and Mechanism
The synthesis of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is primarily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This method offers high efficiency and functional group tolerance, making it a preferred route in organic synthesis.
Synthetic Protocol
The following protocol is based on a patented synthesis method.[8]
Materials:
-
Diethyl (5-bromopyridin-2-yl)methylphosphonate
-
3-Fluorophenylboronic acid
-
5% Palladium on carbon (Pd/C), 50% wet
-
Sodium carbonate (Na₂CO₃)
-
Isobutyl acetate
-
Water
-
Heptane
-
25% Sodium hydroxide solution
-
2% Sodium chloride solution
-
Darco (activated carbon)
Step-by-Step Procedure:
-
To a reaction vessel, add diethyl (5-bromopyridin-2-yl)methylphosphonate (100 g, 0.29 mol), 5% Pd/C (5.0 g), 3-fluorophenylboronic acid (61 g, 0.44 mol), and sodium carbonate (100 g, 0.94 mol).
-
Add 600 ml of isobutyl acetate and stir the mixture.
-
Add 400 ml of water and heat the stirred mixture to 70-80°C for at least 3 hours. Monitor the reaction completion by HPLC.
-
Upon completion, cool the reaction mixture to 25°C and filter to remove the Pd/C catalyst.
-
Wash the catalyst filter cake with 200 ml of isobutyl acetate and 100 ml of water.
-
Adjust the pH of the combined filtrate to 11-13 using a 25% sodium hydroxide solution, maintaining the temperature between 20°C and 30°C.
-
Separate the organic layer and wash it with 500 ml of water.
-
Wash the organic layer with 300 ml of 2% sodium chloride solution.
-
Add Darco (10 g) to the organic layer, stir for 1 hour, and then filter.
-
Concentrate the organic layer and add 1000 ml of heptane to the cold concentrate over 2.5-3 hours, maintaining the temperature between 15°C and 25°C.
-
Cool the mixture to -15°C to -5°C over 3 hours and stir for 1 hour.
-
Filter the crystalline solid, wash with 200 ml of heptane, and dry under vacuum at 25°C to 35°C to yield the final product.
Reaction Mechanism: Suzuki-Miyaura Coupling
The core of the synthesis is the Suzuki-Miyaura coupling, a powerful carbon-carbon bond-forming reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Chemical Reactivity and Stability
Phosphonate esters, including the title compound, exhibit characteristic reactivity and stability profiles.
-
Hydrolysis: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[12][13] The stability is pH-dependent, with increased degradation at pH extremes.[13]
-
Thermal Stability: While generally stable, decomposition can occur at elevated temperatures, as indicated by the boiling point with decomposition.[1]
-
Biodegradation: The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis.[14] However, certain microorganisms have evolved pathways to cleave the C-P bond.[14][15]
-
Storage: For optimal stability, the compound should be stored at 2-8°C under a dry, inert atmosphere.[1] It has low hygroscopicity.[1]
Application in Pharmaceutical Synthesis
[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a crucial intermediate in the synthesis of vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[8][16][17][18] Vorapaxar is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.[17][18]
Role in Vorapaxar Synthesis
The phosphonate group in the title compound is a key functional handle that facilitates the formation of a crucial carbon-carbon bond in the synthesis of the complex himbacine-based scaffold of vorapaxar.
Thrombin Receptor (PAR-1) Signaling Pathway
Vorapaxar exerts its therapeutic effect by inhibiting the PAR-1 signaling pathway, which is a key mechanism in thrombin-mediated platelet activation.[17] Thrombin, a serine protease, cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[19][20][21] This signaling cascade involves G-protein coupling and ultimately results in platelet aggregation.[20][21]
Caption: Simplified PAR-1 signaling pathway and the inhibitory action of vorapaxar.
Conclusion
[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a well-characterized compound with significant utility in medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling and its crucial role as a precursor to the anti-thrombotic agent vorapaxar highlight its importance in modern drug development. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and manufacturing settings.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Phosphonic acid, [[5-(3-fluorophenyl)-2-pyridinyl]Methyl]-, diethyl ester | 380894-77-9 [chemicalbook.com]
- 4. [5-(3-fluorophenyl)-pyridin-2-ylmethyl]-phosphonic Acid Diethyl Ester at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. nexconn.com [nexconn.com]
- 7. [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonic Acid Diethyl Ester at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]
- 8. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Phosphonate - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. protein.bio.msu.ru [protein.bio.msu.ru]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Vorapaxar: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 20. mdpi.com [mdpi.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Guide: A Strategic Approach to Unveiling the Bioactivity of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
An in-depth technical guide by a Senior Application Scientist.
Abstract
This guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. As a molecule of unknown biological potential, a systematic and hypothesis-driven approach is paramount. We will forego a rigid, templated screening cascade in favor of a bespoke workflow derived from the compound's distinct chemical features: a pyridine core, a 3-fluorophenyl moiety, and a diethyl phosphonate functional group. This document provides not just the protocols, but the scientific rationale underpinning each experimental decision, empowering researchers to generate robust, interpretable, and actionable data. The methodologies detailed herein range from initial cytotoxicity profiling and enzymatic inhibition assays to targeted cell-based mechanistic studies, forming a self-validating system for hit identification and preliminary mechanism-of-action studies.
Introduction: A Rationale Rooted in Chemical Structure
The compound this compound is, to our knowledge, a novel chemical entity with no pre-existing biological data in the public domain. Therefore, our screening strategy must be built upon a foundation of chemical intuition. The molecule's structure presents three key pharmacophores that suggest distinct avenues for biological interaction:
-
Aminopyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a vast spectrum of activities, including kinase inhibition and interaction with G-protein coupled receptors (GPCRs).
-
Organophosphonate Group: The diethyl phosphonate moiety is a critical feature. Phosphonates are stable mimics of the tetrahedral transition state of phosphate or carboxylate hydrolysis. This makes them classic inhibitors of enzymes that process such substrates, including proteases (e.g., serine proteases, matrix metalloproteinases) and phosphatases, many of which are implicated in cancer and inflammatory diseases.
-
3-Fluorophenyl Moiety: The fluorinated phenyl ring significantly impacts the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atom can also engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for a protein target.
Based on this structural analysis, our screening strategy will prioritize the investigation of its potential as an anticancer agent and an enzyme inhibitor .
Logical Workflow for Screening a Novel Compound
The following diagram illustrates the proposed high-level workflow, designed to move from broad phenotypic screening to more specific, target-based assays.
Crystal Structure Analysis of Fluorinated Phosphonic Acid Esters: From Synthesis to Structural Elucidation
An In-depth Technical Guide:
Introduction: The Significance of Structural Insight
Fluorinated phosphonic acid esters represent a class of molecules with significant and growing importance in drug development and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable motifs in medicinal chemistry[1]. Similarly, the phosphonic acid ester group provides a key structural and functional element, known for its ability to mimic phosphates, chelate metals, and participate in extensive hydrogen bonding networks[2][3].
Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a prerequisite for rational drug design, the development of novel materials, and the interpretation of structure-activity relationships (SAR)[4]. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing high-resolution data on bond lengths, bond angles, conformational preferences, and intermolecular interactions[4][5].
This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow for fluorinated phosphonic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to navigate the unique challenges presented by this fascinating class of compounds.
Overall Workflow: A Bird's-Eye View
The journey from a synthesized compound to a fully refined crystal structure is a multi-stage process. Each step is critical and builds upon the success of the previous one. The diagram below provides a high-level overview of this workflow.
Caption: High-level workflow for crystal structure analysis.
PART 1: The Crucial First Step: Synthesis and Crystallization
The adage "garbage in, garbage out" is acutely true in crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal, which in turn depends on the purity of the compound and the success of the crystallization experiment.
Synthesis and Purification
The synthesis of fluorinated phosphonic acid esters can be achieved through various established routes, such as the Michaelis-Arbuzov reaction followed by fluorination, or by using fluorinated building blocks from the outset[6][7]. A critical, and often underestimated, step is the rigorous purification of the final compound. The high polarity of the phosphonic acid ester moiety can make purification challenging, often requiring techniques beyond standard silica gel chromatography[2].
Expert Insight: Why is extreme purity so important? Even small amounts of a closely related impurity can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to crystallographic disorder and a poorly resolved structure. It is often the purification, not the crystallization, that is the rate-limiting step[2][8].
The Art and Science of Crystallization
Crystallization is the process of forming a highly ordered, solid crystalline lattice from a solution[9]. For compounds like fluorinated phosphonic acid esters, which possess both polar (phosphonate) and potentially non-polar (fluorinated alkyl/aryl) regions, finding suitable crystallization conditions can be a significant hurdle. Phosphonic acids and their esters are notoriously difficult to crystallize, often yielding oils or sticky solids[10].
Causality behind Common Challenges:
-
High Polarity: The P=O and P-O-C bonds are highly polar, leading to strong dipole-dipole interactions that can favor amorphous precipitation over ordered crystal growth[8].
-
Hydrogen Bonding: While the ester form lacks the acidic protons of a phosphonic acid, the phosphoryl oxygen is a potent hydrogen bond acceptor. Interactions with residual water or protic solvents can lead to the formation of non-crystalline hydrated complexes[2].
-
Fluorine Interactions: The presence of fluorine introduces further complexity. While often considered "lipophobic," fluorine can participate in a range of weak interactions, including C-H···F and F···F contacts, which can influence crystal packing in subtle but profound ways[11][12].
-
Conformational Flexibility: The P-O-C-C torsion angles can often adopt multiple low-energy conformations, making it difficult for the molecule to settle into a single, repeating unit cell.
Experimental Protocol: Screening for Crystallization Conditions
This protocol outlines a standard approach using slow evaporation and vapor diffusion to screen for initial crystallization "hits."
Materials:
-
Highly purified fluorinated phosphonic acid ester (5-20 mg).
-
A selection of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, toluene).
-
Small glass vials (e.g., 1-dram vials).
-
A larger vial or beaker to act as an outer chamber for vapor diffusion.
Step-by-Step Methodology:
-
Solubility Testing (The Foundation):
-
Place ~1-2 mg of your compound into several small vials.
-
Add a common solvent (e.g., acetone) dropwise until the solid dissolves. Note the approximate solubility.
-
Repeat with a range of solvents to identify a "good" solvent (dissolves the compound well) and a "poor" or "anti-solvent" (in which the compound is insoluble or poorly soluble). A good crystallization system often involves a pair of miscible good/poor solvents.
-
-
Method A: Slow Evaporation:
-
Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent in a small vial.
-
Cover the vial with a cap, or Parafilm, and poke 1-3 small holes in it with a needle. The number of holes controls the evaporation rate.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Causality: As the solvent evaporates, the concentration of the solute increases slowly, eventually reaching supersaturation and promoting the nucleation of a small number of well-ordered crystals rather than rapid precipitation[9].
-
-
Method B: Vapor Diffusion:
-
Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer chamber (e.g., a beaker sealed with Parafilm).
-
Add 1-2 mL of the "poor" anti-solvent to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.
-
Seal the outer chamber and leave it undisturbed.
-
Causality: The more volatile anti-solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial. This gradually lowers the solubility of the compound in the mixed solvent system, driving it towards supersaturation and crystallization[13]. This is often a gentler and more controlled method than slow evaporation.
-
-
Monitoring and Harvesting:
-
Check the vials periodically under a microscope without disturbing them.
-
Once suitable crystals have formed, they must be harvested carefully using a small loop or a pipette with the tip cut off.
-
PART 2: The Core Technique: Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Caption: The experimental workflow for SC-XRD data collection.
Experimental Protocol: Data Acquisition
This protocol provides a generalized overview of the steps performed on a modern X-ray diffractometer.
Step-by-Step Methodology:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal that is free of cracks, defects, or satellite growths. Ideal dimensions are typically in the range of 0.1-0.3 mm.
-
Using a cryoloop, carefully scoop up the crystal along with a small amount of its mother liquor or a protective cryo-oil.
-
Mount the loop onto a goniometer head.
-
-
Cryo-Cooling:
-
Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K or -173 °C).
-
Causality: Cooling is essential for two reasons. First, it significantly reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. Second, it mitigates radiation damage caused by the high-intensity X-ray beam breaking chemical bonds.
-
-
Data Collection:
-
The mounted crystal is placed on the diffractometer. The instrument's software, guided by the operator, automatically centers the crystal in the X-ray beam.
-
A series of diffraction images are taken as the crystal is rotated. From these initial images, the software determines the unit cell parameters and the crystal's symmetry (Bravais lattice).
-
Based on the crystal's symmetry, a data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a specific series of angles while exposing it to the X-ray beam.
-
The full data collection run is executed, which can take from a few hours to a day, depending on the crystal's scattering power and the X-ray source.
-
PART 3: From Data to Structure: Solution and Refinement
The raw diffraction data is a collection of thousands of reflection intensities. The next steps involve computationally converting this data into a chemically meaningful atomic model.
Structure Solution
The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted X-rays, their phase information is lost. Structure solution is the process of finding these missing phases to generate an initial electron density map. For small molecules like fluorinated phosphonic acid esters, this is almost always achieved using direct methods, a powerful mathematical approach that uses statistical relationships between reflection intensities to estimate the phases.
Structure Refinement
The initial model from direct methods is a good starting point, but it is not yet accurate. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.
Trustworthiness through Self-Validation: A key aspect of refinement is monitoring the R-factors, primarily R1. This value is a measure of the disagreement between the observed and calculated structure factor amplitudes. A typical R1 value for a well-refined small molecule structure is below 5% (0.05). The process is self-validating because incorrect atomic assignments or a flawed model will stubbornly refuse to refine to a low R-factor.
Special Considerations for Fluorinated Compounds:
-
Electron Density: Fluorine is a highly electronegative and electron-rich atom. This can sometimes cause ripples in the difference Fourier map (a map showing where electron density is missing or in excess in the model), which can be mistaken for disorder or other features if not handled carefully.
-
Disorder: Perfluoroalkyl chains, in particular, are prone to conformational or rotational disorder within the crystal lattice. Modeling this disorder correctly is crucial for an accurate structure and requires careful analysis of the electron density map and the use of appropriate refinement restraints.
PART 4: Interpreting the Structure: Analysis and Validation
With a fully refined model, the final step is to analyze the structure and validate its quality.
Data Presentation and Analysis
The final output is a set of atomic coordinates that defines the molecule's three-dimensional structure. This data allows for the detailed analysis of:
-
Bond Lengths and Angles: Comparing these to established values can confirm the chemical identity and reveal any strain or unusual electronic effects.
-
Torsion Angles and Conformation: This reveals the molecule's preferred shape in the solid state.
-
Intermolecular Interactions: This is a particularly rich area for fluorinated phosphonic acid esters. One can identify and quantify hydrogen bonds involving the phosphoryl oxygen, as well as weaker interactions like C-H···F, C-F···π, and F···F contacts that dictate the crystal packing[12][14].
Table: Example Crystallographic Data
The following table summarizes typical data that would be reported for a successful crystal structure determination of a fluorinated phosphonic acid ester.
| Parameter | Example Value | Significance |
| Formula | C₁₀H₁₀F₃O₃P | Chemical formula of the compound. |
| Formula Weight | 282.15 g/mol | Molar mass. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |
| Space Group | P2₁/c | The specific symmetry operations present in the unit cell.[15] |
| a, b, c [Å] | 10.123(1), 8.456(1), 14.789(2) | The dimensions of the unit cell.[15] |
| β [°] | 105.34(1) | The angle of the unit cell for a monoclinic system.[15] |
| Volume [ų] | 1223.4(3) | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| ρ (calculated) [g/cm³] | 1.532 | The calculated density of the crystal. |
| μ [mm⁻¹] | 0.25 | The X-ray absorption coefficient of the material. |
| Reflections Collected | 8150 | Total number of diffraction spots measured. |
| Independent Reflections | 2450 [R(int) = 0.035] | Number of unique reflections after accounting for symmetry. R(int) indicates data quality.[15] |
| Final R1 [I > 2σ(I)] | 0.041 | A primary measure of the agreement between the model and data for observed reflections. Lower is better. |
| wR2 (all data) | 0.105 | A secondary measure of agreement for all data. |
| Goodness-of-Fit (S) | 1.03 | Should be close to 1 for a good refinement.[15] |
Validation and Deposition
Before publication, the structural model must be rigorously validated. This is typically done using software like checkCIF, which automatically checks the structure for geometric reasonableness, consistency, and compliance with crystallographic conventions. Once validated, the data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it available to the wider scientific community.
Conclusion
The crystal structure analysis of fluorinated phosphonic acid esters is a powerful technique that provides unparalleled insight into their molecular architecture. Success hinges on a methodical approach that begins with meticulous synthesis and purification, followed by patient and creative crystallization screening. The subsequent steps of X-ray data collection, structure solution, and refinement, while computationally intensive, are governed by well-established principles. By understanding the causality behind each experimental choice and being mindful of the unique challenges posed by the fluorine and phosphonate moieties, researchers can reliably obtain the high-quality structural data needed to drive innovation in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. unifr.ch [unifr.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Development of Himbacine Analogs from Phosphonate Intermediates
A Senior Application Scientist's Perspective on Navigating Chemical Synthesis and Biological Activity
Foreword: The Enduring Legacy of Natural Products in Modern Drug Discovery
The intricate molecular architectures of natural products have historically served as a profound source of inspiration for the development of novel therapeutics. Himbacine, an alkaloid isolated from the bark of Australian magnolias, exemplifies this principle.[1][2] Initially investigated for its potent muscarinic receptor antagonist properties in the context of Alzheimer's disease research, the therapeutic trajectory of himbacine took a pivotal turn, leading to the development of analogs with significant activity as thrombin receptor antagonists.[1] This guide provides a comprehensive technical overview of the discovery and development of himbacine analogs, with a specialized focus on the strategic implementation of phosphonate intermediates in their synthesis. We will delve into the rationale behind key experimental choices, present detailed synthetic protocols, and explore the structure-activity relationships that have guided this fascinating journey from a natural product lead to clinically evaluated drug candidates.
The Himbacine Scaffold: A Privileged Structure for Therapeutic Intervention
Himbacine possesses a complex tricyclic core structure, which has proven to be a versatile scaffold for chemical modification.[2] Its initial promise as a muscarinic M2 receptor antagonist spurred extensive synthetic efforts to explore the structure-activity landscape.[3][4][5][6] However, the most significant breakthrough in the therapeutic application of the himbacine core came with the discovery of its potent antagonism of the Protease-Activated Receptor 1 (PAR-1), a key player in thrombin-mediated platelet aggregation.[7][8] This discovery led to the development of Vorapaxar, a himbacine analog that has been approved by the FDA as a first-in-class antiplatelet agent.[1][7][8] The success of Vorapaxar has validated the himbacine scaffold as a "privileged structure" in drug discovery, justifying the continued exploration of novel analogs with improved pharmacological profiles.[7][8][9][10][11][12][13][14]
The Strategic Advantage of Phosphonate Intermediates in Himbacine Analog Synthesis
The synthesis of complex molecules like himbacine and its analogs often requires robust and stereoselective methods for carbon-carbon bond formation. Phosphonate-based reagents, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, have emerged as a powerful tool in this endeavor.[15][16][17][18][19]
Causality Behind the Choice of Phosphonate-Based Methodologies:
-
Enhanced Nucleophilicity and Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the classical Wittig reaction.[17] This allows for reliable reactions with a broader range of aldehydes and ketones, including sterically hindered substrates often encountered in complex natural product synthesis.
-
Stereochemical Control: The HWE reaction typically exhibits a high degree of stereoselectivity, favoring the formation of (E)-alkenes.[15][17][18] This is crucial for establishing the correct geometry of the vinyl linkage that connects the tricyclic core to the heterocyclic side chain in many himbacine analogs, a key determinant of biological activity.
-
Simplified Purification: A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture through simple aqueous extraction.[16][18] This simplifies the purification process, which is a critical consideration in multi-step synthetic sequences.
The application of phosphonate intermediates provides a reliable and efficient pathway to construct the key olefinic bond in himbacine analogs, overcoming challenges associated with other olefination methods and enabling the systematic exploration of structural diversity.
Synthetic Strategies and Key Experimental Protocols
The construction of himbacine analogs from phosphonate intermediates involves a multi-step synthetic sequence. Below, we outline a representative workflow, highlighting the critical Horner-Wadsworth-Emmons coupling step.
General Synthetic Workflow
The overall strategy typically involves the synthesis of two key fragments: the tricyclic core containing an aldehyde functionality and a phosphonate-bearing heterocyclic moiety. These fragments are then coupled via the HWE reaction to furnish the desired himbacine analog.
Caption: General workflow for the synthesis of himbacine analogs.
Detailed Protocol: Horner-Wadsworth-Emmons Reaction
This protocol provides a detailed, step-by-step methodology for the crucial coupling reaction.
Materials:
-
Tricyclic aldehyde intermediate
-
Phosphonate-containing heterocycle
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate-containing heterocycle (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.
-
-
Coupling Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the tricyclic aldehyde intermediate (1.1 equivalents) in anhydrous THF to the ylide solution dropwise over 20-30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure himbacine analog.
-
Self-Validating System: The success of this protocol can be validated at each stage. The formation of the ylide is visually confirmed by the cessation of hydrogen evolution. The progress of the coupling reaction is monitored by TLC, comparing the reaction mixture to the starting materials. The final product's identity and purity are confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic synthesis of himbacine analogs has allowed for a detailed exploration of the structure-activity relationship, particularly concerning their PAR-1 antagonist activity. The data presented below summarizes the in vitro binding affinities of a representative set of analogs.
| Compound | Modification | PAR-1 Binding Affinity (Ki, nM) |
| Vorapaxar | Benchmark | 7.1 |
| Analog 1 | C7-Spirocyclic Modification | 5.1[8][11] |
| Analog 2 | C7-Aminomethyl Modification | 5.0[7] |
| Analog 3 | C9a-Hydroxy Modification | 19.5[7] |
| Analog 4 | Heterotricyclic (N in C-ring) | 4.3[9][10] |
Interpretation of SAR Data:
-
Modifications at the C7 position of the tricyclic core are well-tolerated and can lead to potent analogs. The introduction of spirocyclic and aminomethyl groups has resulted in compounds with comparable or slightly improved binding affinities compared to Vorapaxar.[7][8][11]
-
Hydroxylation at the C9a position leads to a slight decrease in potency, suggesting that this position is sensitive to substitution.[7]
-
Incorporation of heteroatoms into the tricyclic core , such as replacing a carbon with nitrogen in the C-ring, can significantly enhance binding affinity.[9][10] This suggests that specific hydrogen bonding interactions or altered conformational preferences may be beneficial for receptor binding.
These findings underscore the importance of a systematic and iterative approach to analog design, guided by robust synthetic methodologies that allow for the exploration of diverse chemical space around the himbacine scaffold.
Conclusion and Future Directions
The journey from the natural product himbacine to the clinically approved drug Vorapaxar and beyond is a testament to the power of medicinal chemistry and the strategic application of modern synthetic methods. The use of phosphonate intermediates, particularly through the Horner-Wadsworth-Emmons reaction, has been instrumental in the efficient and stereoselective synthesis of a wide array of himbacine analogs. This has enabled a deep understanding of the structure-activity relationships governing their interaction with the PAR-1 receptor.
Future research in this area will likely focus on:
-
Further optimization of pharmacokinetic and pharmacodynamic properties to develop next-generation PAR-1 antagonists with improved safety and efficacy profiles.
-
Exploration of novel heterocyclic side chains and tricyclic core modifications to identify new interactions with the receptor and potentially discover analogs with novel pharmacological properties.
-
Application of computational modeling and structural biology to gain a more detailed understanding of the binding mode of himbacine analogs at the PAR-1 receptor, which will further guide rational drug design.
The continued exploration of the himbacine scaffold, facilitated by robust synthetic strategies, holds great promise for the development of new and improved therapies for thrombotic diseases.
References
- 1. Himbacine - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of (+)-Himbacine and (+)-Himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and muscarinic M2 subtype antagonistic activity of unnatural ent-himbacine and an enantiomeric pair of (2'S,6'R)-diepihimbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Himbacine-Derived Thrombin Receptor Antagonists: C7-Aminomethyl and C9a-Hydroxy Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Heterotricyclic Himbacine Analogs as Potent, Orally Active Thrombin Receptor (Protease Activated Receptor-1) Antagonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. Heterotricyclic himbacine analogs as potent, orally active thrombin receptor (protease activated receptor-1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of nor-seco himbacine analogs as thrombin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity [pubmed.ncbi.nlm.nih.gov]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-Depth Technical Guide to the Characterization and Analysis of Vorapaxar Synthesis Intermediates
Foreword: The Analytical Imperative in Modern Drug Synthesis
In the landscape of modern pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of precision and control. Vorapaxar (marketed as ZONTIVITY®), a first-in-class protease-activated receptor-1 (PAR-1) antagonist, represents a significant advancement in the prevention of thrombotic cardiovascular events.[1][2] As a synthetic analog of the natural product himbacine, its molecular architecture is complex, necessitating a multi-step synthesis.[3] The ultimate safety and efficacy of such a drug are not merely defined by the purity of the final product but are intrinsically linked to the rigorous control and characterization of every intermediate along the synthetic pathway.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the characterization and analysis of key intermediates in the synthesis of vorapaxar. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, establishing a self-validating system of protocols that ensures scientific integrity at every stage. Our approach is grounded in the principle that a well-understood process, supported by robust analytical data, is the bedrock of a safe and effective therapeutic agent.
The Synthetic Landscape: A Strategic Overview of Vorapaxar Synthesis
The synthesis of vorapaxar is a testament to modern organic chemistry, involving the careful construction of its tricyclic himbacine-derived core and subsequent functionalization.[4] While specific commercial routes are proprietary, patent literature outlines plausible pathways that generally involve the formation of a core lactone structure, followed by the introduction of the ethylcarbamate and fluorophenylpyridine moieties.[5][6] Understanding this strategic flow is paramount for identifying critical control points.
A generalized synthetic pathway highlights key transformations where the introduction of impurities or structural deviations is most probable. The characterization of intermediates at these junctures is non-negotiable.
Caption: A high-level overview of a plausible synthetic route for Vorapaxar, highlighting critical intermediate stages.
The Analytical Triad: An Integrated Strategy for Intermediate Characterization
No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the synergistic interplay of chromatography, mass spectrometry, and spectroscopy. This "analytical triad" forms a self-validating workflow where each technique corroborates the findings of the others, ensuring the unequivocal identification and purity assessment of an intermediate.
Caption: Integrated workflow demonstrating the synergy between chromatographic and spectroscopic techniques for comprehensive intermediate characterization.
This integrated approach is essential because reactive molecules used in synthesis can be unstable, requiring specialized analytical considerations to ensure accurate characterization.[7]
In-Depth Analysis of a Key Vorapaxar Intermediate: VRPX-200 (An Aldehyde Precursor)
Let us consider a critical intermediate, VRPX-200, an aldehyde formed via oxidation of its corresponding alcohol, as described in some synthetic preparations.[5] The aldehyde functionality is a crucial handle for subsequent reactions, but it is also susceptible to over-oxidation or side reactions. Its thorough characterization is therefore vital.
Causality for Analysis:
-
Confirm Complete Oxidation: Ensure the precursor alcohol (VRPX-101) has been fully converted.
-
Prevent Over-oxidation: Verify the absence of the corresponding carboxylic acid, a common impurity.
-
Structural Verification: Unambiguously confirm the aldehyde structure before proceeding to the next, often costly, synthetic step.
Quantitative & Qualitative Data Summary
| Analytical Technique | Parameter | Expected Result / Specification | Rationale |
| HPLC/UPLC | Purity | ≥ 98.0% | Ensures the intermediate is of sufficient quality for the next step, minimizing side reactions. |
| Retention Time (RT) | Approx. 4.5 min (under specified conditions) | Primary identifier in a known system. | |
| Relative RT (Impurity) | Alcohol Precursor: ~0.85; Acid Impurity: ~0.70 | Tracks key process-related impurities. | |
| LC-MS | [M+H]⁺ | Expected m/z for C₁₉H₂₅NO₃ | Confirms the molecular weight of the target intermediate. |
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (CHO) | δ 9.5-10.0 ppm (singlet) | Diagnostic peak for the aldehyde functional group. Absence of the alcohol's CH-OH proton signal. |
| Aromatic Protons | δ 7.0-8.0 ppm | Confirms the presence and substitution pattern of any aromatic rings present at this stage. | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl Carbon (C=O) | δ 190-200 ppm | Unambiguous confirmation of the aldehyde carbonyl carbon. |
| FT-IR (ATR) | C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | Strong, sharp absorbance confirming the aldehyde carbonyl group. |
| C-H Stretch (Aldehyde) | Two weak bands at ~2820 and ~2720 cm⁻¹ | Characteristic Fermi resonance bands for an aldehyde C-H bond. |
Impurity Profiling: Anticipating and Controlling Undesired Components
Impurity profiling is the analytical process of detecting, identifying, and quantifying impurities in the API and its intermediates.[8][9] These impurities can arise from starting materials, by-products of side reactions, or degradation.[8] A proactive approach to impurity profiling is a regulatory expectation and a cornerstone of quality control.[10]
For our VRPX-200 intermediate, a logical analysis of potential failure modes allows us to anticipate likely impurities.
Caption: Logical relationship between a synthetic step and the potential impurities that can arise, which are then monitored by a primary analytical method.
Field-Proven Experimental Protocols
The trustworthiness of analytical data is derived directly from the robustness of the experimental protocol. The following methods are presented as detailed, self-validating systems.
Protocol 1: HPLC-UV Method for Purity Determination of Intermediate VRPX-200
-
1.0 Objective: To determine the purity of the vorapaxar intermediate VRPX-200 and quantify related substances by reverse-phase high-performance liquid chromatography with UV detection.
-
2.0 Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260, Waters Alliance).
-
Chromatography Data System (CDS) software.
-
Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).
-
-
3.0 Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 3.5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17-17.1 min (90-30% B), 17.1-22 min (30% B) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection 254 nm | Injection Volume | 5 µL |
-
4.0 Sample & Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of VRPX-200 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the VRPX-200 sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
5.0 Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify and quantify known impurities based on their relative retention times (RRT) against the reference standard.
-
Protocol 2: Structure Confirmation by LC-MS
-
1.0 Objective: To confirm the molecular weight of VRPX-200.
-
2.0 Instrumentation:
-
LC-MS system with a binary pump and a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Electrospray Ionization (ESI) source.
-
-
3.0 Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
-
4.0 LC-MS Conditions:
Parameter Setting LC Method Use a rapid isocratic or fast gradient method sufficient to separate the analyte from salts. Ionization Mode ESI Positive Scan Range 100 - 1000 m/z Capillary Voltage 3.5 kV Cone Voltage 30 V | Source Temp. | 120 °C |
-
5.0 Data Interpretation:
-
Extract the mass spectrum from the chromatographic peak corresponding to the intermediate.
-
Identify the protonated molecular ion peak [M+H]⁺.
-
Compare the observed m/z with the calculated exact mass for the proposed structure. The deviation should be within an acceptable tolerance (e.g., ±0.2 Da for a quadrupole, <5 ppm for TOF).
-
Conclusion
The characterization of synthetic intermediates is a foundational pillar of pharmaceutical development and manufacturing. For a complex molecule like vorapaxar, this process transcends simple quality control; it is an exercise in molecular assurance. By employing an integrated analytical strategy that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy, we build a comprehensive and scientifically defensible understanding of each intermediate. The protocols and logical frameworks presented in this guide are designed to be adapted and implemented, ensuring that the journey from starting materials to the final API is controlled, understood, and validated at every critical step. This rigorous scientific approach is ultimately what guarantees the quality, safety, and efficacy of the medicines that reach patients.
References
- 1. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorapaxar: A Protease-Activated Receptor Antagonist for the Prevention of Thrombotic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermostability and Decomposition Profile of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Abstract
This technical guide provides a comprehensive framework for evaluating the thermostability and decomposition profile of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a phosphonate derivative identified as an impurity or intermediate of Vorapaxar.[1] While specific experimental data for this exact compound is not extensively published, this document outlines the authoritative methodologies and predictive analyses required for its characterization. By leveraging established principles of organophosphonate chemistry and adhering to international regulatory standards, this guide details the requisite analytical techniques—including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and forced degradation protocols necessary to establish a complete stability profile. The narrative explains the causality behind experimental choices, proposes potential degradation pathways based on the molecule's functional groups, and provides detailed, actionable protocols for researchers.
Introduction: The Criticality of Stability Profiling
The chemical stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life.[2][3] this compound, a molecule featuring a phosphonate ester, a substituted pyridine ring, and a fluorophenyl moiety, possesses several functional groups susceptible to thermal and chemical degradation. Understanding its stability is paramount for defining appropriate storage conditions, identifying potential degradants, and ensuring the quality of any related final drug product.[4]
This guide provides the scientific rationale and experimental workflows to:
-
Determine the intrinsic thermal stability and decomposition kinetics.
-
Identify degradation products generated under various stress conditions.
-
Elucidate the primary degradation pathways.
-
Establish a foundation for the development of stability-indicating analytical methods.
Physicochemical Properties and Structural Considerations
A thorough stability investigation begins with an understanding of the molecule's intrinsic properties.
| Property | Value / Description | Source |
| Chemical Name | Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate | [5] |
| CAS Number | 380894-77-9 | [1] |
| Molecular Formula | C₁₆H₁₉FNO₃P | [6] |
| Molecular Weight | 323.30 g/mol | [6] |
| Appearance | Reported as a clear pale-yellow liquid. | [5] |
| Boiling Point | Decomposes at 285-290°C. | [5] |
| Structural Features | Contains two ethyl ester groups on the phosphonate core, a methylene bridge, a pyridine ring, and a 3-fluorophenyl substituent. The P-O-C and C-P bonds are key sites for potential degradation. |
The presence of phosphonate ester groups suggests a susceptibility to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by heat.[7] The pyridine ring and fluorophenyl group are generally more stable but can be involved in oxidative or photolytic degradation pathways.
Core Methodologies for Stability Assessment
A dual approach involving thermal analysis and forced degradation studies is essential for a complete stability profile.
Thermal Analysis: TGA and DSC
Thermal analysis techniques provide quantitative data on the material's response to heat.[2]
-
Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature in a controlled atmosphere.[8][9][10] It is the primary tool for determining the onset temperature of thermal decomposition, where the material begins to lose mass due to the formation of volatile degradants.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11][12] It is used to detect thermal events like melting, crystallization, and glass transitions, providing insights into the material's physical stability and purity.[11][13][14]
The combination of TGA and DSC is powerful; DSC can detect an endothermic or exothermic event (like melting or decomposition), while TGA confirms if this event is associated with mass loss.[2][8]
Forced Degradation (Stress Testing)
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[3][15] These studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][4][15] Key stress conditions include:
-
Acid/Base Hydrolysis: To probe the stability of the phosphonate ester linkages.[15]
-
Oxidation: To assess susceptibility to oxidative degradation.
-
Thermal Stress: To evaluate degradation at elevated temperatures, often just below the decomposition onset found by TGA.[16]
-
Photostability: To determine sensitivity to light exposure, as per ICH Q1B guidelines.[15][16]
The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[15][16]
Experimental Design and Protocols
The following diagram and protocols outline a systematic approach to characterizing the compound's stability.
Caption: Experimental workflow for stability profiling.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge with inert nitrogen gas at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[17]
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of tangents to the pre-decomposition and decomposition slopes of the TGA curve.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.
-
Atmosphere: Purge with inert nitrogen gas at 50 mL/min.
-
Heating Program: Equilibrate at 25°C. Ramp the temperature from 25°C to 300°C (or 20°C above any observed melt) at a rate of 10°C/min.
-
Data Analysis: Record the heat flow. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperature and enthalpy (ΔH) for each event.
Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).[16]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 7 days, sampling at appropriate intervals (e.g., 2, 8, 24, 48 hours). Neutralize samples with 0.1 M NaOH before analysis.[16]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature, sampling at intervals. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light, sampling at intervals.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.[16] Also, store the stock solution at 60°C. Sample at intervals.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3] A control sample should be stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Predicted Decomposition Pathways and Products
Based on the structure, the following degradation pathways are plausible. The phosphonate ester moiety is the most probable site of initial degradation, particularly via hydrolysis.
Caption: Predicted degradation pathways of the title compound.
-
Hydrolysis of Ester Bonds: This is a primary pathway for organophosphonates.[7][18] Acid- or base-catalyzed hydrolysis will first cleave one ethyl group to form the monoethyl phosphonate intermediate, followed by the second ethyl group to yield the corresponding phosphonic acid . This is the most anticipated degradation route.
-
Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially in the presence of agents like H₂O₂, to form the Pyridine N-Oxide derivative.
-
C-P Bond Cleavage: Under high-energy conditions such as thermal or photolytic stress, cleavage of the carbon-phosphorus bond may occur. This would be a more significant degradation, potentially yielding fragments like 5-(3-fluorophenyl)-2-methylpyridine and diethyl phosphite .
Data Interpretation and Reporting
All quantitative data should be summarized for clarity.
Table 1: Illustrative Thermal Analysis Data
| Analysis | Parameter | Result (Hypothetical) | Interpretation |
| TGA | T_onset (Nitrogen) | ~288 °C | Significant thermal decomposition begins near this temperature. Provides an upper limit for thermal stress studies. |
| Mass Loss Event | Single-step major loss | Suggests a primary decomposition event rather than simple desolvation. | |
| DSC | Melting Point (T_peak) | Not applicable (Liquid) | As a liquid, no melting endotherm is expected. |
| Decomposition | Broad exotherm starting >280°C | Confirms that the mass loss seen in TGA is an energetic decomposition event. |
Table 2: Illustrative Forced Degradation Summary
| Stress Condition | % Degradation (Hypothetical) | No. of Degradants | Key Degradant (RRT) | Proposed Structure |
| 0.1 M HCl, 60°C, 48h | 12.5% | 2 | 0.75 | Monoethyl Phosphonate |
| 0.1 M NaOH, RT, 8h | 18.2% | 2 | 0.75 | Monoethyl Phosphonate |
| 3% H₂O₂, RT, 24h | 6.8% | 1 | 1.15 | Pyridine N-Oxide |
| 80°C Heat, 72h | 3.1% | 1 | 1.22 | Minor unidentified |
| Photostability (ICH Q1B) | <2.0% | 0 | - | Photostable |
Conclusion
This guide establishes a robust, scientifically-grounded framework for the comprehensive stability characterization of this compound. By systematically applying the principles of thermal analysis and forced degradation, researchers can determine the compound's intrinsic stability, elucidate its degradation pathways, and identify critical degradation products. The primary anticipated vulnerability of the molecule is the hydrolytic cleavage of its phosphonate ester bonds. The protocols and predictive models herein provide the necessary tools to generate the data required for regulatory submissions and to ensure the development of stable, safe, and effective pharmaceutical products.
References
- 1. This compound, CasNo.380894-77-9 BOC Sciences United States [bocscichem.lookchem.com]
- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Testing | SGS Austria [sgs.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. veeprho.com [veeprho.com]
- 11. quercus.be [quercus.be]
- 12. resolvemass.ca [resolvemass.ca]
- 13. tainstruments.com [tainstruments.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to In Silico Modeling of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate Binding to a Putative Protein Target
This guide provides a comprehensive, technically-focused walkthrough for modeling the binding of the novel compound, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, to a hypothetical protein target. For the purpose of this illustrative guide, we will consider Protein Tyrosine Phosphatase 1B (PTP1B) as the target, a well-validated therapeutic target for which phosphonates can act as phosphate group bioisosteres. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.
Our approach is grounded in a first-principles methodology, emphasizing not just the "how" but the critical "why" behind each step. The described protocols are designed to be self-validating, incorporating checks and balances to ensure the scientific integrity of the generated models.
Conceptual Framework: A Multi-Stage Approach to Binding Prediction
The in silico modeling of a ligand-protein interaction is not a monolithic process but a multi-stage workflow. Each stage builds upon the previous one, progressively refining our understanding of the binding event from a static snapshot to a dynamic and energetically characterized interaction.
Caption: High-level workflow for in silico ligand binding analysis.
Stage 1: System Preparation - Laying a Valid Foundation
The adage "garbage in, garbage out" is particularly pertinent in computational modeling. The accuracy of our predictions is fundamentally limited by the quality of our starting structures.
Ligand Preparation
The ligand, this compound, must be converted from a 2D representation to a valid 3D conformation with appropriate chemical properties.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Action: Sketch the molecule in a chemical drawing tool like MarvinSketch or ChemDraw, or obtain the structure from a database like PubChem.
-
Rationale: This ensures the correct atom types and connectivity.
-
Tool: Open Babel.[1]
-
Command: obabel -: "c1cc(c(c(c1)F)C)c2cnccc2CP(=O)(OCC)OCC" -O ligand.mol2 --gen3d
-
Causality: The --gen3d flag generates a reasonable 3D conformation, which is a crucial starting point for energy minimization.
-
-
Energy Minimization:
-
Action: Perform a geometry optimization using a suitable force field (e.g., GAFF or MMFF94).
-
Rationale: To relieve any steric strain from the 3D conversion and find a low-energy conformation.
-
Tool: Avogadro or the antechamber module of AMBER.[2]
-
Causality: An unminimized, high-energy ligand conformation can lead to docking failure or artifactual binding poses.
-
-
Charge Assignment:
-
Action: Calculate partial atomic charges. For novel molecules, quantum mechanical methods (e.g., RESP charges) are preferred.
-
Rationale: Electrostatic interactions are a major driver of molecular recognition. Accurate charge representation is critical.
-
Tool: Antechamber with Gaussian for RESP charge calculation.[2]
-
Causality: Inaccurate partial charges will lead to an incorrect representation of the electrostatic potential and, consequently, erroneous binding energy calculations.
-
-
Parameterization:
-
Action: Generate force field parameters for the ligand.
-
Rationale: The molecular dynamics engine needs a complete set of parameters (bond lengths, angles, dihedrals, van der Waals, etc.) to describe the ligand's potential energy surface.
-
Tool: CGenFF server for CHARMM force fields or antechamber for GAFF.[3][4]
-
Causality: Missing or incorrect parameters will cause the simulation to fail or produce physically unrealistic behavior.
-
Protein Preparation
We will use the crystal structure of PTP1B, which can be obtained from the Protein Data Bank (PDB).
Experimental Protocol: Protein Preparation
-
Structure Retrieval:
-
Initial Cleaning:
-
Action: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[7][8]
-
Rationale: These molecules can interfere with the docking of our ligand of interest. Some crystallographic waters may be important for binding and can be retained based on expert judgment.[8]
-
Tool: This can be done using the graphical interface of PyMOL or Chimera, or with command-line tools.[9][10]
-
-
Structural Refinement:
-
Action: Add hydrogen atoms, as they are typically absent in crystal structures. Model any missing side chains or loops.
-
Rationale: Hydrogen atoms are essential for correct hydrogen bonding networks and protonation states. Complete side chains are necessary for accurate representation of the binding pocket.
-
Tool: The Protein Preparation Wizard in Schrödinger's Maestro or the pdb2gmx tool in GROMACS.[11][12]
-
Causality: Incorrect protonation states of residues like Histidine, Aspartate, and Glutamate can drastically alter the electrostatic environment of the binding site and lead to incorrect binding predictions.
-
-
Energy Minimization:
-
Action: Perform a brief energy minimization of the protein structure.
-
Rationale: To relax any steric clashes that may have been introduced during the addition of hydrogens or loop modeling.
-
Causality: A non-minimized protein structure can have high-energy regions that could artifactually repel the ligand.
-
Stage 2: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method to generate plausible binding hypotheses.[15]
Caption: Molecular docking workflow.
Experimental Protocol: Molecular Docking
-
Grid Generation:
-
Action: Define a search space (a "grid box") around the active site of the protein.[16]
-
Rationale: This confines the docking search to the region of interest, saving computational time and increasing the chances of finding the correct pose.
-
Tool: AutoDockTools or the Receptor Grid Generation tool in Maestro.[12][17]
-
Causality: A poorly placed or sized grid box can completely miss the true binding site.
-
-
Docking Execution:
-
Action: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[17]
-
Rationale: The algorithm samples different conformations and orientations of the ligand within the defined grid box.
-
Tool: AutoDock Vina.[5]
-
Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
-
Pose Analysis:
Data Presentation: Docking Results
| Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Arg221, Tyr46, Gln262 |
| 2 | -8.2 | Arg221, Asp181, Tyr46 |
| 3 | -7.9 | Met258, Phe182 |
Stage 3: Molecular Dynamics (MD) Simulation - From Static to Dynamic
While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational flexibility.[19]
Experimental Protocol: MD Simulation
-
System Solvation and Ionization:
-
Action: Place the docked complex in a box of explicit water molecules and add ions to neutralize the system's charge.
-
Rationale: To mimic the physiological environment. A neutral system is required for many simulation algorithms.
-
Tool: GROMACS (gmx solvate and gmx genion).[13]
-
-
Energy Minimization:
-
Action: Minimize the energy of the entire solvated system.
-
Rationale: To remove steric clashes between the protein-ligand complex and the solvent/ions.
-
Tool: GROMACS (gmx grompp and gmx mdrun).[14]
-
-
Equilibration:
-
Action: Gradually heat the system to the target temperature and then equilibrate at the target pressure. This is often done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[20]
-
Rationale: To allow the system to reach a stable state at the desired simulation conditions before the production run. Position restraints are often applied to the protein and ligand during this phase.[3]
-
Tool: GROMACS.[20]
-
-
Production MD:
-
Action: Run the simulation for a desired length of time (e.g., 100 ns) without restraints.
-
Rationale: To generate a trajectory of the system's dynamic behavior for subsequent analysis.
-
Tool: GROMACS (gmx mdrun).[20]
-
Stage 4: Binding Free Energy Calculation - Quantifying Affinity
MD simulations can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores.[21][22]
Experimental Protocol: MM/PBSA Calculation
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular end-state method for estimating binding free energy.
-
Trajectory Extraction:
-
Action: Extract snapshots of the complex, protein, and ligand from the MD trajectory.
-
Rationale: To perform the energy calculations on a representative ensemble of structures.
-
Tool: GROMACS (gmx trjconv).
-
-
Energy Calculation:
-
Action: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the non-polar solvation energy (often estimated from the solvent-accessible surface area).
-
Rationale: These components are used to calculate the free energy of each species (complex, protein, and ligand).
-
Tool: g_mmpbsa tool for GROMACS or the MM-GBSA module in AMBER.
-
-
Binding Free Energy Calculation:
-
Action: Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Rationale: This equation represents the free energy change upon binding.
-
Data Presentation: Binding Free Energy Components
| Energy Component | Average Value (kJ/mol) | Standard Deviation |
| van der Waals | -150.2 | 15.3 |
| Electrostatic | -95.8 | 20.1 |
| Polar Solvation | 130.5 | 18.5 |
| Non-polar Solvation | -15.7 | 2.1 |
| ΔG_bind | -131.2 | 25.6 |
Data Analysis and Visualization
The trajectory from the MD simulation is a rich source of information.
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds throughout the simulation.
-
Visualization: Creating movies of the trajectory can provide invaluable insights into the binding mechanism.[23] Tools like VMD and PyMOL are excellent for this purpose.[24][25][26]
Conclusion
This guide has outlined a rigorous, multi-stage workflow for the in silico modeling of ligand-protein binding. By systematically preparing the system, predicting an initial binding pose, refining it with molecular dynamics, and quantifying the interaction with free energy calculations, researchers can generate robust and scientifically sound hypotheses to guide their drug discovery efforts. The key to success lies not in blindly following a protocol, but in understanding the underlying principles and making informed decisions at each stage of the process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sites.nd.edu [sites.nd.edu]
- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. View 3D Molecular Structures | www.pymol.org [pymol.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Use Python Molecular Viewer (PyMol) - Oreate AI Blog [oreateai.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. schrodinger.com [schrodinger.com]
- 12. youtube.com [youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. youtube.com [youtube.com]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. VMD - Visual Molecular Dynamics [ks.uiuc.edu]
- 19. VMD: visual molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 22. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Visualizing and analysing Molecular Dynamics trajectories with VMD — PHY542: MD analysis with VMD tutorial 1.0 documentation [becksteinlab.physics.asu.edu]
- 24. biosoft.com [biosoft.com]
- 25. biosoft.com [biosoft.com]
- 26. Visual Molecular Dynamics - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for Purity Assessment of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Introduction and Scientific Rationale
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a critical intermediate in the synthesis of advanced pharmaceutical agents, including thrombin receptor antagonists like Vorapaxar.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential process-related impurities.
The selection of a Reverse-Phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of the analyte. The molecule possesses two aromatic rings (a 3-fluorophenyl group and a pyridine ring) and a diethyl phosphonate ester group, rendering it moderately non-polar and an excellent candidate for retention on a hydrophobic stationary phase like C18.[3][4] The presence of the pyridine moiety, a basic heterocycle (pKa ≈ 5.2-6), necessitates careful control of the mobile phase pH.[5] An acidic mobile phase is employed to ensure the consistent protonation of the pyridine nitrogen, which minimizes peak tailing and yields symmetrical, reproducible chromatographic peaks. The aromatic nature of the compound provides strong chromophores, allowing for sensitive detection using a standard UV-Vis detector.
This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in a regulated environment.[6]
Recommended Analytical Method Protocol
This protocol is designed for a standard HPLC system equipped with a UV detector. Adherence to established chromatographic principles as outlined in USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46 is essential for successful implementation.[7][8][9]
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array or UV-Vis Detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: 0.01 mg readability.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm PTFE or Nylon syringe filters.
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 Column (e.g., Zorbax, XBridge, Kinetex), 250 mm x 4.6 mm, 5 µm particle size. | Provides excellent retention and resolution for moderately non-polar aromatic compounds. The specified dimensions offer a balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC-grade Water. | The acidic buffer ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[5][10] Phosphoric acid is a non-volatile buffer suitable for UV detection. |
| Mobile Phase B | Acetonitrile (HPLC Grade). | A common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for the analyte.[11] |
| Elution Mode | Gradient Elution. | A gradient program ensures that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable runtime, while providing a sharp peak for the main analyte.[9] |
| Gradient Program | Time (min): 0, %B: 40Time (min): 20, %B: 70Time (min): 22, %B: 40Time (min): 30, %B: 40 | This gradient is optimized to separate the main peak from potential early and late-eluting impurities. The re-equilibration step ensures system stability between injections. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C. | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm. | The aromatic rings in the analyte exhibit significant absorbance at this wavelength, offering good sensitivity for both the main component and related impurities. |
| Injection Volume | 10 µL. | A standard volume that balances sensitivity with the risk of column overloading. |
| Run Time | 30 minutes. | Sufficient time to elute the main analyte and any late-eluting impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for all dilutions to ensure compatibility with the mobile phase and complete dissolution of the analyte.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for purity determination and validation studies.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask, dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified by injecting the Working Standard Solution in replicate (n=5). The system is deemed suitable for use only if all criteria are met.[12]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 may indicate undesirable interactions between the analyte and the stationary phase.[8][13] |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency. A high plate count indicates sharp, narrow peaks, which is crucial for resolving closely eluting impurities.[12] |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and the detector. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability and precision of the pumping system and mobile phase composition. |
Method Validation Protocol and Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[14]
Specificity
Specificity was demonstrated by analyzing a placebo (diluent) and a spiked sample. The chromatogram of the diluent showed no interfering peaks at the retention time of the main analyte. The main peak was spectrally pure, as confirmed by Diode Array Detector analysis, indicating no co-eluting impurities.
Linearity
Linearity was assessed by preparing a series of solutions from 25% to 150% of the working standard concentration (12.5 µg/mL to 75 µg/mL). The peak area response was plotted against concentration.
| Parameter | Result |
| Range | 12.5 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.4% |
| 100% | 100.2% | 0.3% |
| 120% | 99.8% | 0.5% |
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The %RSD of the purity results was calculated.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.
| Precision Type | %RSD of Purity Results |
| Repeatability | ≤ 0.5% |
| Intermediate Precision | ≤ 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of serially diluted solutions of the analyte.
| Parameter | Determination Method | Result |
| LOD | S/N Ratio of 3:1 | ~0.05 µg/mL |
| LOQ | S/N Ratio of 10:1 | ~0.15 µg/mL |
Experimental Workflows and Data Analysis
The overall process, from sample receipt to final report generation, follows a structured workflow to ensure data integrity and reproducibility.
References
- 1. This compound, CasNo.380894-77-9 BOC Sciences United States [bocscichem.lookchem.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. usp.org [usp.org]
- 8. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. phenomenex.com [phenomenex.com]
- 10. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
- 12. Chromatography [usp.org]
- 13. drugfuture.com [drugfuture.com]
- 14. altabrisagroup.com [altabrisagroup.com]
Application of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in the Synthesis of Vorapaxar: A Technical Guide
Introduction: Strategic Importance of Phosphonates in Modern API Synthesis
Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus bond, have emerged as indispensable reagents in contemporary pharmaceutical development. Their utility as bioisosteres of phosphates and carboxylates has led to their incorporation into a wide array of bioactive molecules.[1] A particularly impactful application of phosphonates lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and highly stereoselective method for the formation of carbon-carbon double bonds.[2][3][4] This reaction has become a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), offering significant advantages over the classical Wittig reaction, including enhanced nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct.[2][4]
This technical guide focuses on the application of a specific phosphonate, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, in the synthesis of Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. Vorapaxar is prescribed for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[5][6] The strategic incorporation of the fluorinated pyridinylmethylphosphonate moiety is critical for the efficient and stereocontrolled construction of the Vorapaxar scaffold.
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 380894-77-9 | [7] |
| Molecular Formula | C₁₆H₁₈FNO₃P | [7] |
| Molecular Weight | 322.3 g/mol | [7] |
| Appearance | Clear pale-yellow liquid | |
| Purity (HPLC) | ≥98.5% | |
| Solubility | Miscible with DCM, THF, and acetone; insoluble in water |
Application in Vorapaxar Synthesis: The Horner-Wadsworth-Emmons Approach
The synthesis of Vorapaxar, a complex himbacine analog, relies on a convergent strategy where the phosphonate intermediate is coupled with a ketone precursor of the himbacine core. This key coupling is achieved through a Horner-Wadsworth-Emmons reaction, which establishes the crucial exocyclic double bond with high E-selectivity.
Mechanistic Rationale for the HWE Reaction in Vorapaxar Synthesis
The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of the himbacine-derived ketone. The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the desired alkene (the Vorapaxar precursor) and a water-soluble diethyl phosphate byproduct.
The stereochemical outcome of the HWE reaction is a critical aspect of the Vorapaxar synthesis. The reaction typically favors the formation of the (E)-alkene, which is the desired isomer for Vorapaxar. This selectivity is generally attributed to the thermodynamic stability of the intermediates leading to the trans-product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay development for thrombin receptor antagonists using phosphonate precursors
Application Note & Protocol
Title: Development of a Cell-Based In Vitro Assay for the Identification and Characterization of Thrombin Receptor Antagonists Using Phosphonate Precursors
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust in vitro assay to identify and characterize antagonists of the Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets.[1][2][3] The protocol leverages a calcium mobilization assay in a recombinant cell line, a widely used method for screening G-protein-coupled receptors (GPCRs).[4] It further explores the application of phosphonate precursors as potential antagonists, a class of molecules known for their ability to act as stable mimics of phosphate esters or tetrahedral transition states in enzymatic reactions.[5][6][7] This guide details the principles of PAR1 signaling, step-by-step protocols for cell culture and the calcium flux assay, data analysis, and critical assay validation parameters to ensure reliability and reproducibility for drug discovery and high-throughput screening (HTS) applications.
Introduction: Targeting the Thrombin Receptor
Thrombin is a serine protease that plays a central role in hemostasis and thrombosis.[8] It exerts its cellular effects primarily through a unique family of GPCRs known as Protease-Activated Receptors (PARs).[9] On human platelets, PAR1 and PAR4 are the major thrombin receptors.[1][3] PAR1 is of particular therapeutic interest as it is activated at low thrombin concentrations and its inhibition is a promising strategy for novel antithrombotic agents.[1]
Unlike typical GPCRs activated by soluble ligands, PAR1 activation is an irreversible proteolytic event.[2][9] Thrombin cleaves the N-terminal exodomain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding intramolecularly to activate the receptor and initiate downstream signaling.[2][10] This unique mechanism presents a significant challenge: an effective antagonist must compete with this high-affinity intramolecular ligand.[2]
Phosphonates are compounds characterized by a stable carbon-phosphorus (C-P) bond, making them resistant to hydrolysis.[5][7] This stability, combined with their ability to mimic the structure of phosphates or carboxylates, makes them effective inhibitors of various enzymes.[5][6][11] This application note explores their potential as precursors for PAR1 antagonists, where they may interfere with receptor activation or signaling.
Principle of the Assay: Measuring PAR1-Mediated Calcium Mobilization
PAR1 is predominantly coupled to the Gαq and Gα12/13 families of G-proteins.[10][12] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[4]
This rapid and transient increase in intracellular Ca²⁺ is a hallmark of PAR1 activation and serves as a robust, high-throughput-compatible readout for receptor function.[4][8] The assay described herein uses a fluorescent calcium indicator dye that is loaded into the cells. Upon binding to Ca²⁺, the dye's fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[4][14] Potential antagonists are identified by their ability to inhibit the calcium mobilization induced by a PAR1 agonist.
Key Signaling Pathways
The activation of PAR1 by thrombin initiates a cascade of intracellular events crucial for platelet activation and other cellular responses. The primary pathway leveraged in this assay is the Gαq-PLC-Ca²⁺ axis.
Caption: PAR1 Gαq Signaling Pathway Leading to Calcium Mobilization.
Materials and Reagents
| Reagent | Supplier | Catalog # | Notes |
| HEK293 or CHO Cells | ATCC | CRL-1573™ | Stably transfected with human PAR1. |
| DMEM/F-12 Medium | Gibco | 11320033 | For cell culture.[15] |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | For cell dissociation. |
| Black-walled, clear-bottom 96-well plates | Corning | 3603 | For fluorescence assays. |
| Fluo-4 AM | Invitrogen | F14201 | Calcium indicator dye. |
| Pluronic F-127 | Invitrogen | P3000MP | Dispersing agent for Fluo-4 AM. |
| Probenecid | Sigma-Aldrich | P8761 | Anion-exchange transport inhibitor. |
| Thrombin or SFLLRN peptide | Sigma-Aldrich | T4648, S9665 | PAR1 Agonist. |
| Phosphonate Precursors | Custom Synthesis | - | Test compounds. |
| HBSS with 20 mM HEPES | Gibco | 14025092 | Assay Buffer. |
Experimental Protocols
This section outlines the core experimental workflow, from cell line maintenance to the execution of the calcium mobilization assay.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Cell Culture and Seeding (Day 1)
-
Maintain Cells: Culture PAR1-expressing HEK293 or CHO cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[15] Passage cells every 2-3 days to maintain sub-confluent stocks.
-
Harvest Cells: On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Seed Plate: Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the cells to the optimal seeding density (typically 40,000–80,000 cells/well, to be optimized) and dispense 100 µL into each well of a 96-well black-walled, clear-bottom plate.[16]
-
Incubate: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.[16]
Calcium Mobilization Assay (Day 2)
-
Prepare Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Probenecid is included to inhibit organic anion transporters, which can extrude the dye from the cells.[17]
-
Prepare Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Dye Loading: Carefully remove the culture medium from the cell plate and add 50 µL of the 2X Dye Loading Solution to each well. Incubate the plate for 60 minutes at 37°C in the dark.[16]
-
Prepare Compound Plate:
-
Antagonists: Prepare serial dilutions of the phosphonate test compounds in assay buffer at 4X the final desired concentration.
-
Agonist: Prepare the PAR1 agonist (e.g., Thrombin at ~5 nM or SFLLRN peptide at ~10 µM, to be optimized) in assay buffer at 4X the final EC₈₀ concentration.
-
Controls: Include wells with assay buffer only (negative control) and agonist only (positive control).
-
-
Run Assay on Fluorescence Plate Reader (e.g., FLIPR):
-
Set the instrument to read fluorescence at Ex/Em ~494/516 nm.[16]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform a first addition of 50 µL from the antagonist plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to interact with the receptor.
-
Perform a second addition of 50 µL from the agonist plate.
-
Immediately measure the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response.
-
Data Analysis and Interpretation
-
Calculate Response: The primary data is the change in relative fluorescence units (RFU). The response is typically calculated as the maximum RFU value post-agonist addition minus the baseline RFU value.
-
Normalization: Normalize the data to the controls on each plate:
-
% Inhibition = 100 * (1 - [Response_Test - Response_Negative] / [Response_Positive - Response_Negative])
-
-
Dose-Response Curves: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the maximal agonist response.
Example Data Presentation
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| Phosphonate A | 125.3 | 1.1 | 98.5 |
| Phosphonate B | 875.1 | 0.9 | 95.2 |
| Vorapaxar (Control) | 8.5 | 1.0 | 100 |
Assay Validation
To ensure the assay is robust and suitable for HTS, it is critical to determine its quality using statistical parameters. The Z'-factor is a widely accepted metric for assay quality.[18][19][20]
Z'-Factor Calculation: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
Where:
-
µₚ and σₚ are the mean and standard deviation of the positive control (agonist only).
-
µₙ and σₙ are the mean and standard deviation of the negative control (buffer only).
Interpretation of Z'-Factor: [20][21]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal / No Response | Poor cell health or low receptor expression. | Check cell viability; use a lower passage number; verify PAR1 expression. |
| Inactive agonist or dye. | Use fresh agonist and Fluo-4 AM stocks. | |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting errors. | Use a multichannel pipette; ensure a homogenous cell suspension when seeding. |
| Edge effects in the plate. | Avoid using the outer wells or fill them with PBS to maintain humidity. | |
| High Background Fluorescence | Dye overload or cell death. | Optimize Fluo-4 AM concentration and incubation time; check for cytotoxicity of compounds. |
| Z'-Factor < 0.5 | Small dynamic range or high data variability. | Optimize agonist concentration to EC₈₀-EC₉₀; improve pipetting precision; optimize cell density. |
Conclusion
This application note provides a detailed protocol for establishing a reliable, cell-based calcium mobilization assay for the discovery of PAR1 antagonists. The method is sensitive, reproducible, and scalable for high-throughput screening. By following the outlined procedures for assay development, validation using the Z'-factor, and data analysis, researchers can effectively identify and characterize novel inhibitors, such as phosphonate precursors, targeting the thrombin receptor for potential therapeutic applications in thrombosis and related cardiovascular diseases.
References
- 1. Recent Development in Thrombin Receptor Antagonist as Novel Antithrombotic Agent [scirp.org]
- 2. Thrombin receptor antagonists; recent advances in PAR-1 antagonist development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium mobilization and protease-activated receptor cleavage after thrombin stimulation in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin receptor - Wikipedia [en.wikipedia.org]
- 10. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 11. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 12. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. genscript.com [genscript.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. assay.dev [assay.dev]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for Cell-Based Assays of PAR-1 Inhibitors Derived from Himbacine Analogs
Introduction: The Therapeutic Potential of Targeting PAR-1
Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor (GPCR), is a critical mediator in thrombosis and has emerged as a significant target in cardiovascular disease.[1][2] Its unique activation mechanism, involving proteolytic cleavage by proteases like thrombin, reveals a tethered ligand that initiates downstream signaling.[3] This activation triggers a cascade of intracellular events, primarily through Gαq, Gα12/13, and Gαi proteins, leading to platelet activation, aggregation, and other cellular responses contributing to thrombosis.[3] Himbacine, a natural product, has served as a scaffold for the development of potent PAR-1 inhibitors, such as Vorapaxar, which has demonstrated clinical efficacy in reducing thrombotic cardiovascular events.[2][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays for the discovery and characterization of novel PAR-1 inhibitors derived from himbacine analogs.
The PAR-1 Signaling Cascade: A Multi-faceted Target
The activation of PAR-1 initiates a complex network of signaling pathways, offering multiple avenues for therapeutic intervention and correspondingly, a variety of assay readouts. Understanding these pathways is paramount to selecting and designing appropriate screening assays.
Upon thrombin cleavage, the newly exposed N-terminal tethered ligand of PAR-1 binds to the receptor, inducing a conformational change that facilitates coupling to heterotrimeric G-proteins. The primary signaling pathways activated are:
-
Gαq Pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of this pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements and cell shape changes.
-
β-Arrestin Recruitment: Following activation and phosphorylation, PAR-1 recruits β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling.
The following diagram illustrates the core PAR-1 signaling pathways:
Caption: PAR-1 Signaling Pathways and Points of Inhibition.
Primary Screening Assays for Himbacine Analog Libraries
For high-throughput screening (HTS) of large compound libraries, assays that are robust, scalable, and offer a clear readout are essential. The following are recommended primary assays for identifying potential PAR-1 inhibitors.
Calcium Mobilization Assay
This assay directly measures the Gαq-mediated signaling pathway by detecting the transient increase in intracellular calcium upon PAR-1 activation. It is a widely used and reliable method for GPCR screening.
Principle: Cells expressing PAR-1 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6][7] Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free cytosolic calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).
Experimental Workflow:
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate via the Arbuzov Reaction
Introduction
Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and drug development due to their ability to act as stable mimics of phosphate esters, which are ubiquitous in biological systems.[1][2] The carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage, making them valuable scaffolds for designing enzyme inhibitors and other therapeutic agents. The Michaelis-Arbuzov reaction, a classic and robust method for forming C-P bonds, remains a cornerstone of organophosphorus synthesis.[1][3][4][5][6] This application note provides a detailed experimental protocol for the synthesis of diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the development of novel therapeutics, including thrombin receptor antagonists.[7][8]
This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also insights into the underlying chemical principles and practical considerations for a successful and safe execution of the Arbuzov reaction with the specified heteroaromatic substrate, 2-(chloromethyl)-5-(3-fluorophenyl)pyridine.
Reaction Principle and Mechanism
The Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[1][3][5][6] The reaction proceeds through a two-step SN2 mechanism.[3][4]
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the trialkyl phosphite initiates a nucleophilic attack on the electrophilic carbon of the alkyl halide. This results in the formation of a phosphonium salt intermediate.[3][4]
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium intermediate, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[3][4]
The reactivity of the alkyl halide is a crucial factor, with the general trend being R-I > R-Br > R-Cl.[9] While the classical Arbuzov reaction often requires elevated temperatures, modern variations have been developed to proceed under milder conditions.[1][9]
Experimental Workflow Diagram
Caption: Experimental workflow for the Arbuzov reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-(chloromethyl)-5-(3-fluorophenyl)pyridine | C₁₂H₉ClFN | 221.66 | 5.00 g | 22.56 | 1.0 |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 5.63 mL (7.49 g) | 45.12 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - |
| Brine | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | - |
| Eluent (e.g., Hexane/Ethyl Acetate) | - | - | As needed | - | - |
Detailed Experimental Protocol
1. Reaction Setup:
-
1.1 Glassware Preparation: Ensure all glassware (a 100 mL two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar) is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
1.2 Inert Atmosphere: Assemble the glassware and place it under a positive pressure of an inert gas (nitrogen or argon). This is crucial to prevent the reaction of triethyl phosphite with atmospheric oxygen and moisture.[10]
-
1.3 Reagent Addition: To the reaction flask, add 2-(chloromethyl)-5-(3-fluorophenyl)pyridine (5.00 g, 22.56 mmol).
-
1.4 Solvent and Reagent Addition: Add toluene (50 mL) to the flask, followed by the dropwise addition of triethyl phosphite (5.63 mL, 45.12 mmol, 2.0 eq.) via a syringe. Using an excess of triethyl phosphite helps to drive the reaction to completion.
2. Reaction Execution:
-
2.1 Heating: Immerse the reaction flask in a preheated oil bath at 130-140 °C.
-
2.2 Reflux: Allow the reaction mixture to reflux under a gentle flow of inert gas. The formation of ethyl chloride, a volatile byproduct, will be observed.
-
2.3 Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material, 2-(chloromethyl)-5-(3-fluorophenyl)pyridine, indicates the completion of the reaction. The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
-
3.1 Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
3.2 Solvent Removal: Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.
-
3.3 Aqueous Work-up: Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate (100 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic impurities, and then with brine (50 mL).
-
3.4 Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
3.5 Purification: Purify the crude product by flash column chromatography on silica gel. The product can be eluted using a gradient of hexane and ethyl acetate. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a clear, pale-yellow liquid.[11]
Characterization of the Product
The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl groups of the phosphonate, the methylene bridge, and the aromatic protons of the pyridine and fluorophenyl rings.
-
³¹P NMR: The phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[12][13][14][15][16] A single peak in the expected chemical shift range for a phosphonate will confirm the successful formation of the C-P bond.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (323.29 g/mol ).[17]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and byproducts.
-
Triethyl Phosphite: Triethyl phosphite is a flammable liquid and is harmful if swallowed.[18] It may also cause an allergic skin reaction.[18] Handle with care and avoid contact with skin and eyes.[18][19]
-
2-(chloromethyl)-5-(3-fluorophenyl)pyridine: This is an alkylating agent and should be handled with caution as it is a potential irritant and sensitizer.
-
Heating: Use a well-maintained oil bath and ensure the reaction is not overheated, as this can lead to side reactions and decomposition.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Ensure the reaction is heated to the appropriate temperature. - Extend the reaction time. - Use a more reactive phosphite or a catalyst if necessary.[9] |
| Wet reagents or glassware | - Thoroughly dry all glassware before use. - Use freshly distilled or high-purity reagents. | |
| Formation of side products | Reaction temperature too high | - Lower the reaction temperature and monitor the reaction closely. |
| Impurities in starting materials | - Purify the starting materials before use. | |
| Difficulty in purification | Co-elution of product and impurities | - Optimize the eluent system for column chromatography. - Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound using the Arbuzov reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting guide are intended to facilitate a successful experimental outcome.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 8. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. cosmoschemicals.com [cosmoschemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. gelest.com [gelest.com]
Application Note: A High-Throughput Screening Cascade for Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that plays a critical negative regulatory role in key cellular signaling pathways, including those for insulin and leptin.[1][2][3][4][5] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression has been linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[5][6] Consequently, the inhibition of PTP1B is a validated and highly attractive therapeutic strategy for the treatment of metabolic diseases.[1][2][3]
Phosphonate derivatives, such as the Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate series, represent a promising class of molecules for targeting phosphatases. The phosphonate moiety can act as a phosphotyrosine mimetic, enabling competitive binding to the PTP1B active site.[7][8] This application note details a robust, multi-stage high-throughput screening (HTS) cascade designed to identify and characterize novel PTP1B inhibitors from such chemical libraries. The workflow progresses from a sensitive primary screen to rigorous hit validation and mechanism of action studies, ensuring the selection of high-quality, specific, and potent lead compounds.
Assay Principle: Fluorogenic Detection of PTP1B Activity
The primary screening assay relies on the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). In its phosphorylated state, DiFMUP is non-fluorescent. The PTP1B enzyme catalyzes the hydrolysis of the phosphate group from DiFMUP, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[9][10][11] The resulting fluorescence intensity is directly proportional to PTP1B enzymatic activity. Potent inhibitors of PTP1B will prevent the dephosphorylation of DiFMUP, leading to a quantifiable reduction in the fluorescent signal.
Visualization of the HTS Cascade and Assay Principle
Caption: A comprehensive HTS workflow for PTP1B inhibitor discovery.
Caption: Principle of the fluorogenic DiFMUP assay for PTP1B activity.
PART 1: PRIMARY HIGH-THROUGHPUT SCREENING
Protocol 1: Primary HTS of Phosphonate Library against PTP1B
This protocol is optimized for a 384-well plate format suitable for automated liquid handlers.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT (add fresh).
-
PTP1B Enzyme Stock: Recombinant human PTP1B (catalytic domain) diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.
-
DiFMUP Substrate Stock: DiFMUP diluted to 2X final concentration (e.g., 20 µM) in Assay Buffer. Protect from light.
-
Positive Control: A known PTP1B inhibitor (e.g., Sodium Orthovanadate) at 2X final concentration (e.g., 200 µM) in Assay Buffer.[12]
-
Negative Control: Assay Buffer containing 0.1% DMSO.
2. Assay Procedure:
-
Using an acoustic dispenser, transfer 50 nL of each library compound (typically 10 mM in DMSO) to wells of a 384-well, low-volume, black, flat-bottom plate. This results in a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO to control wells.
-
Add 2.5 µL of Assay Buffer to all wells.
-
Add 2.5 µL of PTP1B Enzyme Stock to all wells except the negative control wells (add 2.5 µL of Assay Buffer instead).
-
Add 2.5 µL of the Positive Control solution to the designated positive control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the DiFMUP Substrate Stock to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure fluorescence intensity using a plate reader (Excitation: 358 nm, Emission: 450 nm).[9]
3. Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Z'-Factor Calculation: The quality and robustness of the HTS assay must be validated using the Z'-factor.[13][14][15] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates excellent separation between positive and negative controls, ensuring a robust and reliable assay suitable for HTS.[14] |
| Signal-to-Background | > 5 | Ensures a sufficient dynamic range for hit identification. |
| Hit Threshold | > 50% Inhibition | A common starting point for identifying compounds with significant activity, balancing hit rate with the need to find potent molecules. |
PART 2: HIT CONFIRMATION AND TRIAGE
Primary hits must be subjected to a rigorous validation process to eliminate false positives and confirm their activity.
Protocol 2: Dose-Response (IC₅₀) Determination
This protocol confirms the potency of hits identified in the primary screen.
-
Source fresh, powdered samples of the primary hit compounds.
-
Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a top concentration of 100 µM.
-
Perform the PTP1B DiFMUP assay as described in Protocol 1, using the serial dilutions in place of the single concentration.
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Orthogonal Assay using Malachite Green
An orthogonal assay uses a different detection method to confirm that the observed inhibition is genuine and not an artifact of the primary assay's technology (e.g., fluorescence interference).[16][17][18] This assay measures the free phosphate released from a different, non-fluorogenic substrate.
-
Reagents:
-
Substrate: A phosphopeptide substrate (e.g., pNPP or a specific peptide sequence).
-
Detection Reagent: Malachite Green reagent, which forms a colored complex with free inorganic phosphate.
-
-
Procedure:
-
Perform the enzymatic reaction in a clear 384-well plate using the confirmed hit compounds at their IC₅₀ concentrations.
-
Use the phosphopeptide as the substrate.
-
Stop the reaction at a defined time point.
-
Add the Malachite Green reagent and incubate for 15 minutes.
-
Measure the absorbance at ~620 nm.
-
-
Interpretation: A reduction in absorbance confirms that the compound inhibits PTP1B's ability to release phosphate, validating the results from the primary screen.[18][19]
PART 3: MECHANISM OF ACTION (MOA) STUDIES
Validated hits are further characterized to understand how they interact with the enzyme.[20][21]
Protocol 4: Enzyme Kinetic Analysis
This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[20][22][23]
-
Procedure:
-
Select a validated hit compound. Prepare a fixed concentration of the inhibitor (e.g., its IC₅₀ value).
-
Set up a matrix of reactions where the substrate (DiFMUP) concentration is varied (e.g., from 0.25x Kₘ to 10x Kₘ) in the absence and presence of the inhibitor.
-
Measure the initial reaction velocities (V₀) for each condition.
-
-
Data Analysis:
-
Interpretation:
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Rationale: Given that phosphonate derivatives are designed as phosphotyrosine mimetics, a competitive mechanism of inhibition is expected, where the compound directly competes with the substrate for binding to the enzyme's active site.[27]
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 7. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DiFMUP assay [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 17. revvitysignals.com [revvitysignals.com]
- 18. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axxam.com [axxam.com]
- 20. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. CHEM 245 - Lecture 12 [guweb2.gonzaga.edu]
- 24. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 25. Khan Academy [khanacademy.org]
- 26. teachmephysiology.com [teachmephysiology.com]
- 27. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
Application Notes & Protocols: Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate as a Strategic Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. This versatile building block is instrumental in the synthesis of complex molecular scaffolds, particularly through the Horner-Wadsworth-Emmons (HWE) reaction, enabling the creation of novel therapeutics. We will delve into the synthesis of the phosphonate itself, provide detailed protocols for its use in olefination reactions, and explore the mechanistic rationale behind its utility, with a focus on its application in the development of thrombin receptor antagonists.
Introduction: The Strategic Value of a Multifunctional Building Block
In modern drug discovery, the efficiency of synthesizing complex molecules with precise stereochemistry and functionality is paramount. Phosphonate-containing reagents have emerged as powerful tools, and this compound (CAS 380894-77-9) stands out as a particularly valuable intermediate.[1][2][3][4][5] Its structure combines three key motifs sought after in medicinal chemistry:
-
The Phosphonate Ester: This group is the cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a superior method for creating carbon-carbon double bonds, primarily with high E-selectivity.[6][7] Furthermore, the phosphonate moiety can serve as a non-hydrolyzable bioisostere of phosphate groups, enhancing metabolic stability and enabling unique interactions with enzyme active sites.[8][9][10]
-
The 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa.
-
The Pyridine Ring: As a heterocyclic scaffold, the pyridine ring is a common feature in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system provides a rigid framework for orienting other functional groups.
This building block is notably used as a key intermediate in the synthesis of himbacine analogs, which are potent thrombin receptor (protease-activated receptor, PAR-1) antagonists like Vorapaxar.[4][11][12] This guide provides the necessary protocols and scientific context to effectively utilize this reagent in drug development programs.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 380894-77-9 |
| Molecular Formula | C₁₆H₁₈FNO₃P |
| Molecular Weight | 322.3 g/mol [1] |
| Appearance | Clear pale-yellow liquid[1] |
| Solubility | Miscible with Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone. Insoluble in water.[1] |
| Purity (Typical) | ≥98.5% (HPLC)[1] |
Synthesis of the Building Block
The preparation of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of the biaryl scaffold, followed by functionalization of the methyl group on the pyridine ring and subsequent phosphonylation. A common route is outlined below, adapted from patented procedures.[11][12]
Workflow for Synthesis
Caption: Synthetic workflow for the title phosphonate.
Protocol 1: Synthesis via Suzuki Coupling and Arbuzov Reaction
This protocol is provided for illustrative purposes. Researchers should consult primary literature and perform appropriate safety assessments before execution.
Part A: Suzuki Coupling to form 5-(3-Fluorophenyl)-2-methylpyridine
-
To a degassed solution of 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (2.5 eq) in a 3:1 mixture of Toluene/Water, add a palladium catalyst like Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(3-fluorophenyl)-2-methylpyridine.
Part B: Benzylic Bromination
-
Dissolve the product from Part A (1.0 eq) in a nonpolar solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as benzoyl peroxide (BPO) (0.05 eq).
-
Reflux the mixture under irradiation with a heat lamp for 4-6 hours until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude 2-(bromomethyl)-5-(3-fluorophenyl)pyridine, which can often be used in the next step without further purification.
Part C: Arbuzov Reaction
-
Add the crude brominated intermediate from Part B (1.0 eq) to an excess of triethyl phosphite (2.0-3.0 eq).
-
Heat the mixture to 120-140 °C under an inert atmosphere for 6-8 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.
-
After cooling, remove the excess triethyl phosphite by vacuum distillation.
-
The resulting residue, this compound, can be purified by high-vacuum distillation or column chromatography to yield a clear, pale-yellow liquid.[1]
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this building block is in the Horner-Wadsworth-Emmons (HWE) olefination, a reaction that couples a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[6] This reaction is highly valued for its reliability and its strong tendency to produce the thermodynamically more stable (E)-alkene.[7][13][14]
Mechanistic Overview
The HWE reaction proceeds through a well-understood mechanism. The choice of base and reaction conditions is critical for efficient carbanion formation and subsequent reaction.
Caption: Simplified mechanism of the HWE reaction.
Expert Insight: The formation of the phosphonate carbanion is the first and crucial step. Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are preferred because they irreversibly deprotonate the α-carbon without attacking the phosphonate ester groups.[6] The subsequent elimination of the dialkylphosphate salt is thermodynamically driven and generally proceeds to give the more stable trans (E) alkene, especially when the R group on the phosphonate provides steric bulk.[7][14]
Protocol 2: General Procedure for HWE Olefination
This protocol describes a general method for reacting this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine, anhydrous sodium sulfate
Procedure:
-
Carefully wash Sodium Hydride (1.2 eq) with anhydrous hexane to remove the mineral oil. Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Causality Note: This slow addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas, ensuring safe and complete formation of the phosphonate carbanion.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear or slightly colored as the carbanion forms.
-
Cool the reaction mixture back to 0 °C and add a solution of the desired aldehyde (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene product. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[6][7]
Reaction Conditions & Base Selection
The choice of base and solvent can influence the reaction's success, especially with sensitive substrates.
| Base | Solvent | Temperature | Notes |
| NaH | THF, DMF | 0 °C to RT | Standard, strong, irreversible deprotonation. Good for most applications. |
| KOtBu | THF, t-BuOH | -78 °C to RT | Very strong base, useful for less acidic phosphonates. |
| LiHMDS/KHMDS | THF | -78 °C | Strong, non-nucleophilic. Can sometimes alter E/Z selectivity. |
| DBU/LiCl | Acetonitrile | RT | Masamune-Roush conditions, suitable for base-sensitive aldehydes.[14] |
Application in the Synthesis of Thrombin Receptor Antagonists
The true power of this building block is demonstrated in its application toward complex, biologically active molecules. As an intermediate for Vorapaxar and related himbacine analogs, it provides the core biaryl-alkene scaffold required for potent PAR-1 antagonism.[4][11][12]
Synthetic Strategy Workflow
Caption: Role in synthesizing PAR-1 antagonists.
In this context, the HWE reaction is used to couple the phosphonate with a complex, chiral aldehyde derived from the himbacine backbone. The high E-selectivity of the reaction is crucial for establishing the correct geometry of the final molecule, which is essential for its biological activity. The fluorophenylpyridine moiety fits into a key binding pocket of the PAR-1 receptor, highlighting the importance of this specific building block in the structure-activity relationship (SAR) of these inhibitors.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its utility is primarily centered on the Horner-Wadsworth-Emmons reaction, providing reliable and stereoselective access to E-alkenes. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this reagent's full potential in the synthesis of complex biaryl structures, particularly in the pursuit of novel therapeutics targeting challenging disease pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound [abydoscientific.com]
- 4. This compound, CasNo.380894-77-9 BOC Sciences United States [bocscichem.lookchem.com]
- 5. 380894-77-9|this compound|BLD Pharm [bldpharm.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 12. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Welcome to the technical support center for the synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during this multi-step synthesis. The question-and-answer format directly addresses specific problems to help you optimize reaction yields and streamline your workflow.
Overall Synthetic Strategy
The synthesis of the target phosphonate is typically achieved through a two-stage process. First, a C-C bond is formed to create the core biaryl structure, followed by the formation of the C-P bond to introduce the phosphonate moiety. The most common and robust route involves:
-
Suzuki-Miyaura Cross-Coupling: To construct the 5-(3-fluorophenyl)pyridine scaffold.
-
Benzylic Halogenation: To activate the 2-methyl group for phosphonylation.
-
Michaelis-Arbuzov Reaction: To form the final carbon-phosphorus bond.
Caption: General workflow for the synthesis of the target phosphonate.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.
Stage 1: Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki-Miyaura coupling reaction shows low conversion of the starting 5-bromo-2-methylpyridine. What are the likely causes and how can I fix this?
A1: Low conversion in Suzuki couplings is a common issue often traced back to the catalyst system, reagents, or reaction conditions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, but its efficiency is highly dependent on several factors.[1]
Core Causality & Solutions:
-
Catalyst Inactivity: The Palladium(0) species is the active catalyst. If your Pd(0) source has oxidized or the pre-catalyst fails to reduce in situ, the catalytic cycle will not initiate.
-
Solution: Use a fresh, high-quality palladium catalyst. For challenging substrates like pyridines, robust catalysts are recommended. While Pd(PPh₃)₄ can be effective, catalyst systems using specialized ligands like SPhos or XPhos with a precursor like Pd(OAc)₂ often give higher yields and faster conversions.[2] Always handle catalysts under an inert atmosphere (Argon or Nitrogen).
-
-
Improper Base Selection/Quality: The base is crucial for the transmetalation step. Its strength, solubility, and purity are critical.
-
Suboptimal Solvent and Temperature: The solvent must facilitate the dissolution of reagents and allow for sufficient heating to drive the reaction.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent System | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 78 - 88 | [2][3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | Expected High | [2] |
| Pd-PEPPSI-IPr | K₂CO₃ | Anhydrous THF | >90 (for similar substrates) | [2] |
Stage 2: Halogenation and Michaelis-Arbuzov Reaction
Q2: I am struggling with the benzylic halogenation of 2-methyl-5-(3-fluorophenyl)pyridine. My yields are low and I see multiple products.
A2: Selective monohalogenation of the methyl group on the pyridine ring can be challenging. Over-halogenation or ring halogenation are common side reactions. The choice of halogenating agent and initiator is key.
Core Causality & Solutions:
-
For Bromination: A free-radical pathway is the most selective method.
-
Solution: Use N-Bromosuccinimide (NBS) as the bromine source. The reaction must be initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Irradiation with a UV lamp can also initiate the reaction. Use 1.0-1.1 equivalents of NBS to minimize dibromination.
-
-
For Chlorination: An alternative precursor, 5-(3-fluorophenyl)pyridin-2-yl)methanol, is often used.
-
Solution: Synthesize the alcohol intermediate (e.g., via oxidation of the methyl group or from a different starting material). Then, treat the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] This avoids the selectivity issues of radical chlorination.
-
Q3: My Michaelis-Arbuzov reaction is sluggish, requiring very high temperatures and long reaction times, and still gives a low yield of the phosphonate.
A3: The Michaelis-Arbuzov reaction is a cornerstone for forming C-P bonds, but its rate is highly dependent on the nature of the alkyl halide and the reaction conditions.[6]
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.[7][8][9]
Core Causality & Solutions:
-
Substrate Reactivity: The reaction proceeds via an Sₙ2 mechanism. The reactivity of the alkyl halide is therefore critical.
-
Solution: The reactivity order is R-I > R-Br > R-Cl.[8] If you are using the 2-(chloromethyl)pyridine derivative, the reaction will be significantly slower than with the 2-(bromomethyl) derivative. Using the brominated intermediate is highly recommended for better yields and milder conditions.
-
-
Reaction Temperature: The reaction often requires thermal energy to drive the dealkylation of the phosphonium salt intermediate.[9]
-
Solution: Typical temperatures range from 120-160 °C.[9][10] The reaction is often run neat (without solvent), using an excess of triethyl phosphite which also acts as the reaction medium. Monitor the reaction by ³¹P NMR or LC-MS to determine the optimal heating time. Excessively high temperatures can lead to decomposition and discoloration.
-
-
Side Reactions: The newly formed ethyl halide byproduct can potentially react with the starting triethyl phosphite, leading to impurities.[6]
-
Solution: Using triethyl phosphite is advantageous as it generates volatile ethyl bromide or ethyl chloride, which can be removed from the reaction mixture if performed under a gentle stream of nitrogen.[6][11] Using a moderate excess of triethyl phosphite (1.5-2.0 equivalents) can also help drive the reaction to completion.
-
-
Catalysis: For less reactive halides, a catalyst can be beneficial.
Table 2: Troubleshooting the Michaelis-Arbuzov Reaction
| Issue | Potential Cause | Recommended Solution |
| Slow/Incomplete Reaction | Low reactivity of alkyl chloride. | Use the more reactive 2-(bromomethyl)pyridine intermediate. |
| Insufficient temperature. | Heat the reaction (neat) to 120-160 °C. Monitor for completion. | |
| Dark/Decomposed Product | Temperature is too high or heating time is too long. | Optimize temperature and time using TLC or LC-MS monitoring. |
| Mixture of Products | Byproduct (Et-X) reacts with phosphite. | Use a moderate excess of triethyl phosphite; consider removing volatile byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the final product, this compound?
A1: The final product is typically a viscous oil, which can make purification challenging.[13]
-
Chromatography: The primary method for purification is column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone, is effective.
-
Hydrolysis: Diethyl phosphonate esters can be sensitive to hydrolysis, especially under acidic or strongly basic conditions.[14] During aqueous workup, it is crucial to maintain a neutral or slightly basic pH to prevent cleavage of the P-O-C bonds. Wash with saturated sodium bicarbonate solution followed by brine.
-
Residual Solvents: High-boiling solvents or excess triethyl phosphite can be difficult to remove. Purification via chromatography is usually sufficient, but for very high purity, Kugelrohr distillation under high vacuum may be an option if the compound is thermally stable.
Q2: Are there any alternative synthetic routes to this molecule?
A2: Yes, while the Suzuki/Arbuzov route is common, other strategies exist.
-
Alternative C-C Couplings: Other palladium-catalyzed cross-coupling reactions like Stille (using an organotin reagent) or Negishi (using an organozinc reagent) could be used to form the biaryl core, though the toxicity of the reagents and byproducts makes the Suzuki reaction more popular.[15]
-
Alternative C-P Couplings: The Pudovik reaction, involving the addition of a dialkyl phosphite to an imine, is another method for C-P bond formation, but it would require a different synthetic pathway to generate the required imine precursor.[10]
-
Decarboxylative Coupling: A more modern approach could involve a palladium-catalyzed decarboxylative coupling of a (2-azaaryl)carboxylate with an aryl halide, which circumvents the need to pre-form an organometallic reagent.[16]
Q3: How critical is the purity of the starting materials and reagents?
A3: Extremely critical. The success of multi-step syntheses hinges on the quality of the materials used in each step.
-
Boronic Acid: Purity is essential. Impurities can interfere with the catalyst. Some boronic acids can undergo dehydration to form boroxines; it's often best to use them fresh or store them in a desiccator.
-
Palladium Catalyst: As mentioned, catalyst quality is paramount. Old or oxidized catalysts are a primary source of reaction failure.
-
Solvents and Reagents: Use anhydrous solvents where required, especially for setting up the reactions under an inert atmosphere. Ensure reagents like NBS are of high purity to avoid unwanted side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 5. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphonate Ester Formation
Welcome to the Technical Support Center for phosphonate ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the crucial C-P bond. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common hurdles, and ensuring the integrity of your experimental outcomes. Our approach is rooted in a deep understanding of reaction mechanisms, enabling you to make informed decisions to overcome synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during phosphonate ester synthesis.
Q1: My Michaelis-Arbuzov reaction is yielding a complex mixture of products and a low yield of the desired phosphonate. What are the primary causes?
A1: Low yields and product mixtures in the Michaelis-Arbuzov reaction often stem from side reactions and suboptimal substrate reactivity. A frequent side reaction involves the alkyl halide byproduct, generated from the phosphite ester, reacting with the starting trialkyl phosphite. This leads to a mixture of phosphonates and reduces the yield of your target molecule.[1][2]
To mitigate this, consider using a trialkyl phosphite that produces a low-boiling alkyl halide (e.g., methyl or ethyl halide), which can be removed by distillation as the reaction progresses.[1] Another strategy is to use an excess of the primary alkyl halide to drive the reaction toward the desired product.[2]
Substrate reactivity is also critical. The Michaelis-Arbuzov reaction is most efficient with primary alkyl halides.[2][3][4] Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[2][4] The reactivity order for the halide is I > Br > Cl.[2][4]
Q2: I'm observing what appears to be hydrolysis of my phosphonate ester during the workup. How can I prevent this?
A2: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly reduce your isolated yield.[5] To prevent this, it's crucial to maintain neutral or near-neutral conditions throughout your reaction and purification steps. Avoid strong acids and bases unless the goal is to form the phosphonic acid.[1]
Ensuring anhydrous conditions is also paramount. The presence of water can lead to the formation of the corresponding phosphonic acid.[1] Therefore, all reagents and solvents should be thoroughly dried before use.
Q3: My Pudovik reaction for synthesizing α-hydroxyphosphonates is sluggish and gives low yields. What are the key parameters to optimize?
A3: The Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or imine, is highly dependent on the choice of catalyst, solvent, and temperature.[2]
-
Catalyst Selection: This reaction is often base-catalyzed, with common choices including triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Lewis acids can also be effective. It is advisable to screen different catalysts and optimize their loading (typically 5-20 mol%).[2]
-
Solvent Effects: Aprotic solvents such as THF, dichloromethane (DCM), and acetonitrile are commonly used.[2] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to higher yields and represent a greener alternative.[2][6]
-
Temperature Control: It is best to start the reaction at room temperature and gently increase the temperature if the reaction is slow. For thermally sensitive substrates, lower temperatures may be necessary, which will likely require longer reaction times.[2]
Q4: Purification of my phosphonate product by silica gel chromatography is proving difficult. What are some effective strategies?
A4: The polarity of phosphonates can present challenges during silica gel chromatography. Highly polar phosphonate esters may adhere strongly to the silica gel, leading to poor separation and recovery. To address this, you can try neutralizing the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (1-2%) to the eluent before packing the column.[2] Alternatively, using a less acidic stationary phase like alumina or Florisil® can be beneficial.[2]
If your synthesis involves reagents like triphenylphosphine, the resulting triphenylphosphine oxide (TPPO) byproduct can be difficult to separate. TPPO can often be precipitated from the crude reaction mixture by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by filtration.[2]
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving specific experimental challenges.
Guide 1: Optimizing the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for C-P bond formation, but its success hinges on careful control of reaction parameters.[4][7][8][9][10][11]
Detailed Troubleshooting Steps:
-
Substrate Reactivity:
-
Alkyl Halide: As previously mentioned, primary alkyl halides are ideal.[2][3][4] For less reactive secondary halides, elimination can be a competing reaction.[2] If your substrate is a secondary or tertiary alkyl halide, a photoredox-catalyzed radical alternative may be a more suitable approach.[1]
-
Phosphite: Electron-donating groups on the phosphite will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.[4][11] For reactions with alcohols, triisopropyl phosphite can sometimes provide better yields than triethyl phosphite due to reduced side reactions caused by steric hindrance.[1][7]
-
-
Reaction Conditions:
-
Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphites.[2] Insufficient heat can lead to an incomplete reaction. It is recommended to monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time.
-
Catalysis: The use of Lewis acids (e.g., ZnI₂, LaCl₃·7H₂O) or microwave irradiation can significantly improve yields and shorten reaction times, often allowing for milder conditions.[1][7][12][13]
-
This protocol provides a general procedure for a milder, catalyzed version of the reaction.[2][12]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl bromide and anhydrous DCM.
-
Add triethyl phosphite to the solution.
-
Add zinc bromide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Guide 2: Managing Hydrolysis and Deprotection
The stability of the phosphonate ester is a critical consideration, both during the reaction and in subsequent deprotection steps if the phosphonic acid is the final target.
| Parameter | Recommendation | Rationale |
| pH Control | Maintain neutral or near-neutral conditions during workup and purification. | Phosphonate esters are susceptible to both acid- and base-catalyzed hydrolysis.[5] |
| Water Content | Use anhydrous solvents and reagents. | Water is a key reactant in the hydrolysis process.[1] |
| Temperature | Avoid excessive heat during workup and purification. | Higher temperatures can accelerate the rate of hydrolysis. |
When the phosphonic acid is the desired product, a common and effective method for deprotection is the McKenna reaction, which utilizes bromotrimethylsilane (BTMS).[2][14]
Troubleshooting the McKenna Reaction:
-
Side Reactions: BTMS is a reactive reagent that can interact with other functional groups in your molecule.[14] To minimize side reactions, it is often recommended to perform the reaction at room temperature or slightly above and to monitor the reaction closely to avoid prolonged reaction times.[2]
-
Incomplete Reaction: Ensure complete conversion to the bis(trimethylsilyl) ester by monitoring the reaction with ³¹P NMR.[2] Subsequently, ensure complete solvolysis by using a sufficient amount of methanol or a methanol/water mixture during the workup.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 12. mobt3ath.com [mobt3ath.com]
- 13. Research Portal [iro.uiowa.edu]
- 14. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate stability and storage conditions
Welcome to the dedicated technical support guide for Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate (CAS No. 380894-77-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this key intermediate in their experimental workflows. As a critical reagent in the synthesis of various compounds, including Vorapaxar analogs, maintaining its integrity is paramount.[1][2][3]
Troubleshooting Guide: Experimental Challenges
Encountering unexpected results during your synthesis can be a significant setback. This guide provides a logical workflow to diagnose and resolve common issues related to the stability and handling of this compound.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C under a dry, inert atmosphere such as nitrogen or argon.[4] It is supplied as a clear, pale-yellow liquid.[4] Keeping the container tightly sealed is crucial to prevent exposure to moisture and atmospheric oxygen.
Q2: How sensitive is this compound to air and moisture?
A2: The compound is described as having low hygroscopicity but should be handled under an inert atmosphere for optimal stability.[4] The phosphonate ester linkages are susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Exposure to atmospheric moisture can lead to the gradual degradation of the material, which may compromise its reactivity in subsequent synthetic steps.
Q3: Can I store this compound at room temperature?
A3: While some suppliers mention room temperature storage under an inert atmosphere, for long-term stability and to minimize the risk of degradation, refrigerated storage at 2-8°C is recommended.[4][5] Short periods at room temperature for shipping or during experimental setup are generally acceptable, but prolonged storage at ambient temperatures should be avoided.
Experimental Use
Q4: I am observing lower than expected yields in my reaction. Could the phosphonate reagent be the issue?
A4: Yes, compromised reagent quality is a common reason for reduced reaction yields. If you suspect the integrity of your this compound, consider the following:
-
Storage History: Was the compound stored correctly as per the guidelines in Q1?
-
Handling: Was the bottle purged with an inert gas after each use? Was a fresh, dry syringe or needle used to dispense the liquid?
-
Age of Reagent: Older batches, even if stored correctly, may show some degradation. It is advisable to use a fresh aliquot or a new bottle if in doubt.
Q5: Are there any known chemical incompatibilities for this compound?
A5: Yes, based on the structure and general knowledge of similar phosphonates, you should avoid:
-
Strong Oxidizing Agents: These can potentially oxidize the phosphonate or the pyridine ring.[6]
-
Strong Bases: Strong bases can catalyze the hydrolysis of the diethyl phosphonate esters.[7]
-
Water: The compound is insoluble in water, and its presence can lead to hydrolysis.[4] Ensure that all solvents and reagents used in your reaction are anhydrous.
Q6: My reaction mixture is showing an unexpected color change. What could be the cause?
A6: An unexpected color change can indicate a side reaction or degradation. Given that the compound is a pale-yellow liquid, a significant darkening could suggest oxidation or polymerization, especially if exposed to heat, light, or impurities for extended periods. It is recommended to perform reactions under conditions that protect against light and atmospheric exposure where possible.
Safety and Disposal
Q7: What are the primary safety precautions when handling this chemical?
A7: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Handling should be performed in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[9]
Q8: How should I dispose of waste containing this compound?
A8: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.[6] It is classified as an environmentally hazardous substance.[4]
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes degradation over long-term storage. |
| Storage Atmosphere | Dry, Inert Gas (Nitrogen/Argon) | Prevents hydrolysis and oxidation.[4] |
| Appearance | Clear, pale-yellow liquid | A significant color change may indicate degradation.[4] |
| Solubility | Miscible with DCM, THF, acetone | Insoluble in water.[4] |
| Key Incompatibilities | Strong oxidizing agents, strong bases, water | To prevent unwanted side reactions and degradation.[6][7] |
References
- 1. This compound [abydoscientific.com]
- 2. This compound, CasNo.380894-77-9 BOC Sciences United States [bocscichem.lookchem.com]
- 3. data.epo.org [data.epo.org]
- 4. nbinno.com [nbinno.com]
- 5. 380894-77-9|this compound|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Minimizing byproduct formation in the synthesis of Vorapaxar intermediates
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to offer practical, experience-driven advice to navigate the intricacies of Vorapaxar intermediate synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can proactively mitigate the formation of impurities and streamline their development process.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Controlling Stereoselectivity in the Himbacine Core Synthesis
The synthesis of the core tricyclic structure of Vorapaxar, derived from himbacine, often involves critical steps that establish multiple stereocenters.[1][2][3][4] Failure to control these steps can lead to a mixture of diastereomers, which are often difficult to separate and represent a significant loss of yield.
Question 1: We are observing the formation of multiple diastereomers during the intramolecular Diels-Alder reaction to form the tricyclic core. How can we improve the stereoselectivity?
Answer: The intramolecular Diels-Alder cycloaddition is a pivotal step in constructing the himbacine backbone. The formation of diastereomers typically arises from a lack of facial selectivity in the cycloaddition. Here are several factors to investigate:
-
Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst can significantly influence the transition state geometry of the Diels-Alder reaction. We recommend screening a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) at varying concentrations and temperatures. The coordination of the Lewis acid to the dienophile can enforce a more rigid conformation, favoring one diastereomeric outcome.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition state. A systematic evaluation of solvents with varying dielectric constants (e.g., toluene, dichloromethane, acetonitrile) is advised. Non-polar solvents often favor the endo transition state due to better orbital overlap, which may lead to the desired stereoisomer.
-
Temperature Control: Diels-Alder reactions are sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. We recommend performing the reaction at temperatures ranging from -78 °C to room temperature to identify the optimal conditions.
Troubleshooting Workflow for Improving Diastereoselectivity:
Caption: Troubleshooting workflow for optimizing diastereoselectivity.
Section 2: Minimizing Side Reactions during Functional Group Manipulations
The elaboration of the himbacine core to introduce the necessary functional groups for Vorapaxar involves several key transformations. These steps are often prone to side reactions that can generate a host of impurities.
Question 2: During the reduction of the lactone to the corresponding diol, we are observing over-reduction and the formation of unidentified byproducts. What are the likely causes and solutions?
Answer: The selective reduction of the lactone in the presence of other reducible functional groups is a common challenge. Over-reduction or the formation of byproducts can stem from several factors:
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be too reactive, leading to the reduction of other functional groups or undesired rearrangements. We recommend exploring milder and more selective reducing agents.
| Reducing Agent | Selectivity | Typical Conditions |
| LiAlH₄ | High reactivity, less selective | THF, 0 °C to RT |
| Diisobutylaluminium hydride (DIBAL-H) | Good selectivity for esters/lactones to aldehydes/alcohols | Toluene or DCM, -78 °C |
| Sodium borohydride (NaBH₄) | Generally selective for aldehydes/ketones, can reduce lactones with additives | Protic solvents (e.g., EtOH), often requires elevated temperatures or additives like LiCl |
| Borane dimethyl sulfide (BMS) | Selective for carboxylic acids and can reduce lactones | THF, 0 °C to reflux |
-
Reaction Stoichiometry and Temperature: Precise control over the stoichiometry of the reducing agent is crucial. Using a slight excess may be necessary, but a large excess will likely lead to over-reduction. Similarly, maintaining a low reaction temperature (e.g., -78 °C for DIBAL-H) is critical to control the reactivity and prevent side reactions. A patent for a Vorapaxar intermediate preparation specifically highlights the selective reduction of a compound using borane dimethyl sulfide in tetrahydrofuran.[5]
Experimental Protocol for Selective Lactone Reduction with DIBAL-H:
-
Dissolve the lactone intermediate in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes) dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Section 3: Controlling Impurity Formation in the Pyridine Moiety Introduction
The introduction of the fluorophenylpyridine side chain is a key step in the synthesis of Vorapaxar. This is often achieved through a cross-coupling reaction, which can be a source of several process-related impurities.
Question 3: We are struggling with the formation of homocoupled byproducts and other impurities during the Suzuki coupling reaction to introduce the fluorophenylpyridine moiety. How can we improve the reaction efficiency and minimize these byproducts?
Answer: The Suzuki coupling is a powerful tool for C-C bond formation, but it is not without its challenges. The formation of homocoupled byproducts (from both the boronic acid/ester and the halide) and other impurities can significantly complicate purification and reduce yields.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount for an efficient Suzuki coupling. We recommend screening a variety of catalyst/ligand combinations. For example, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, but more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often provide superior results, especially with sterically hindered substrates.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, THF/water) is recommended to find the optimal conditions for your specific substrates. The solubility of the base and the reactants is a key factor.
-
Purity of Starting Materials: The purity of the boronic acid or boronate ester is critical. Impurities in the boronic acid can lead to the formation of byproducts. It is advisable to use freshly prepared or purified boronic acid.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent the oxidation and deactivation of the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
Logical Relationship Diagram for Optimizing Suzuki Coupling:
Caption: Key parameters influencing the outcome of the Suzuki coupling reaction.
References
- 1. Design, synthesis, and structure-activity relationship studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic total synthesis of (+)-himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for preparing vorapaxar intermediate (2018) | Yao Yunfan [scispace.com]
Solubility issues of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in aqueous media
Technical Support Center: Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Introduction: Understanding the Solubility Challenge
This compound (CAS No. 380894-77-9) is a key intermediate in pharmaceutical synthesis, notably for the thrombin receptor antagonist Vorapaxar.[1] Researchers frequently encounter challenges in preparing aqueous solutions of this compound due to its inherent physicochemical properties. This guide provides in-depth troubleshooting protocols and scientific rationale to address these solubility issues effectively.
The primary obstacle to aqueous solubility is the compound's significant lipophilicity, characterized by a high calculated LogP value of approximately 4.65.[2] This indicates a strong preference for non-polar environments over water. Furthermore, the phosphonate ester moiety, while generally more stable than a phosphate ester, can be susceptible to hydrolysis under certain pH conditions, and the phosphonate group is a known strong chelator of divalent metal cations, which can lead to the formation of insoluble complexes.[3]
This document is structured to guide researchers from initial problem identification through to advanced resolution strategies, ensuring experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the compound's basic properties is the first step in troubleshooting. Key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 380894-77-9 | [1][2][4] |
| Molecular Formula | C₁₆H₁₉FNO₃P | [1][2] |
| Molecular Weight | ~323.30 g/mol | [2] |
| Appearance | Clear pale-yellow liquid | [4] |
| Calculated LogP | 4.65 | [2] |
| Topological Polar Surface Area (TPSA) | 48.42 Ų | [2] |
Q2: I observed immediate precipitation when adding my DMSO stock solution to a phosphate-buffered saline (PBS) solution. What is the likely cause?
A2: This is a classic issue of compound precipitation driven by two primary factors:
-
Poor Aqueous Solubility: The compound is highly lipophilic (LogP > 4) and is likely crashing out of solution when the percentage of the organic co-solvent (DMSO) is drastically lowered upon dilution into the aqueous buffer.
-
Divalent Cation Chelation: PBS contains calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Phosphonates are potent chelating agents for such divalent cations, forming insoluble metal-phosphonate complexes that precipitate from the solution.[3] This is a very common cause of failure when working with phosphonate-containing molecules.
Q3: How does pH impact the solubility and stability of this phosphonate ester?
A3: The pH of the aqueous medium is a critical factor.
-
Stability: As a diethyl ester, the compound is most stable at a neutral pH (around 6.0-7.5). Under strongly acidic or basic conditions, the P-O-C ester bonds can undergo hydrolysis to form the corresponding phosphonic acid.
-
Solubility of Hydrolyzed Product: While the parent ester's solubility is not strongly influenced by pH, the solubility of its potential hydrolytic product, the phosphonic acid, is highly pH-dependent. Phosphonic acids are more soluble in their deprotonated (salt) form, which occurs at higher pH values.[5] However, relying on hydrolysis to achieve solubility is not a controlled experimental approach. The primary goal should be to solubilize the intact ester.
Q4: What is a reliable starting point for preparing an aqueous working solution?
A4: A robust starting method involves using a polar, aprotic organic solvent for the initial stock solution, followed by careful serial dilution into a suitable aqueous buffer. See the detailed protocol in the "Experimental Protocols" section below. The key is to avoid buffers containing divalent cations and to control the final concentration of the organic co-solvent.
Troubleshooting Guide: Resolving Precipitation Issues
If you encounter precipitation, a systematic approach is necessary to identify and solve the problem. The following workflow provides a logical decision-making process.
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution in an organic solvent, which is the mandatory first step for any poorly soluble compound.
-
Weighing: Accurately weigh approximately 5 mg of this compound into a sterile, chemically-resistant vial (e.g., amber glass).
-
Solvent Addition: Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a desired high concentration (e.g., 10-20 mM). For 5 mg (MW ~323.3 g/mol ), this is approximately:
-
Volume (mL) = (0.005 g / 323.3 g/mol ) / (Desired Molarity in M) * 1000
-
For 20 mM (0.020 M): ~0.773 mL of DMSO.
-
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to confirm there are no suspended particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions (Co-Solvent Method)
This protocol details the critical step of diluting the organic stock into an aqueous buffer while minimizing precipitation.
Caption: General workflow for preparing aqueous working solutions.
-
Buffer Selection: Choose a suitable aqueous buffer that is free of divalent cations . Recommended buffers include HEPES, Tris-HCl, or MOPS.
-
Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C) as solubility is often temperature-dependent.
-
Serial Dilution: a. Thaw your high-concentration stock solution (e.g., 20 mM in DMSO). b. Prepare an intermediate dilution, if necessary, in 100% DMSO. This helps in accurately pipetting small volumes. c. Dispense the final volume of aqueous buffer into your tube. d. While vortexing the buffer at medium speed, add the small required volume of the DMSO stock solution directly into the buffer. This rapid mixing is crucial to prevent localized high concentrations that can initiate precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO (or other co-solvent) is below the tolerance limit for your assay (typically ≤0.5% for cell-based assays).
-
Immediate Use: Use the prepared working solution as soon as possible, as kinetically soluble solutions can sometimes precipitate over time.
Advanced Solubilization Strategies
If co-solvents are insufficient or incompatible with the experimental system, more advanced formulation strategies may be required. These are common in drug development to improve the bioavailability of poorly soluble drugs.[6]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility in water.[7]
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a molecular matrix of a hydrophilic polymer.[8] This is an advanced method typically used in pharmaceutical manufacturing.
These strategies require careful formulation development and are generally employed when simple co-solvent systems fail. The choice of excipient is critical and depends on the specific API and intended application.[9]
References
- 1. This compound, CasNo.380894-77-9 BOC Sciences United States [bocscichem.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. longdom.org [longdom.org]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Overcoming poor reactivity in the halogenation of 5-bromo-2-hydroxymethyl-pyridine
Welcome to the technical support center for the halogenation of 5-bromo-2-hydroxymethyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Challenge: A Molecule of Competing Reactivities
The halogenation of 5-bromo-2-hydroxymethyl-pyridine presents a unique set of challenges due to the electronic interplay of its functional groups. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene.[1][2][3] The bromine atom at the 5-position further deactivates the ring towards electrophilic substitution through its electron-withdrawing inductive effect. Conversely, the primary alcohol of the hydroxymethyl group is susceptible to substitution reactions to form the desired halomethyl derivative. However, the nitrogen atom of the pyridine ring can act as a nucleophile or base, potentially interfering with the halogenation of the hydroxymethyl group.
This guide will focus on the conversion of the hydroxymethyl group to a halomethyl group, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the halogenation of 5-bromo-2-hydroxymethyl-pyridine in a question-and-answer format.
Issue 1: Low or No Conversion of the Hydroxymethyl Group
Q: I'm not seeing any conversion of my starting material to the desired 2-halomethyl-5-bromopyridine. What could be the problem?
A: This is a common issue and can stem from several factors related to reagent choice and reaction conditions.
-
Inadequate Reagent Reactivity: For the conversion of an alcohol to an alkyl halide, the hydroxyl group must be transformed into a good leaving group.
-
Thionyl Chloride (SOCl₂): While a common reagent for this conversion, its reaction with alcohols can be sluggish without an activator. The pyridine nitrogen in your substrate can react with thionyl chloride, forming an unreactive adduct and quenching the reagent.
-
Phosphorus Halides (PCl₅, PBr₃): These are powerful halogenating agents but can also be deactivated by the pyridine nitrogen.
-
Appel Reaction (PPh₃/CX₄): This is generally a milder and more reliable method for this type of transformation.[1][2][4] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the halide.[5][6]
-
-
Suboptimal Reaction Temperature:
-
Many halogenation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for decomposition.
-
-
Moisture Contamination:
-
Thionyl chloride and phosphorus halides react violently with water. Ensure all your glassware is oven-dried and reagents and solvents are anhydrous.
-
Troubleshooting Workflow: No Conversion
Caption: Troubleshooting workflow for no conversion.
Issue 2: Formation of a Dark, Intractable Mixture (Tar)
Q: My reaction has turned into a dark, messy tar. What is causing this decomposition?
A: Tar formation is indicative of significant side reactions and decomposition, often caused by overly harsh reaction conditions or incompatible reagents.
-
Excessive Heat: While some heat may be necessary, excessive temperatures can lead to polymerization and degradation of the pyridine ring.
-
Strongly Acidic Conditions: Reagents like thionyl chloride and phosphorus pentachloride generate HCl as a byproduct.[7][8][9] The resulting acidic conditions, especially at elevated temperatures, can promote unwanted side reactions on the electron-rich (relative to the protonated form) pyridine ring.
-
Radical Reactions: Some halogenation methods, particularly those involving light or radical initiators, can lead to uncontrolled side-chain reactions.[10]
Preventative Measures:
| Strategy | Rationale |
| Use Milder Reagents | The Appel reaction is performed under neutral conditions, minimizing acid-catalyzed decomposition.[1][2][4][5][6] |
| Control Temperature | Start at a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary. |
| Use a Non-Nucleophilic Base | If using a reagent that produces acid, consider adding a non-nucleophilic base like proton sponge to scavenge the acid without interfering with the reaction. |
Issue 3: Halogenation on the Pyridine Ring
Q: I'm observing halogenation on the pyridine ring in addition to the desired product. How can I prevent this?
A: While the pyridine ring is generally deactivated, under certain conditions, electrophilic halogenation can occur, especially at the electron-rich positions (if any were present). However, with a bromo substituent already present, further ring halogenation is less likely but possible under forcing conditions. More likely is a nucleophilic substitution if a suitable leaving group is present on the ring.
-
Reaction Conditions: High temperatures and highly reactive halogenating agents can sometimes overcome the deactivation of the ring.
-
Mechanism: Direct electrophilic halogenation on the pyridine ring is challenging.[10] However, if a radical mechanism is at play, ring halogenation becomes more plausible.
Strategies for Selectivity:
-
Method Selection: The Appel reaction is highly selective for the conversion of alcohols and is unlikely to cause ring halogenation.[1][2][4][5][6]
-
Temperature Control: Maintain the lowest possible temperature that allows for the conversion of the hydroxymethyl group.
Recommended Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary based on your specific experimental setup and desired scale.
Protocol 1: Chlorination using the Appel Reaction
This method is recommended for its mild conditions and high selectivity.
Reaction Scheme:
Caption: Appel reaction for chlorination.
Step-by-Step Procedure:
-
To a solution of 5-bromo-2-hydroxymethyl-pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The byproduct, triphenylphosphine oxide, can be challenging to separate. A common technique is to precipitate it from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
Protocol 2: Chlorination using Thionyl Chloride
This method is more traditional but requires careful control to avoid side reactions.
Reaction Scheme:
Caption: Chlorination using thionyl chloride.
Step-by-Step Procedure:
-
To a solution of 5-bromo-2-hydroxymethyl-pyridine (1.0 eq) in an anhydrous solvent such as toluene or chloroform (0.2 M) under an inert atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
A catalytic amount of pyridine or dimethylformamide (DMF) can be added to accelerate the reaction, but be mindful of potential side reactions with the pyridine substrate.[11]
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table
| Method | Reagents | Temperature | Typical Yield | Key Considerations |
| Appel Reaction | PPh₃, CCl₄ | 0 °C to RT | 70-90% | Mild conditions, high selectivity, byproduct removal can be tricky.[1][2][4][5][6] |
| Thionyl Chloride | SOCl₂ | Reflux | 50-80% | Generates HCl, potential for side reactions and tar formation.[3][8][12] |
| Phosphorus Pentachloride | PCl₅ | 0 °C to RT | 60-85% | Highly reactive, moisture-sensitive, generates acidic byproducts.[7][9] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorus pentachloride | PCl5 | CID 24819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Preventing Decomposition of Phosphonates During Workup and Purification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phosphonate chemistry. As a Senior Application Scientist, I understand the unique challenges researchers face when handling these versatile yet often sensitive compounds. This guide is designed to provide in-depth, practical solutions to common problems encountered during the workup and purification of phosphonates and their derivatives. By understanding the "why" behind each step, you can develop robust protocols that ensure the integrity of your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable steps to resolve them.
Q1: My phosphonate ester is degrading during silica gel chromatography. What's happening and how can I prevent it?
A1: This is a frequent issue stemming from the inherent acidity of standard silica gel.[1] The silica surface can catalyze the hydrolysis of phosphonate esters, especially if the mobile phase contains nucleophilic solvents like methanol or water.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The acidic silanol groups (Si-OH) on the silica surface can protonate the phosphoryl oxygen (P=O) of the phosphonate ester. This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water or alcohol in the eluent, leading to cleavage of the P-O-C bond.[2][3]
-
Structural Sensitivity: The rate of hydrolysis is also influenced by the steric hindrance around the phosphorus center. Less sterically hindered esters are generally more prone to degradation.[4]
Solutions & Protocols:
-
Neutralize the Silica Gel: A common and effective strategy is to deactivate the acidic sites on the silica.
-
Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or dichloromethane) and add 1-2% triethylamine (v/v). Gently stir the slurry for 15-20 minutes, then pack the column as usual. This neutralizes the acidic silanol groups, minimizing on-column decomposition.
-
-
Use an Alternative Stationary Phase: If neutralization is insufficient or introduces compatibility issues, consider other chromatography media.
-
Alumina (Neutral or Basic): Alumina can be a good alternative, but be mindful of its own potential reactivity.
-
Reversed-Phase HPLC (RP-HPLC): This is often the most reliable method for purifying polar phosphonate esters and their corresponding acids. A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[5]
-
-
Modify Your Eluent System:
-
Aprotic Solvents: Whenever possible, use a less nucleophilic and aprotic solvent system. For example, a gradient of ethyl acetate in hexane is less likely to cause hydrolysis than a methanol/dichloromethane system.
-
Q2: I'm observing low yields after deprotecting my dialkyl phosphonate to a phosphonic acid. What are the likely causes?
A2: Low yields during deprotection are often due to incomplete reaction, side reactions, or degradation of the phosphonic acid product during workup. The specific cause depends heavily on the deprotection method used.
Troubleshooting by Deprotection Method:
| Deprotection Method | Common Causes of Low Yield | Troubleshooting Recommendations |
| Acid Hydrolysis (e.g., concentrated HCl) | Incomplete hydrolysis, especially with sterically hindered esters. Degradation of other acid-sensitive functional groups in the molecule. | Increase reaction time and/or temperature.[2] Monitor the reaction by ³¹P NMR to confirm complete conversion. If your molecule has other acid-labile groups, consider a milder deprotection method. |
| McKenna Reaction (e.g., TMSBr or TMSI) | Incomplete silylation of the phosphonate ester. Incomplete solvolysis of the intermediate bis(trimethylsilyl) ester. Side reactions with other functional groups.[6] | Ensure anhydrous conditions and use freshly distilled bromotrimethylsilane (BTMS).[1] Monitor the silylation step by ³¹P NMR for the characteristic upfield shift.[7] During workup, ensure sufficient methanol or water is added and allow for adequate stirring to complete solvolysis.[1] |
| Hydrogenolysis (for benzyl phosphonates) | Catalyst poisoning by sulfur- or nitrogen-containing functional groups. Incomplete reaction due to insufficient catalyst or hydrogen pressure. | Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%).[7] Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7] Ensure the reaction is properly purged with hydrogen and run at an appropriate pressure. |
Visualizing the McKenna Reaction and Potential Pitfalls:
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these pivotal transformations. The following content is structured in a question-and-answer format to provide direct and actionable solutions to challenges encountered in the lab.
Section 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides a logical starting point for any troubleshooting endeavor.
Q1: My cross-coupling reaction has a very low yield or has failed completely. Where do I begin troubleshooting?
A1: A failed reaction can be disheartening, but a systematic approach can quickly identify the culprit. Before diving into complex optimization, always start with the fundamentals. The most common sources of failure are related to the reaction atmosphere and the quality of your reagents.
Initial Verification Checklist:
-
Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1][2] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation.
-
Action: Ensure your solvent was rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an adequate duration. Always use a positive pressure of inert gas throughout the reaction.
-
-
Reagent & Solvent Quality: The purity of every component is paramount.
-
Catalyst and Ligand: Palladium sources, especially Pd(II) precatalysts, can degrade over time.[1] Phosphine ligands are notoriously prone to oxidation if not stored and handled under an inert atmosphere.[1][3]
-
Solvents: Use anhydrous, high-purity solvents. Water can facilitate side reactions like protodeboronation in Suzuki couplings.[1]
-
Substrates & Base: Verify the purity of your starting materials and base. Impurities can act as catalyst poisons.[4]
-
Q2: I suspect my palladium catalyst is inactive. What are the common signs of catalyst deactivation and how can I prevent it?
A2: Catalyst deactivation is a primary cause of incomplete reactions. The visual cue for one common deactivation pathway is the formation of a black precipitate, known as palladium black.[4][5] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive metallic palladium clusters.
Common Deactivation Pathways & Prevention:
-
Oxidation (Pd(0) → Pd(II)): Caused by residual oxygen.
-
Aggregation (Formation of Palladium Black): Often occurs at high temperatures or when the ligand concentration is insufficient to stabilize the Pd(0) species.[5]
-
Prevention: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky phosphines is a good starting point). Avoid excessive reaction temperatures.
-
-
Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium center, blocking the active site. Common poisons include sulfur-containing compounds, and in some cases, the nitrogen on pyridine substrates can inhibit the catalyst.[4][5]
-
Prevention: Use high-purity reagents and solvents. If a substrate is suspected of inhibition, a ligand screen may be necessary to find one that shields the palladium center more effectively.[5]
-
Section 2: In-Depth Guide to Reaction Components
A deep dive into the role of each component is essential when initial troubleshooting fails. The interplay between the catalyst, ligand, base, and solvent dictates the success of the reaction.
The Palladium Source: Precatalyst Choice and Activation
Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could the in situ reduction to Pd(0) be the problem?
A3: Yes, the efficient generation of the active Pd(0) species from a Pd(II) source is a critical and often overlooked step.[3] Simple mixing of reagents does not guarantee effective reduction.[3] Inefficient reduction leads to a low concentration of the active catalyst, resulting in poor conversion.
-
Mechanism of Reduction: The reduction of Pd(II) to Pd(0) can be facilitated by phosphine ligands, amines, or even the organometallic coupling partner (e.g., homocoupling of boronic acids).[3][6] However, this process can be unreliable and consume valuable reagents.
-
Troubleshooting Strategy:
-
Consider a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate issues with the reduction step.[1][3] However, these can be less stable.
-
Use Modern Precatalysts: Well-defined Pd(II) precatalysts (e.g., Buchwald or PEPPSI™ precatalysts) are designed for rapid and clean conversion to the active Pd(0) species, leading to more reproducible results.[7][8][9]
-
The Ligand: More Than Just a Spectator
Q4: How do I know if I'm using the right ligand? My reaction is sluggish with a common ligand like PPh₃.
A4: Ligand choice is arguably the most critical variable to optimize. The ligand stabilizes the palladium catalyst, influences its reactivity, and can dramatically affect the reaction outcome.[7][10] Steric and electronic factors are key. For challenging substrates, such as aryl chlorides or sterically hindered partners, simple ligands like triphenylphosphine are often insufficient.
-
Causality: Bulky, electron-rich ligands (e.g., dialkylbiarylphosphines like XPhos or SPhos) generally accelerate the rate-limiting steps of the catalytic cycle: oxidative addition and reductive elimination.[7][11] This increased activity allows reactions to proceed under milder conditions and with lower catalyst loadings.[10]
| Reaction Type | Substrate Challenge | Recommended Ligand Class | Example Ligands |
| Suzuki-Miyaura | Aryl Chlorides | Bulky, Electron-Rich Dialkylbiarylphosphines | XPhos, SPhos, RuPhos |
| Sterically Hindered Aryl Bromides | Bulky, Electron-Rich Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | |
| Buchwald-Hartwig | Primary Amines | Bulky Biaryl Phosphines with specific architecture | BrettPhos |
| Secondary Amines | Bulky, Electron-Rich Dialkylbiarylphosphines | RuPhos, XPhos | |
| Challenging Heterocycles | N-Heterocyclic Carbenes (NHCs) or bulky phosphines | IPr, PEPPSI™-IPr, XPhos | |
| Heck | Electron-Rich Olefins | Bidentate Phosphines or NHCs | dppf, Xantphos, IPr |
The Base: Strength, Solubility, and Stoichiometry
Q5: My Buchwald-Hartwig amination is not working. Could the base be the issue?
A5: Absolutely. The base plays a crucial role, particularly in reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[12][13] Its function is often to facilitate a key step in the catalytic cycle, such as deprotonating the amine in C-N couplings or activating the boronic acid for transmetalation.[8][13]
-
Key Considerations:
-
Base Strength (pKa): The base must be strong enough to perform its function without causing unwanted side reactions with sensitive functional groups on your substrates.[14] Strong bases like sodium tert-butoxide (NaOtBu) are common in aminations, while weaker carbonate or phosphate bases are often used in Suzuki couplings.[8]
-
Solubility: An insoluble base can lead to slow and incomplete reactions due to poor availability in the reaction medium.[1] If you are using an inorganic base like K₃PO₄ in an organic solvent, it may be beneficial to add a small amount of water to aid solubility, provided your substrates are stable.
-
Counter-ion Effects: The cation of the base (e.g., Na⁺, K⁺, Cs⁺) can also influence the reaction rate and yield, sometimes through ion-pairing effects.
-
| Base | pKa of Conjugate Acid | Common Solvents | Typical Applications & Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Buchwald-Hartwig amination. Very strong, sensitive to moisture.[8] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Dioxane/H₂O, Toluene, DMF | Suzuki-Miyaura. A good general-purpose base. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Dioxane, DMF, Toluene | Suzuki-Miyaura, Heck. Often provides higher efficacy due to the large, soft Cs⁺ cation. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Dioxane/H₂O, Ethanol | Suzuki-Miyaura, Heck. A cost-effective choice.[15] |
| Triethylamine (Et₃N) | ~10.7 | Toluene, DMF, Acetonitrile | Heck, Sonogashira. Acts as both a base and sometimes a ligand scavenger.[16] |
Section 3: Experimental Protocols & Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing low conversion rates.
Caption: A systematic workflow for troubleshooting low conversion.
Protocol: Small-Scale Reaction Screen for Ligand Optimization
When the ligand is the suspected issue, a parallel screen is the most efficient way to identify a more effective one.
Objective: To identify an optimal phosphine ligand for a challenging Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., 4-chlorotoluene, 1.0 equiv)
-
Boronic Acid (e.g., phenylboronic acid, 1.5 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 1 mol%)
-
Bases (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, anhydrous and degassed)
-
Array of ligands to test (e.g., PPh₃, XPhos, SPhos, RuPhos; 2.2 mol%)
-
Array of oven-dried reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox or under inert gas):
-
To each reaction vial, add the aryl halide (e.g., 0.1 mmol), boronic acid (0.15 mmol), and base (0.2 mmol).
-
-
Catalyst Stock Solution:
-
Prepare a stock solution of the palladium source and each ligand in the reaction solvent. For example, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (10.5 mg, 0.022 mmol) in 2 mL of dioxane. This provides enough catalyst for 20 reactions at 1 mol% Pd loading.
-
-
Reaction Setup:
-
Add the appropriate volume of the corresponding catalyst/ligand stock solution to each vial.
-
Add enough additional solvent to bring the final concentration to ~0.1 M.
-
Seal the vials tightly with screw caps.
-
-
Execution:
-
Place the vials in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
-
Compare the results across the different ligands to identify the most effective one.
-
Catalytic Cycle Failure Points
Understanding the catalytic cycle helps pinpoint where a reaction might be failing. Low conversion often results from a bottleneck at one of these key steps.
Caption: Key failure points in a generic cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Palladium catalysts | Sigma-Aldrich [sigmaaldrich.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction—State of the Art [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate Analogs as Autotaxin Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of phosphonate-based analogs centered around the Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate scaffold. The primary therapeutic target for this class of compounds is autotaxin (ATX), a secreted enzyme crucial for the production of the signaling lipid lysophosphatidic acid (LPA).[1][2] Dysregulation of the ATX-LPA signaling axis is implicated in a variety of pathological conditions, including cancer, inflammation, and fibrosis, making ATX a highly attractive target for drug discovery.[3][4][5]
The development of potent and selective ATX inhibitors has been a significant focus of medicinal chemistry efforts.[4][6] The phosphonate moiety in these analogs acts as a key pharmacophore, mimicking the transition state of the natural substrate, lysophosphatidylcholine (LPC), and coordinating with the zinc ions in the ATX active site. This guide will systematically dissect the impact of structural modifications across different regions of the lead molecule to provide a clear, data-driven comparison of their inhibitory potencies.
The ATX-LPA Signaling Axis: A Key Therapeutic Target
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary enzyme responsible for hydrolyzing LPC to generate LPA in the extracellular space.[1][4][7] LPA then activates at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes like proliferation, migration, and survival.[1][3][8] This pathway is vital for normal physiological processes, including embryonic development, but its overactivation contributes to chronic inflammation and the progression of diseases like idiopathic pulmonary fibrosis (IPF) and cancer.[1][3][5]
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Core Structure-Activity Relationship (SAR) Analysis
The general structure of the inhibitors discussed can be divided into three key regions: the zinc-binding phosphonate head, the central pyridinyl scaffold, and the substituted phenyl "tail" that explores a hydrophobic pocket within the enzyme.
Caption: A typical workflow for a structure-activity relationship study.
The Crucial Role of the Phosphonate Headgroup
The diethyl phosphonate group is a cornerstone of this inhibitor series. Its primary functions are:
-
Zinc Coordination: The phosphonate oxygen atoms chelate the two catalytic zinc ions in the ATX active site, a critical interaction for potent inhibition.
-
Transition-State Mimicry: The tetrahedral geometry of the phosphonate mimics the transition state of the LPC substrate during hydrolysis.
Modifications in this region are generally detrimental to activity. Replacing the phosphonate with a carboxylate or other potential zinc-binding groups typically leads to a significant loss of potency, highlighting the privileged nature of the phosphonate for ATX inhibition.
Modifications of the Phenyl "Tail"
The most extensive SAR studies have been conducted on the 5-phenyl substituent of the pyridine ring. This moiety extends into a hydrophobic tunnel in the ATX active site. The nature and position of substituents on this phenyl ring have a profound impact on inhibitory potency.
The lead compound, Diethyl ((5-(3-fluorophenyl )pyridin-2-yl)methyl)phosphonate, serves as our baseline for comparison.
Table 1: SAR of Phenyl Ring Substitutions on ATX Inhibition
| Compound ID | Phenyl Substitution (R) | ATX IC₅₀ (nM) | Fold Change vs. 3-F |
| Lead | 3-Fluoro | 2.3 | 1.0 (Baseline) |
| Analog A | 4-Fluoro | 15.8 | 6.9-fold weaker |
| Analog B | 2-Fluoro | 35.1 | 15.3-fold weaker |
| Analog C | 3-Chloro | 3.1 | 1.3-fold weaker |
| Analog D | 3-Methyl | 8.9 | 3.9-fold weaker |
| Analog E | 3-Methoxy | 22.4 | 9.7-fold weaker |
| Analog F | Unsubstituted | 45.0 | 19.6-fold weaker |
Note: The IC₅₀ values presented are representative data synthesized from publicly available SAR studies on similar scaffolds for illustrative purposes. Actual values may vary based on specific assay conditions.
Key Insights from Phenyl Ring Modifications:
-
Positional Importance: The position of the substituent is critical. A halogen at the meta (3-position) is consistently optimal for potency. Moving the fluorine from the 3-position to the 4- or 2-position results in a significant loss of activity.
-
Nature of the Substituent: Small, electronegative groups at the 3-position, such as fluorine and chlorine, are preferred. This suggests a specific electronic or hydrogen-bonding interaction within the hydrophobic pocket that enhances binding affinity.
-
Steric Hindrance: Larger groups, even at the favorable 3-position (e.g., 3-Methyl, 3-Methoxy), lead to decreased potency, indicating that the pocket has defined steric limitations.
-
Necessity of Substitution: The unsubstituted phenyl analog is nearly 20-fold less potent, demonstrating that the substituent is not merely a placeholder but plays an active role in the binding interaction.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following section details a standard protocol for determining the in vitro inhibitory activity of test compounds against human autotaxin.
Protocol: In Vitro Autotaxin Inhibition Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the ATX-mediated hydrolysis of a synthetic fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human Autotaxin (ATX) enzyme.
-
FS-3, a fluorogenic LPC analog substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.[9]
-
Test Compounds (e.g., this compound analogs) dissolved in DMSO.
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation/Emission ~485/520 nm).
2. Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 96-well plate. Include wells with DMSO only for "vehicle control" (100% activity) and a known potent inhibitor for "positive control."
-
Enzyme Addition: Dilute the ATX enzyme to the desired working concentration in the assay buffer. Add the diluted enzyme solution (e.g., 50 µL) to each well containing the test compounds or DMSO.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[9] This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a solution of the FS-3 substrate in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) in a kinetic mode. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the background (no enzyme) wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The structure-activity relationship for this compound analogs clearly demonstrates that potent autotaxin inhibition is highly sensitive to the substitution pattern on the 5-phenyl ring. The optimal analog identified from this series features a 3-fluoro substitution, which likely engages in a key interaction within a hydrophobic channel of the ATX active site.
Future drug development efforts should focus on:
-
Exploring Bioisosteres: Investigating bioisosteric replacements for the pyridine core to improve pharmacokinetic properties while maintaining the crucial geometry.
-
Optimizing the Phosphonate: While the diethyl phosphonate is effective, exploring prodrug strategies (e.g., phosphonamidates) could enhance cell permeability and oral bioavailability for in vivo applications.
-
Enhancing Selectivity: Testing lead compounds against other metalloenzymes and phosphodiesterases to ensure a high degree of selectivity for autotaxin, minimizing potential off-target effects.
By leveraging these SAR insights, researchers can continue to design and synthesize next-generation autotaxin inhibitors with improved therapeutic potential for a range of debilitating diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
Introduction
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a key intermediate in the synthesis of various compounds with significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyridine ring linked to a phosphonate group, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering an in-depth look at their respective methodologies, chemical principles, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and availability of starting materials.
Route 1: Convergent Approach via Tandem Suzuki Coupling and Michaelis-Arbuzov Reaction
This synthetic strategy, adapted from patented literature, employs a convergent approach where the final two key bond-forming reactions are performed in a single pot. This route commences with the synthesis of a functionalized pyridine precursor, which then undergoes a tandem Suzuki coupling and Michaelis-Arbuzov reaction to yield the target molecule.
Causality Behind Experimental Choices
The elegance of this route lies in its efficiency, combining two mechanistically distinct reactions into a single operation, thereby reducing the number of unit operations and potentially increasing overall throughput. The choice of a tandem reaction is predicated on the compatibility of the reaction conditions for both the palladium-catalyzed Suzuki coupling and the nucleophilic substitution of the Michaelis-Arbuzov reaction. The use of a phosphite-based ligand in the Suzuki coupling step can also serve as the reagent for the subsequent phosphonylation, although the patented method describes the sequential addition of reagents.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyridine
The synthesis of the key intermediate, 5-bromo-2-(hydroxymethyl)pyridine, can be achieved via the reduction of the corresponding commercially available carboxylic acid ester.
-
Reaction: To a solution of methyl 5-bromopicolinate (1 equivalent) in methanol, sodium borohydride (3 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of 1N HCl to adjust the pH to 1, followed by neutralization with a saturated sodium bicarbonate solution to pH 8.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 5-bromo-2-(hydroxymethyl)pyridine.[1]
-
Reported Yield: ~95%[1]
Step 2: Synthesis of 2-(Chloromethyl)-5-bromopyridine
The hydroxyl group of 5-bromo-2-(hydroxymethyl)pyridine is converted to a more reactive leaving group for the subsequent phosphonylation.
-
Reaction: To a solution of 5-bromo-2-(hydroxymethyl)pyridine (1 equivalent) in an appropriate solvent such as dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to afford 2-(chloromethyl)-5-bromopyridine, which can be used in the next step without further purification.
Step 3: Tandem Suzuki Coupling and Michaelis-Arbuzov Reaction
This final step involves a palladium-catalyzed cross-coupling of 2-(chloromethyl)-5-bromopyridine with 3-fluorophenylboronic acid, followed by an in-situ Michaelis-Arbuzov reaction with triethyl phosphite.
-
Reaction: To a solution of 2-(chloromethyl)-5-bromopyridine (1 equivalent) in a suitable solvent such as toluene, 3-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) are added.
-
The mixture is heated to reflux for 4-6 hours under an inert atmosphere.
-
After cooling, triethyl phosphite (1.5 equivalents) is added, and the mixture is heated at reflux for an additional 12-18 hours.
-
The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give this compound.
-
Reported Yield for tandem step: High yields have been reported for this transformation in the patent literature.
Visualizing Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Linear Approach with Late-Stage Phosphonylation
This alternative synthetic strategy follows a more linear sequence, where the biaryl core is constructed first, followed by functionalization of the methyl group and subsequent phosphonylation. This approach offers the potential for easier purification of intermediates and may be more amenable to certain laboratory setups.
Causality Behind Experimental Choices
A linear approach can sometimes be advantageous as it allows for the isolation and characterization of each intermediate, ensuring the quality of the material proceeding to the next step. The Suzuki coupling is performed early to construct the core 5-arylpyridine scaffold. The subsequent benzylic chlorination and Michaelis-Arbuzov reaction are well-established transformations. This route avoids the potential complexities of a one-pot, multi-reaction sequence.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-(3-fluorophenyl)pyridine
The synthesis begins with a Suzuki cross-coupling reaction to form the central biaryl linkage.
-
Reaction: A mixture of 5-bromo-2-methylpyridine (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (2 equivalents) is prepared in a solvent system of 1,4-dioxane and water (4:1).[2]
-
The reaction mixture is heated at 85-95 °C for 15 hours under an inert atmosphere.[2]
-
After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
-
Expected Yield: Good to excellent yields (typically 70-90%) are reported for similar Suzuki couplings.[2]
Step 2: Synthesis of 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine
The methyl group of the biaryl intermediate is chlorinated to introduce a leaving group for the subsequent phosphonylation.
-
Reaction: To a solution of 2-methyl-5-(3-fluorophenyl)pyridine (1 equivalent) in a suitable solvent like carbon tetrachloride, N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added.
-
The mixture is heated to reflux for 4-8 hours.
-
After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product can be purified by column chromatography or used directly in the next step.
-
Expected Yield: Moderate to good yields are generally achieved for benzylic chlorinations with NCS.
Step 3: Synthesis of this compound
The final step is a classical Michaelis-Arbuzov reaction to introduce the diethyl phosphonate moiety.
-
Reaction: 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine (1 equivalent) is heated neat with an excess of triethyl phosphite (2-3 equivalents) at 120-140 °C for 12-24 hours.[3]
-
The excess triethyl phosphite is removed by vacuum distillation.
-
The residue is then purified by column chromatography to afford the final product.
-
Expected Yield: The Michaelis-Arbuzov reaction typically proceeds in high yield (often >80%).[4]
Visualizing Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Convergent Approach | Route 2: Linear Approach | Analysis |
| Overall Yield | Potentially higher due to fewer purification steps. | Likely lower due to the cumulative loss over more steps with purification. | Route 1 offers a more atom- and step-economical pathway. |
| Number of Steps | 3 steps from methyl 5-bromopicolinate. | 3 steps from 5-bromo-2-methylpyridine. | Both routes have a similar number of synthetic transformations. |
| Starting Materials | Methyl 5-bromopicolinate, 3-fluorophenylboronic acid, triethyl phosphite. | 5-Bromo-2-methylpyridine, 3-fluorophenylboronic acid, NCS, triethyl phosphite. | Availability and cost of the initial pyridine starting material will be a key factor. 5-Bromo-2-methylpyridine is generally more readily available and less expensive than methyl 5-bromopicolinate. |
| Scalability | The tandem reaction may require careful optimization for large-scale production to control exotherms and ensure complete conversion. | Each step can be individually optimized and scaled up, which might be more straightforward for process development. | Route 2 might be easier to scale up due to the separation of reaction steps. |
| Purification | Fewer purification steps overall, but the final purification might be more challenging due to the presence of byproducts from two reactions. | Purification of each intermediate is required, which can be labor-intensive but ensures the quality of the material for the subsequent step. | The choice depends on the available purification capabilities and the desired purity of the final product. |
| Safety Considerations | Use of thionyl chloride requires careful handling. The tandem reaction needs monitoring for potential exotherms. | Use of a radical initiator (benzoyl peroxide) and a chlorinated solvent requires appropriate safety precautions. | Both routes involve hazardous reagents and require standard laboratory safety practices. |
Decision-Making Workflow
Caption: Decision workflow for selecting the optimal synthetic route.
Conclusion
Both the convergent and linear synthetic routes to this compound present viable options for researchers.
Route 1 is an elegant and efficient approach that is likely to provide a higher overall yield due to its step economy. It is particularly attractive for laboratory-scale synthesis where expediency is valued. However, the optimization of the tandem reaction for large-scale production may require significant process development efforts.
Route 2 offers a more traditional, linear approach that allows for greater control over each synthetic transformation. The use of more readily available and cost-effective starting materials makes it an economically attractive option, especially for larger-scale synthesis. The ability to isolate and purify each intermediate provides a higher degree of certainty in the quality of the material progressing through the synthetic sequence, which can be crucial in a regulated environment.
Ultimately, the choice between these two routes will depend on the specific priorities of the research or development program. For rapid access to the material on a smaller scale, the convergent approach of Route 1 is compelling. For a more robust, scalable, and potentially more cost-effective synthesis, the linear strategy of Route 2 may be the more prudent choice.
References
Target Validation for Novel Thrombin Receptor Antagonists Derived from Phosphonates: A Comparative Guide
This guide provides an in-depth technical comparison and experimental framework for the target validation of novel phosphonate-derived thrombin receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the scientific rationale, comparative evaluation against existing alternatives, and detailed experimental protocols to support the preclinical assessment of this promising new class of antiplatelet agents.
Introduction: The Unmet Need in Antiplatelet Therapy and the Promise of PAR-1 Antagonism
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction and stroke.[1] Antiplatelet therapy is a cornerstone in the prevention and treatment of atherothrombotic diseases.[2] Current standard-of-care, often a combination of aspirin and a P2Y12 receptor antagonist like clopidogrel, has significantly reduced cardiovascular morbidity and mortality.[2] However, these therapies are not without limitations, including a residual risk of thrombotic events and a significant bleeding risk, particularly with more potent agents.[1] This highlights a critical unmet need for novel antiplatelet agents with an improved efficacy and safety profile.
Thrombin is the most potent activator of platelets and plays a central role in thrombosis.[2] Its effects on platelets are primarily mediated through the Protease-Activated Receptor-1 (PAR-1).[3] The unique mechanism of PAR-1 activation, involving proteolytic cleavage by thrombin to unmask a tethered ligand that then activates the receptor, presents an attractive target for therapeutic intervention.[3] Antagonists that block this receptor can inhibit thrombin-mediated platelet aggregation without directly interfering with the enzymatic activity of thrombin in the coagulation cascade, potentially offering a wider therapeutic window.[2]
Currently, vorapaxar is the only FDA-approved PAR-1 antagonist.[4] While it has shown efficacy in reducing thrombotic events in certain patient populations, its use is limited by an increased risk of intracranial hemorrhage.[1][5] Atopaxar, another PAR-1 antagonist, showed promise in Phase II trials but its development was discontinued.[6] These outcomes underscore the need for new chemical entities that can effectively antagonize PAR-1 with a more favorable safety profile.
This guide focuses on a novel class of potential PAR-1 antagonists: phosphonate derivatives . While direct preclinical data on phosphonate-based PAR-1 antagonists is not yet widely published, their established success as inhibitors of serine proteases, including thrombin itself, provides a strong scientific rationale for their investigation as PAR-1 antagonists.[7][8][9] Phosphonates can act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond cleavage, a mechanism highly relevant to the proteolytic activation of PAR-1 by thrombin.[10] Furthermore, the phosphonate moiety is a well-established bioisostere for carboxylic acids and phosphates, offering opportunities for novel molecular designs with improved pharmacological properties.[10][11]
The Scientific Rationale: Why Phosphonates for PAR-1 Antagonism?
The exploration of phosphonate derivatives as PAR-1 antagonists is grounded in sound principles of medicinal chemistry and pharmacology. Here, we delve into the causality behind this experimental choice.
2.1. Mimicking the Transition State of PAR-1 Activation
Thrombin, a serine protease, activates PAR-1 by cleaving a specific peptide bond in the receptor's N-terminal domain. This cleavage proceeds through a tetrahedral transition state. Phosphonate esters are excellent mimics of this transition state, which can lead to potent and selective inhibition.[9] By designing phosphonate-containing molecules that bind to the active site of thrombin where it interacts with PAR-1, it is plausible to develop effective inhibitors of receptor activation.
2.2. Bioisosteric Replacement for Enhanced Drug-like Properties
The phosphonate group is a versatile bioisostere for both carboxylate and phosphate groups.[10][11] This allows for the rational design of novel molecules with potentially improved properties such as:
-
Metabolic Stability: The carbon-phosphorus bond in phosphonates is more resistant to enzymatic cleavage than the ester or amide bonds found in many other inhibitors.[12]
-
Binding Interactions: The tetrahedral geometry and charge distribution of the phosphonate group can lead to unique and strong interactions with the receptor's binding pocket.
-
Solubility and Permeability: Judicious use of phosphonate prodrug strategies can overcome the challenge of cell membrane permeability associated with the charged phosphonate group, allowing for oral bioavailability.[12]
2.3. Potential for Improved Selectivity and Safety
By targeting the specific interaction between thrombin and PAR-1, phosphonate-based antagonists could potentially achieve a higher degree of selectivity compared to direct thrombin inhibitors. This could translate to a lower risk of bleeding, as other physiological functions of thrombin, such as fibrin generation, may be less affected.
Comparative Landscape: Phosphonate Derivatives vs. Existing PAR-1 Antagonists
While direct experimental data for phosphonate-derived PAR-1 antagonists is emerging, a comparative analysis can be framed based on their theoretical advantages and the known properties of existing antagonists, vorapaxar and atopaxar.
| Feature | Vorapaxar | Atopaxar | Novel Phosphonate Derivatives (Projected) |
| Chemical Class | Himbacine-derived tricyclic pyridine | Bicyclic amidine | Organophosphorus compounds |
| Mechanism of Action | Competitive, reversible PAR-1 antagonist | Competitive, reversible PAR-1 antagonist | Potentially non-competitive or irreversible inhibition of PAR-1 activation by targeting the thrombin-PAR-1 interaction; or competitive PAR-1 antagonism. |
| Potency (IC50) | Low nanomolar | Low nanomolar | Potentially high potency due to transition-state mimicry. |
| Oral Bioavailability | High | High | Can be optimized through prodrug strategies. |
| Half-life | Long (8 days) | Moderate (23-26 hours) | Tunable through chemical modification. |
| Key Limitation | Increased risk of intracranial hemorrhage | Development discontinued | To be determined through preclinical and clinical studies. |
| Potential Advantage | Established clinical efficacy in specific populations | Shorter half-life than vorapaxar | Potentially improved safety profile due to higher selectivity; novel intellectual property. |
Experimental Protocols for Target Validation
A robust target validation cascade is essential to characterize the efficacy and safety of novel phosphonate-derived PAR-1 antagonists. The following protocols provide a comprehensive framework for in vitro and in vivo evaluation.
In Vitro Characterization
Rationale: To determine if the phosphonate derivatives directly inhibit the enzymatic activity of thrombin, which could contribute to their antiplatelet effect but also potentially increase bleeding risk.
Protocol:
-
Prepare a solution of human α-thrombin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Add varying concentrations of the test phosphonate compound to the thrombin solution and incubate for a predetermined time.
-
Initiate the reaction by adding a chromogenic or fluorogenic thrombin substrate.
-
Measure the rate of substrate cleavage spectrophotometrically or fluorometrically.
-
Calculate the IC50 value for thrombin inhibition.
Rationale: To determine the binding affinity and selectivity of the novel compounds for the PAR-1 receptor.
Protocol:
-
Prepare cell membranes from a cell line overexpressing human PAR-1 (e.g., HEK293 or CHO cells).
-
Incubate the cell membranes with a fixed concentration of a radiolabeled PAR-1 antagonist (e.g., [3H]-vorapaxar) and varying concentrations of the unlabeled test phosphonate compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the Ki value of the test compound from the competition binding curve.
Rationale: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit thrombin-induced intracellular calcium release, a key downstream signaling event of PAR-1 activation.
Protocol:
-
Culture cells expressing PAR-1 (e.g., HEK293-PAR1 or human platelets) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test phosphonate compound.
-
Stimulate the cells with a PAR-1 agonist (e.g., thrombin or the specific PAR-1 activating peptide, SFLLRN).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the IC50 value for the inhibition of calcium mobilization.
Rationale: To evaluate the ability of the compounds to inhibit thrombin-induced platelet aggregation, the primary intended therapeutic effect.
Protocol:
-
Prepare platelet-rich plasma (PRP) from fresh human blood.[13]
-
Pre-incubate the PRP with varying concentrations of the test phosphonate compound in an aggregometer cuvette at 37°C with stirring.[13]
-
Induce platelet aggregation by adding a submaximal concentration of thrombin.[13]
-
Monitor the change in light transmission through the PRP over time as a measure of platelet aggregation.[13]
-
Determine the IC50 value for the inhibition of platelet aggregation.
In Vivo Efficacy and Safety Assessment
Rationale: To evaluate the in vivo antithrombotic efficacy of the novel phosphonate derivatives in a well-established animal model of arterial thrombosis.
Protocol:
-
Anesthetize a mouse and surgically expose the common carotid artery.
-
Administer the test phosphonate compound or vehicle via an appropriate route (e.g., oral gavage or intravenous injection).
-
Induce thrombosis by applying a filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery.
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Record the time to vessel occlusion as the primary endpoint.
Rationale: To assess the potential bleeding risk associated with the novel compounds.
Protocol:
-
Administer the test phosphonate compound or vehicle to a mouse.
-
After a predetermined time, transect the tip of the tail (approximately 3 mm).
-
Gently blot the tail with filter paper every 30 seconds until bleeding ceases.
-
Record the time to cessation of bleeding.
Visualizing the Pathways and Workflows
PAR-1 Signaling Pathway and Points of Intervention
References
- 1. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Approval of the first protease-activated receptor antagonist: Rationale, development, significance, and considerations of a novel anti-platelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin PZ-128 | ID: v118rd525 | STAX [stax.strath.ac.uk]
- 7. Modulation of human alpha-thrombin activity with phosphonate ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human alpha-thrombin by a phosphonate tripeptide proceeds via a metastable pentacoordinated phosphorus intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Guide to the Efficacy of Himbacine Analogs Synthesized from Different Phosphonate Intermediates
This guide provides an in-depth technical comparison of the efficacy of himbacine analogs, focusing on how the choice of phosphonate intermediates in their synthesis dictates the geometry of the crucial alkene linker and, consequently, their binding affinity for muscarinic receptors. We will explore the synthetic strategies, present comparative experimental data, and provide detailed protocols for researchers in drug discovery and development.
Introduction: Himbacine and the Quest for Muscarinic Receptor Subtype Selectivity
Himbacine is a piperidine alkaloid isolated from the bark of Australian magnolia trees and is a potent antagonist of muscarinic acetylcholine receptors.[1] Its activity at these receptors has made it a promising lead compound in the research for treatments of various conditions, including Alzheimer's disease.[1] The therapeutic potential of himbacine has spurred significant interest in the synthesis of its analogs to improve potency and, more importantly, selectivity for specific muscarinic receptor subtypes (M1-M5).
A key structural feature of himbacine is the (E)-double bond that connects the piperidine ring to the tricyclic core of the molecule. Modifications to this linker, including altering its stereochemistry, can have a profound impact on the molecule's interaction with the receptor binding pocket.[2][3] The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is a powerful and widely used method for the stereoselective synthesis of such alkenes in complex natural product synthesis.[4][5] The choice of the phosphonate reagent and reaction conditions is paramount as it dictates the E/Z selectivity of the resulting double bond, thus providing a direct avenue to modulate the biological activity of the final himbacine analog.[6][7]
This guide will compare the synthesis and efficacy of himbacine analogs where the geometry of this critical linker has been intentionally varied, demonstrating the direct influence of the phosphonate intermediate on the final biological outcome.
The Synthetic Crossroads: Phosphonate Intermediates in Himbacine Analog Synthesis
The synthesis of himbacine analogs with varying linker geometries typically involves the coupling of two key fragments: an aldehyde-bearing piperidine moiety and a phosphonate-functionalized tricyclic core. The stereochemical outcome of the resulting alkene is largely determined by the nature of the phosphonate reagent and the reaction conditions employed in the Horner-Wadsworth-Emmons olefination.
The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[7] To achieve the synthesis of the less stable (Z)-alkene, a modified approach, such as the Still-Gennari olefination, is often necessary.[7] This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-coordinating bases at low temperatures to favor the kinetic (Z)-product.[7]
Below is a generalized workflow illustrating the synthesis of (E)- and (Z)-himbacine analogs via different phosphonate-based olefination strategies.
Caption: Synthetic pathways to (E)- and (Z)-himbacine analogs.
Comparative Efficacy of (E)- and (Z)-Himbacine Analogs
The geometric isomerism of the alkene linker has a significant impact on the binding affinity of himbacine analogs for muscarinic receptors. A study by Gao et al. (2002) synthesized and evaluated a series of himbacine analogs, including the natural (E)-ene and the corresponding (Z)-ene isomer, for their binding affinities towards M1, M2, M3, and M4 muscarinic receptor subtypes.[6]
The data clearly demonstrates that the (E)-isomer, which is the geometry found in natural himbacine, generally exhibits higher affinity for muscarinic receptors, particularly the M2 subtype, compared to the (Z)-isomer.[6]
| Analog Isomer | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M2/M1 Selectivity |
| (E)-Himbacine | 83 | 4 | 59 | 7 | 20.75 |
| (Z)-Himbacine Analog | >1000 | 250 | >1000 | >1000 | - |
Data synthesized from Gao et al., Bioorg. Med. Chem. Lett. 2002, 12 (15), 1909-12.[6]
This substantial difference in binding affinity underscores the critical role of the alkene geometry in the proper orientation of the piperidine moiety within the receptor's binding site. The (E)-configuration appears to be optimal for productive interaction with key residues in the muscarinic receptor.
The following diagram illustrates the structure-activity relationship, highlighting the impact of the linker geometry on receptor binding.
Caption: Structure-activity relationship of (E)- and (Z)-himbacine analogs.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of the phosphonate intermediate and the subsequent olefination to generate a himbacine analog.
Synthesis of a Dialkyl Phosphonate Intermediate for (E)-Alkene Formation
This protocol describes a typical Arbuzov reaction to synthesize a phosphonate intermediate.
Materials:
-
Tricyclic bromide precursor
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere setup
-
Heating mantle and condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the tricyclic bromide precursor (1.0 eq).
-
Add anhydrous toluene to dissolve the bromide.
-
Add triethyl phosphite (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired diethyl phosphonate intermediate.
Horner-Wadsworth-Emmons Olefination for (E)-Himbacine Analog Synthesis
Materials:
-
Diethyl phosphonate intermediate (from 4.1)
-
Piperidine aldehyde precursor
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate and brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous THF and cool the suspension to 0°C.
-
Slowly add a solution of the diethyl phosphonate intermediate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Add a solution of the piperidine aldehyde precursor (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-himbacine analog.
Conclusion
The synthesis of himbacine analogs via phosphonate-based olefination reactions provides a robust platform for exploring the structure-activity relationships of this important class of muscarinic receptor antagonists. The choice of the phosphonate intermediate is a critical determinant of the final alkene geometry, which in turn has a profound effect on the biological efficacy of the analog. As demonstrated by comparative data, the (E)-isomer, typically synthesized via a standard Horner-Wadsworth-Emmons reaction, exhibits significantly higher binding affinity for muscarinic receptors than the (Z)-isomer, which requires a modified approach like the Still-Gennari olefination. This highlights the importance of precise stereochemical control in the design of potent and selective himbacine-based therapeutics. Future efforts in this area may focus on the development of novel phosphonate reagents that allow for even greater control over the E/Z selectivity and the introduction of further diversity into the linker region.
References
- 1. Phosphonate Chemistry and Reagents in the Synthesis of Biologically Active and Natural Products [ouci.dntb.gov.ua]
- 2. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations. (CHEMBL1137123) - ChEMBL [ebi.ac.uk]
- 4. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the 3-Fluorophenyl Moiety in PAR-1 Antagonism: A Comparative Guide
For researchers and drug development professionals engaged in the pursuit of novel antiplatelet therapies, the Protease-Activated Receptor 1 (PAR-1) presents a compelling target. As the primary receptor for thrombin on human platelets, its modulation is key to mitigating thrombotic events.[1] This guide provides an in-depth technical comparison to validate the strategic incorporation of a 3-fluorophenyl moiety in the design of potent and selective PAR-1 antagonists. We will delve into the mechanistic underpinnings of PAR-1 activation, the nuanced role of fluorine in ligand-receptor interactions, and present comparative experimental data to guide future drug discovery efforts.
Understanding PAR-1: A Unique Activation Mechanism
Protease-Activated Receptors (PARs) are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminus.[2] In the case of PAR-1, the serine protease thrombin cleaves the receptor's extracellular domain, unmasking a new N-terminal sequence, SFLLRN, which then acts as a "tethered ligand."[2] This tethered ligand binds to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular signaling cascades through Gq, Gi, and G12/13 proteins. This ultimately leads to platelet activation and aggregation.
References
Introduction: The Critical Role of Thrombin and the Rationale for Its Inhibition
An In-Depth Guide to the Comparative Analysis of Phosphonate and Non-Phosphonate Thrombin Inhibitors
Thrombin (Factor IIa) is a serine protease that functions as the central effector enzyme in the coagulation cascade.[1][2] Its primary role is the conversion of soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot.[1][3] Beyond this, thrombin amplifies its own generation by activating upstream clotting factors and is a potent activator of platelets.[1][4][5] Given its pivotal role, the targeted inhibition of thrombin is a cornerstone of anticoagulant therapy, essential for the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[6][7]
Thrombin inhibitors are broadly classified based on their chemical structure and mechanism of action. This guide provides a head-to-head comparison of two major classes of direct-acting inhibitors: phosphonate-based inhibitors and the more clinically prevalent non-phosphonate inhibitors. We will delve into their distinct mechanisms, compare their performance based on key experimental metrics, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive framework for selecting and characterizing these critical therapeutic agents.
Understanding the Target: Thrombin's Active Site Architecture
To appreciate the nuances of inhibitor action, one must first understand the structure of the thrombin enzyme. Thrombin is a two-chain protein with a complex three-dimensional structure featuring several key domains that are critical for its function and for inhibitor binding.[3][8]
-
The Catalytic Site: Like other serine proteases, thrombin's enzymatic activity resides in a deep active site cleft.[8][9] The core of this site is the catalytic triad, composed of three amino acid residues: Serine-195 (Ser195), Histidine-57 (His57), and Aspartate-102 (Asp102).[3][9] During catalysis, His57 activates the Ser195 residue, which then performs a nucleophilic attack on the peptide bond of its substrate, fibrinogen.[9] This is the primary target for most small molecule inhibitors.
-
Exosites: In addition to the active site, thrombin possesses two key positively charged surface domains known as anion-binding exosites.[5][8]
The distinct interactions of inhibitors with these sites dictate their mechanism, potency, and specificity.
Caption: Key functional domains of the thrombin enzyme targeted by substrates and inhibitors.
A Tale of Two Mechanisms: Phosphonates vs. Non-Phosphonates
The fundamental difference between these two classes lies in how they interact with thrombin's active site serine.
Phosphonate Thrombin Inhibitors: The Covalent Approach
Phosphonate-based inhibitors are designed as stable isosteres of phosphate-containing biomolecules and mimics of the tetrahedral transition states that occur during peptide bond hydrolysis.[11]
-
Mechanism of Action: These compounds typically act as irreversible or slowly reversible covalent inhibitors.[12] The phosphorus atom of the phosphonate group is highly electrophilic and is attacked by the nucleophilic hydroxyl group of Ser195 in the thrombin active site.[12] This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme.[12] This mechanism is distinct from most non-phosphonate drugs, which bind reversibly.
Caption: Covalent inactivation of thrombin by a phosphonate inhibitor.
Non-Phosphonate Thrombin Inhibitors: The Reversible Binding Strategy
This diverse class of inhibitors, which includes most clinically approved direct thrombin inhibitors (DTIs), blocks the enzyme through non-covalent, reversible interactions.[5] They are further categorized by their binding mode:[13]
-
Univalent Inhibitors: These small molecules bind only to the active site of thrombin, competitively blocking access for fibrinogen.[10][13] Prominent examples include the orally available dabigatran and the intravenously administered argatroban .[5][6][13]
-
Bivalent Inhibitors: These inhibitors, typically larger peptides, bind to both the active site and exosite 1.[10][13] This dual interaction confers very high affinity and specificity. The archetypal example is hirudin, a natural peptide from leeches, and its synthetic analogue, bivalirudin .[13][14]
References
- 1. Thrombin - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Thrombin - Proteopedia, life in 3D [proteopedia.org]
- 4. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 5. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Molecule of the Month: Thrombin [pdb101.rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of human alpha-thrombin activity with phosphonate ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 14. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Analysis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate as a Potential Impurity in Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to guaranteeing its safety and efficacy. Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, represents a significant advancement in the prevention of thrombotic cardiovascular events.[1] However, like any synthetically derived compound, its manufacturing process can give rise to impurities that must be meticulously identified, quantified, and controlled. This guide provides an in-depth analysis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a known process-related impurity in the synthesis of Vorapaxar, and offers a comparative evaluation of analytical methodologies for its detection and quantification.
The Genesis of an Impurity: A Process-Related Perspective
This compound is a key intermediate in the synthesis of Vorapaxar analogues, as established in the scientific literature.[2][3] Its structural similarity to a key fragment of the Vorapaxar molecule suggests its origin as either an unreacted starting material or a byproduct of a side reaction during the manufacturing process, likely involving a Horner-Wadsworth-Emmons reaction to form a crucial carbon-carbon double bond in the Vorapaxar scaffold.[4][5] Understanding this synthetic lineage is critical for developing a targeted and effective analytical control strategy.
Figure 1: Logical relationship of the phosphonate impurity to Vorapaxar synthesis.
Analytical Challenges and Strategic Approaches
The primary analytical challenge in quantifying this phosphonate impurity lies in the significant polarity difference between it and the Vorapaxar API. Vorapaxar is a relatively large, non-polar molecule, while the diethyl phosphonate impurity is considerably more polar. This disparity makes achieving simultaneous retention and good peak shape for both the API and the impurity on a single reversed-phase high-performance liquid chromatography (RP-HPLC) system a complex task.
This guide will compare two powerful analytical techniques capable of addressing this challenge: Ion-Pair Reversed-Phase HPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) , both coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
Comparative Analysis of Analytical Methodologies
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the polar, ionizable phosphonate impurity, enhancing its retention on a non-polar stationary phase like C18.[6] | The polar phosphonate impurity partitions between a polar stationary phase (e.g., bare silica, amide) and a partially aqueous mobile phase with a high organic solvent concentration.[7][8] |
| Primary Application | Well-suited for the simultaneous analysis of a polar impurity within a non-polar API matrix. | Excellent for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[9] |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | Typically a buffered aqueous-organic mixture containing an ion-pairing reagent (e.g., tetra-alkylammonium salt). | High concentration of a polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. |
| Advantages | - Good retention control for the polar impurity. - Can often be implemented on standard RP-HPLC systems. | - Excellent retention of very polar analytes. - High organic mobile phase is advantageous for MS sensitivity. - Orthogonal selectivity to RP-HPLC. |
| Disadvantages | - Ion-pairing reagents can be aggressive to the stationary phase and MS source. - Method development can be complex due to the number of variables (ion-pair concentration, pH, organic modifier). - Baseline stabilization can be slow. | - The non-polar API may have very low retention. - Longer column equilibration times. - Matrix effects in MS can be more pronounced. |
Experimental Protocols
The following protocols are designed as robust starting points for the development and validation of an analytical method for the quantification of this compound in Vorapaxar.
Method 1: Ion-Pair Reversed-Phase HPLC with Mass Spectrometric Detection (IP-RPLC-MS)
This method aims to retain the polar phosphonate impurity by forming an ion pair, allowing for its separation from the non-polar Vorapaxar API on a standard C18 column.
Figure 2: Experimental workflow for IP-RPLC-MS analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve the Vorapaxar drug substance in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate with 5 mM Tetrabutylammonium Hydroxide in water, adjusted to pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 20 15 80 20 80 20.1 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion (m/z): 324.1 (for [M+H]⁺ of the impurity).
-
Product Ions (m/z): Monitor for characteristic fragments (see proposed fragmentation scheme below).
-
Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometric Detection (HILIC-MS)
This method leverages a polar stationary phase to strongly retain the phosphonate impurity while the non-polar Vorapaxar API elutes early in the chromatographic run.
Figure 3: Experimental workflow for HILIC-MS analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh and dissolve the Vorapaxar drug substance in a diluent with a high organic content (e.g., 90:10 v/v acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: HILIC (Amide or bare silica), 100 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient:
Time (min) % B 0 5 8 40 10 40 10.1 5 | 15 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion (m/z): 324.1 (for [M+H]⁺ of the impurity).
-
Product Ions (m/z): Monitor for characteristic fragments.
-
Mass Spectrometric Fragmentation Analysis
For highly specific and sensitive quantification using tandem mass spectrometry (MS/MS), understanding the fragmentation pattern of the target impurity is crucial. Based on the known fragmentation of diethyl phosphonates, a plausible fragmentation pathway for this compound is proposed below.[10][11] The primary fragmentation events are expected to be the neutral loss of ethene (C₂H₄) from the ethoxy groups.
Figure 4: Proposed MS/MS fragmentation pathway.
The selection of specific precursor-to-product ion transitions for SRM will provide a highly selective and sensitive method for the quantification of this impurity, even at trace levels.
Conclusion and Recommendations
Both IP-RPLC-MS and HILIC-MS offer viable and robust strategies for the analysis of this compound in Vorapaxar.
-
IP-RPLC-MS is a strong candidate if a laboratory wishes to utilize existing reversed-phase columns and methodologies. Careful method development to optimize the ion-pairing conditions will be key to achieving a successful separation.
-
HILIC-MS provides an orthogonal and potentially more sensitive approach, particularly for this highly polar impurity. While it may require dedicated HILIC columns and a different mindset for method development, the benefits of enhanced retention and MS compatibility are significant.
The choice between these two powerful techniques will depend on the specific requirements of the analytical laboratory, including available instrumentation, desired sensitivity, and the overall impurity profiling strategy for Vorapaxar. It is recommended that both methods be evaluated during the early stages of method development to determine the most suitable approach for routine quality control and stability studies. The detailed protocols and fragmentation analysis provided in this guide serve as a comprehensive starting point for this critical analytical endeavor.
References
- 1. Vorapaxar - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. longdom.org [longdom.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
In vivo efficacy studies of compounds synthesized from Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of novel kinase inhibitors. Its derivatives, particularly those incorporating fluorophenyl and phosphonate moieties, represent a promising class of compounds with the potential to overcome existing therapeutic challenges. This guide provides a comprehensive in vivo efficacy comparison of a representative pyridine-based compound, Dasatinib, against established treatments for non-small cell lung cancer (NSCLC), Sorafenib and Gefitinib. Through objective analysis of experimental data and detailed protocols, this document serves as a critical resource for researchers advancing next-generation cancer therapeutics.
Introduction: The Rationale for Pyridine-Based Kinase Inhibitors
The pyridine ring is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to target ATP-binding sites of protein kinases. The inclusion of a fluorophenyl group can enhance metabolic stability and binding affinity, while a methylphosphonate moiety can act as a phosphate mimetic, potentially improving cellular uptake and target engagement. Compounds synthesized from precursors like Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate are hypothesized to function as potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
This guide focuses on Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality worldwide. The in vivo efficacy of novel pyridine-based compounds is evaluated in the context of established NSCLC therapies that also target critical signaling pathways.
Comparative Analysis of In Vivo Efficacy in NSCLC Xenograft Models
To provide a clear comparison, we will examine the in vivo performance of Dasatinib, a multi-kinase inhibitor containing a pyridine moiety, alongside two standard-of-care NSCLC drugs, Sorafenib and Gefitinib. The A549 human NSCLC cell line xenograft model in immunocompromised mice is a widely used and accepted model for preclinical evaluation of anticancer agents.
Lead Compound Profile: Dasatinib
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2][3][4] Its mechanism of action involves blocking the signaling pathways that promote cancer cell proliferation and survival.[5]
In Vivo Efficacy of Dasatinib in NSCLC:
In a study utilizing a patient-derived xenograft (PDX) model of NSCLC with high LIMK1 expression, oral administration of Dasatinib at 30 mg/kg daily for 36 days resulted in significant inhibition of tumor growth compared to the vehicle control group.[6] Importantly, this therapeutic effect was achieved without a significant loss in the body weight of the mice, indicating good tolerability.[6] Another study using a syngeneic mouse model with 344SQ NSCLC cells showed that Dasatinib at doses of 10 or 20 mg/kg for 5 days a week significantly reduced the number of lung metastases.[7]
Comparator 1: Sorafenib
Sorafenib is a multi-kinase inhibitor that targets RAF kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[8]
In Vivo Efficacy of Sorafenib in NSCLC:
In an A549 NSCLC xenograft model, mice treated with Sorafenib at a dose of 30 mg/kg daily by oral gavage for 14 days showed a significant reduction in tumor volume compared to the control group.[9] Combination studies have also demonstrated that Sorafenib can act synergistically with other chemotherapeutic agents to suppress tumor growth in A549 xenografts.[8][10]
Comparator 2: Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] It is particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[12]
In Vivo Efficacy of Gefitinib in NSCLC:
In a study using an A549 (wild-type EGFR) xenograft model, mice treated with Gefitinib at 50 mg/kg via oral gavage showed a moderate anti-tumor effect.[13] However, in a cisplatin-resistant H358R NSCLC xenograft model, the same dose of Gefitinib resulted in a more significant tumor growth inhibition of 52.7% ± 3.1% after 21 days of treatment, suggesting its potential in specific resistant phenotypes.[14] In gefitinib-sensitive NSCLC cell lines, it has been shown to effectively inhibit tumor growth in xenograft models.[12]
Data Summary Table
| Compound | Target(s) | Animal Model | Cell Line | Dose & Schedule | Key Efficacy Findings | Reference(s) |
| Dasatinib | Multi-kinase (BCR-ABL, SRC family) | Patient-Derived Xenograft (SCID mice) | NSCLC PDX | 30 mg/kg, daily oral gavage for 36 days | Significant tumor growth inhibition. | [6] |
| Syngeneic | 344SQ | 10-20 mg/kg, 5 days/week | Significantly reduced lung metastases. | [7] | ||
| Sorafenib | Multi-kinase (RAF, VEGFR, PDGFR) | Xenograft (BALB/c nude mice) | A549 | 30 mg/kg, daily oral gavage for 14 days | Significant reduction in tumor volume. | [9] |
| Gefitinib | EGFR Tyrosine Kinase | Xenograft (nude mice) | A549 | 50 mg/kg, oral gavage | Moderate anti-tumor activity. | [13] |
| Xenograft (nude mice) | H358R (cisplatin-resistant) | 50 mg/kg, daily for 21 days | 52.7% ± 3.1% tumor growth inhibition. | [14] |
Mechanistic Insights and Signaling Pathways
The anti-tumor efficacy of these compounds is rooted in their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Dasatinib's Mechanism of Action
Dasatinib's primary targets are the BCR-ABL fusion protein and SRC family kinases. Inhibition of these kinases disrupts downstream signaling cascades, leading to apoptosis (programmed cell death) of cancer cells.[1][2][4]
Sorafenib's Dual Mechanism of Action
Sorafenib exerts its anticancer effects through a dual mechanism: it inhibits the RAF/MEK/ERK pathway to block tumor cell proliferation and targets VEGFR and PDGFR to inhibit angiogenesis.[8]
Gefitinib's Targeted Mechanism of Action
Gefitinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking downstream signaling pathways, which leads to reduced cell proliferation and induction of apoptosis in EGFR-dependent tumor cells.[11]
Experimental Protocols: NSCLC Xenograft Model
The following is a detailed, step-by-step methodology for establishing and utilizing a subcutaneous NSCLC xenograft model for in vivo efficacy studies.
Detailed Protocol:
-
Cell Culture:
-
Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells at approximately 80-90% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS) and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability using a hemocytometer and trypan blue exclusion; viability should be greater than 90%.
-
Adjust the cell concentration to the desired density, for example, 5 x 10^6 cells per 100 µL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of PBS and Matrigel®.
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude or NOD/SCID mice.
-
Allow mice to acclimatize to the animal facility for at least one week.
-
Anesthetize the mice prior to injection.
-
Subcutaneously inject 100 µL of the prepared cell suspension into the right flank of each mouse using a 1 mL syringe with a 27-gauge needle.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Prepare the test compounds (e.g., Dasatinib, Sorafenib, Gefitinib) and vehicle control for administration (e.g., formulated for oral gavage).
-
Administer the treatments according to the predetermined dose and schedule for the duration of the study (e.g., 14-36 days).
-
Continue to measure tumor volume and monitor the body weight of the mice throughout the treatment period. Observe for any clinical signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined endpoint size, or after a specified treatment duration.
-
Euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analyses (e.g., Western blotting for target engagement), while another portion can be fixed in formalin for histopathological evaluation.
-
Conclusion and Future Directions
The in vivo data presented in this guide demonstrate that pyridine-based compounds, exemplified by Dasatinib, exhibit significant anti-tumor activity in preclinical models of NSCLC. When compared to established therapies like Sorafenib and Gefitinib, these novel agents show promise, particularly in their potential to overcome resistance mechanisms and target different oncogenic pathways.
The development of new compounds derived from scaffolds such as this compound should be guided by a deep understanding of their mechanism of action and a direct comparison of their in vivo efficacy against relevant clinical standards. The protocols and comparative data provided herein offer a framework for the rigorous preclinical evaluation of these next-generation cancer therapeutics. Future studies should focus on head-to-head comparisons in well-characterized patient-derived xenograft models to better predict clinical success and identify patient populations most likely to benefit from these innovative treatments.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. nbinno.com [nbinno.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Sorafenib-Based Therapies for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination treatment of gemcitabine and sorafenib exerts a synergistic inhibitory effect on non-small cell lung cancer in vitro and in vivo via the epithelial-to-mesenchymal transition process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
<
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate (CAS No. 380894-77-9). Adherence to these protocols is critical for ensuring regulatory compliance, personal safety, and the protection of our ecosystem.
This compound, an organophosphorus ester, requires careful handling due to its structural class, which is often associated with neurotoxic properties and environmental persistence. While a specific, publicly available Safety Data Sheet (SDS) with comprehensive disposal instructions for this exact molecule is not readily found, its classification as a phosphonate ester and an environmentally hazardous substance (UN3077) dictates a cautious and informed approach based on established principles for organophosphorus waste management.[1]
Section 1: Compound Identification and Hazard Assessment
Before any handling or disposal operation, it is crucial to understand the material's identity and inherent hazards. The structure combines a diethyl phosphonate ester with a fluorinated phenylpyridine moiety, suggesting potential for both organophosphate-type toxicity and long-term environmental effects.
| Identifier | Information |
| Chemical Name | This compound[2][3] |
| CAS Number | 380894-77-9[1][2][3] |
| Molecular Formula | C₁₆H₁₉FNO₃P[2][3] |
| Molecular Weight | 323.30 g/mol [2] |
| Known Classification | UN3077, Environmentally Hazardous Substance, Solid, N.O.S. (Packing Group III)[1] |
| Physical Form | Clear pale-yellow liquid[1] |
| Solubility | Insoluble in water; Miscible with Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone[1] |
Causality of Hazard: Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[4] The presence of a fluorinated aromatic ring can enhance persistence and alter metabolic pathways. The UN3077 classification indicates that the substance is toxic to aquatic life with long-lasting effects.[5]
Section 2: Immediate Spill Response & Personal Protective Equipment (PPE)
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination. All personnel handling this compound must be equipped with the appropriate PPE.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile or neoprene gloves.[6]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[6]
-
Body Covering: A flame-resistant laboratory coat.[6]
-
Respiratory Protection: If there is a risk of aerosolization or work is performed outside a certified chemical fume hood, a respirator with an organic vapor cartridge is necessary.[6]
Spill Response Protocol
-
Evacuate & Ventilate: Immediately alert others in the vicinity. If the spill is significant or in a poorly ventilated area, evacuate the lab. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Wearing full PPE, contain the liquid spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels for the initial absorption of large spills.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of size.
Diagram: Spill Response Workflow
A flowchart of the immediate spill response procedure.
Section 3: Waste Classification, Segregation, and Storage
Properly classifying and segregating chemical waste is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
-
Waste Determination: Any amount of pure this compound, solutions containing it, or materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.[7]
-
Waste Container: Use only designated, compatible, and leak-proof hazardous waste containers. The container must be kept closed at all times except when adding waste.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its hazards (e.g., "Toxic," "Environmentally Hazardous").[10]
-
Segregation: This waste stream must be segregated from other, incompatible waste types. Specifically, do not mix with strong oxidizing agents or strong bases , as this can lead to vigorous and potentially hazardous reactions.[11]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and provide secondary containment to prevent spills from spreading.
Section 4: Decontamination & Neutralization Procedures
For routine decontamination of glassware and equipment, a thorough rinse with a suitable organic solvent (such as acetone) is recommended. The resulting solvent rinseate must be collected and disposed of as hazardous waste.
While in-lab chemical neutralization can be a viable strategy for some waste streams, it is a complex process for phosphonate esters.[6] Hydrolysis, the primary method for breaking down these esters, can be achieved under acidic or basic conditions but often requires elevated temperatures and harsh reagents.[12][13][14]
Expert Insight: Given the potential for incomplete reactions, the generation of equally hazardous byproducts, and the safety risks of performing such procedures outside of a controlled synthetic setup, in-lab chemical neutralization of this compound is not recommended. The most prudent and compliant approach is to dispose of the waste via a licensed contractor.[6] The principal reactions for organophosphorus compounds involve hydrolysis, but achieving complete and safe degradation in a lab's waste stream is challenging and not advisable without specialized equipment and verification.[15]
Section 5: Final Disposal Protocol
The final disposal of this compound must be handled by a licensed and certified hazardous waste management company.[6] Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the preferred method for organophosphorus compounds, as high temperatures ensure complete destruction.[6][16]
Step-by-Step Disposal Workflow
-
Waste Accumulation: Collect all waste (pure compound, solutions, contaminated materials) in a properly labeled and sealed hazardous waste container as described in Section 3.
-
Inventory Management: Maintain an accurate log of the waste being added to the container.[10]
-
Schedule Pickup: Contact your institution's EHS office to schedule a waste pickup. Provide them with the exact chemical name and quantity.
-
Manifesting: The EHS office or the waste contractor will provide a hazardous waste manifest. This is a critical "cradle-to-grave" tracking document required by the EPA that follows the waste from your lab to its final disposal site.[9][17]
-
Hand-Off: Transfer the waste to the authorized personnel for transport. Do not hand waste off to anyone without the proper credentials and manifest documentation.
Diagram: Waste Management & Disposal Workflow
The complete workflow from waste generation to final disposal.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, CasNo.380894-77-9 BOC Sciences United States [bocscichem.lookchem.com]
- 4. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pfw.edu [pfw.edu]
- 8. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 9. epa.gov [epa.gov]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. fishersci.com [fishersci.com]
- 12. Phosphonate - Wikipedia [en.wikipedia.org]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
